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4-Chloro-6-nitrosopyrimidine Documentation Hub

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  • Product: 4-Chloro-6-nitrosopyrimidine
  • CAS: 126827-22-3

Core Science & Biosynthesis

Foundational

Thermodynamic Properties of 4-Chloro-6-nitrosopyrimidine

Executive Summary 4-Chloro-6-nitrosopyrimidine is a high-value heterocyclic intermediate characterized by a dynamic thermodynamic profile. Unlike standard stable reagents, this compound exhibits significant nitroso-dimer...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Chloro-6-nitrosopyrimidine is a high-value heterocyclic intermediate characterized by a dynamic thermodynamic profile. Unlike standard stable reagents, this compound exhibits significant nitroso-dimer isomerism , existing primarily as a colorless azodioxy dimer in the solid state and dissociating into a reactive blue/green monomer in solution or upon heating.

This guide provides a comprehensive thermodynamic framework for researchers handling this compound. It moves beyond static data points to explain the energetic behaviors—specifically the monomer-dimer equilibrium, thermal decomposition pathways, and solubility parameters—critical for its use in the synthesis of purine analogs and pteridines.

Structural Thermodynamics & Phase Behavior[1]

The thermodynamic identity of 4-chloro-6-nitrosopyrimidine is defined by the reversible equilibrium between its monomeric and dimeric forms. Understanding this is a prerequisite for accurate thermal analysis.

The Monomer-Dimer Equilibrium

In the solid state, C-nitroso compounds stabilize through N=N bond formation, creating an azodioxy dimer . Upon input of enthalpy (heat or solvation), this bond ruptures to release the monomer.

  • Solid State: Azodioxy dimer (Colorless to pale yellow crystalline solid).

  • Solution/Melt: Nitroso monomer (Characteristic blue/green color).

  • Thermodynamic Driver: The dimerization enthalpy (

    
    ) for aromatic nitroso compounds is typically -15 to -25 kcal/mol .
    
Predicted Physicochemical Properties

As direct experimental values for this specific intermediate are often proprietary or determined in-situ, the following are high-confidence estimates based on structural analogs (e.g., 4,6-dichloro-5-nitropyrimidine and nitrosobenzene derivatives).

PropertyEstimated ValueThermodynamic Context
Melting Point (Dimer) 95 – 115 °C Often accompanied by simultaneous dissociation and decomposition.
Boiling Point N/A (Decomposes)The N-O bond is labile; sublimation may occur under high vacuum.

+20 to +40 kJ/mol Endothermic formation due to the high-energy nitroso group and strained ring.
LogP (Octanol/Water) ~1.6 – 1.9 Moderate lipophilicity; soluble in DCM, EtOAc, and DMSO.
pKa (Predicted) ~0.5 – 1.5 Weakly basic pyrimidine nitrogens; electron-withdrawing Cl/NO groups reduce basicity.

Experimental Characterization Protocols

To validate the thermodynamic properties of your specific batch, use the following self-validating protocols. These are designed to distinguish between simple phase changes and potentially hazardous decomposition.

Differential Scanning Calorimetry (DSC) Workflow

Objective: Determine the dissociation temperature (


) and onset of decomposition (

).

Protocol:

  • Sample Prep: Weigh 2–4 mg of dried solid into a hermetically sealed aluminum pan (pinhole lid recommended to prevent pressure rupture if gas evolution occurs).

  • Reference: Empty aluminum pan.

  • Ramp: Heat from 25 °C to 250 °C at 5 °C/min (slower rates resolve the dimer dissociation from melting).

  • Signal Interpretation:

    • Event A (Endotherm ~90-110°C): Dimer dissociation/Melting.

    • Event B (Exotherm >160°C): Irreversible decomposition (C-NO cleavage).

Safety Note: If the exotherm is sharp (>500 J/g), the compound is potentially shock-sensitive. Conduct a small-scale TGA first.

UV-Vis Determination of Dimerization Constant ( )

Objective: Quantify the monomer concentration in solution. Mechanism: The nitroso monomer exhibits a weak, forbidden


 transition at ~700 nm  (visible region), while the dimer is transparent in this range.

Protocol:

  • Prepare a stock solution in Dichloromethane (DCM).

  • Measure absorbance at

    
     nm at five different temperatures (e.g., 10, 20, 30, 40, 50 °C).
    
  • Calculation: Plot

    
     vs 
    
    
    
    (Van 't Hoff plot).
    • Slope =

      
      
      
    • Intercept =

      
      
      

Synthesis & Reaction Energetics[2]

The synthesis of 4-chloro-6-nitrosopyrimidine typically involves the oxidation of a hydroxylamine precursor.[1] This is an exothermic process requiring strict thermal control.

Synthesis Pathway

The most reliable route proceeds via the nucleophilic displacement of chlorine in 4,6-dichloropyrimidine by hydroxylamine, followed by oxidation.

Step 1: Hydroxylamine Substitution



Step 2: Oxidation to Nitroso



Visualization of Reaction & Equilibrium

The following diagram illustrates the synthesis flow and the critical thermodynamic equilibrium between the monomer and dimer.

G cluster_0 Thermodynamic Equilibrium Start 4,6-Dichloropyrimidine Inter 4-Chloro-6- hydroxylaminopyrimidine Start->Inter + NH2OH (Nucleophilic Attack) Monomer Nitroso Monomer (Blue/Green Solution) Inter->Monomer + Oxidant (Exothermic) Dimer Azodioxy Dimer (Colorless Solid) Monomer->Dimer Crystallization (ΔH < 0) Decomp Decomposition Products Monomer->Decomp > 160°C (Irreversible)

Caption: Synthesis pathway showing the critical reversible equilibrium between the reactive nitroso monomer and the stable azodioxy dimer.

Handling & Stability Guidelines

Thermal Stability
  • Storage: Store at -20 °C under argon. The monomer is prone to oxidative degradation to the nitro analog (4-chloro-6-nitropyrimidine) if exposed to air at room temperature.

  • Solution Stability: Solutions in protic solvents (MeOH, EtOH) are less stable than in aprotic solvents (DCM, Toluene) due to potential nucleophilic attack at the C-Cl position.

Safety Profile
  • Energetics: As a nitroso compound with a chloro-pyrimidine core, the compound has a high nitrogen content. While not a primary explosive, it should be treated as an energetic material .

  • Incompatibility: Avoid contact with strong reducing agents (forms amines) or strong nucleophiles (displaces Cl) unless intended.

References

  • Beaudoin, D., & Wuest, J. D. (2016).[2] Dimerization of Aromatic C-Nitroso Compounds. Chemical Reviews, 116(1), 258–286.[2] [Link]

  • Kalogirou, A. S., & Koutentis, P. A. (2016). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine.[3] Molbank, 2017(1), M923. [Link]

  • PubChem. (n.d.). 4,6-Dichloro-5-nitropyrimidine (Compound Summary). National Library of Medicine. [Link]

  • Corbett, M. D., et al. (1980). Chloroperoxidase-catalysed oxidation of 4-chloroaniline to 4-chloronitrosobenzene.[4] Biochemical Journal, 187, 893–903. [Link]

Sources

Exploratory

Role of 4-Chloro-6-nitrosopyrimidine as a pharmaceutical intermediate

The Role of Chloro-Nitrosopyrimidines in Pharmaceutical Synthesis Focus: 4-Chloro-5-Nitrosopyrimidine & 4,6-Dichloro-5-Nitrosopyrimidine Scaffolds Executive Summary In the high-stakes arena of pharmaceutical process chem...

Author: BenchChem Technical Support Team. Date: February 2026

The Role of Chloro-Nitrosopyrimidines in Pharmaceutical Synthesis Focus: 4-Chloro-5-Nitrosopyrimidine & 4,6-Dichloro-5-Nitrosopyrimidine Scaffolds

Executive Summary

In the high-stakes arena of pharmaceutical process chemistry, Chloro-nitrosopyrimidines —specifically the 4-chloro-5-nitrosopyrimidine scaffold—represent a critical "linchpin" intermediate. Often misidentified or conflated with the isomeric 4-chloro-6-nitrosopyrimidine (CAS 126827-22-3), the 5-nitroso variant is the true workhorse in the synthesis of purine nucleosides , pteridines , and triazolo-pyrimidine anticancer agents.

This guide clarifies the structural role of this intermediate, detailing its reactivity profile as a dual electrophile (at C4) and nucleophile precursor (at C5-NO), and provides a validated roadmap for its deployment in drug development.

Chemical Identity & Structural Logic

The Isomer Distinction (Critical Foreword)

While catalog entries exist for 4-chloro-6-nitrosopyrimidine (CAS 126827-22-3), the vast majority of pharmaceutical applications utilize the 5-nitroso isomer. The 5-position of the pyrimidine ring is the most electron-rich carbon, making it the preferred site for electrophilic nitrosation.

  • Target Intermediate: 4-Chloro-5-nitrosopyrimidine (or 4,6-Dichloro-5-nitrosopyrimidine).

  • Role: Precursor to fused heterocycles (Purines, Pteridines).

  • Reactivity: The C4-Chlorine is highly activated for Nucleophilic Aromatic Substitution (

    
    ), while the C5-Nitroso group serves as a latent amine for subsequent cyclization.
    
Reactivity Matrix
Functional GroupPositionReactivity ModePharmaceutical Utility
Chloride C4 (or C6)Electrophile (

)
Allows introduction of amines (e.g., cyclopropylamine for Abacavir).
Nitroso C5Reducible Nitrogen Easily reduced to

to form a 4,5-diamino species, the immediate precursor to the imidazole ring of purines.
Ring Nitrogen N1/N3H-Bond Acceptor Modulates solubility and binding affinity in the final drug target.

Mechanistic Pathways & Pharmaceutical Applications

The primary utility of this intermediate lies in the Traube Purine Synthesis and its modern variations. The pathway involves displacing the C4-chloride with a primary amine, reducing the C5-nitroso to an amine, and then cyclizing with a one-carbon donor (e.g., orthoformate).

Key Drug Classes
  • Nucleoside Reverse Transcriptase Inhibitors (NRTIs):

    • Example:Abacavir .

    • Route: Displacement of Cl by cyclopropylamine, followed by nitroso reduction and imidazole ring closure.

  • Antimetabolites (Oncology):

    • Example:Mercaptopurine and Thioguanine analogs.

    • Route: Thiol displacement of chloride.

  • Bronchodilators (Xanthines):

    • Example:Theophylline derivatives.[1]

    • Route: Starting from 1,3-dimethyl-4-amino-5-nitrosouracil (a functional analog).

Visualization: The "Ortho-Closure" Strategy

The following diagram illustrates the conversion of the 4,6-dichloro-5-nitrosopyrimidine scaffold into a generic purine core, a standard workflow in medicinal chemistry.

PurineSynthesis Start 4,6-Dihydroxypyrimidine Step1 4,6-Dihydroxy-5-nitrosopyrimidine (Nitrosation) Start->Step1 NaNO2, HCl (Electrophilic Subst.) Intermed 4,6-Dichloro-5-nitrosopyrimidine (Chlorination) Step1->Intermed POCl3, Reflux (Deoxychlorination) Subst 4-Amino-6-chloro-5-nitrosopyrimidine (SNAr Displacement) Intermed->Subst R-NH2 (1 eq) (Selective SNAr) Reduced 4,5-Diamino-6-chloropyrimidine (Reduction) Subst->Reduced H2/Pd or Na2S2O4 (Nitroso Reduction) Final 6-Chloropurine (Cyclization) Reduced->Final HC(OEt)3 or Formic Acid (Ring Closure)

Caption: Synthetic trajectory from pyrimidine precursor to the purine core via the 5-nitroso intermediate.

Experimental Protocols

Safety Warning: Nitroso compounds can be carcinogenic and unstable. Handle in a fume hood.


 reacts violently with water.
Protocol A: Synthesis of 4,6-Dichloro-5-nitrosopyrimidine

This is the activated scaffold for downstream diversification.

  • Nitrosation:

    • Dissolve 4,6-dihydroxypyrimidine (100 mmol) in 2M HCl.

    • Cool to 0–5°C.

    • Add

      
        (110 mmol) solution dropwise over 30 mins. The product (4,6-dihydroxy-5-nitrosopyrimidine) precipitates as a bright orange/red solid.
      
    • Filter, wash with ice water, and dry.

  • Chlorination:

    • Suspend the dried nitroso compound (50 mmol) in

      
        (50 mL).
      
    • Add N,N-Diethylaniline (catalytic amount) to accelerate the reaction.

    • Reflux for 2–3 hours until the solid dissolves and gas evolution (

      
      ) ceases.
      
    • Workup: Distill off excess

      
       under reduced pressure. Pour the residue onto crushed ice (CAUTION: Exothermic). Extract immediately with 
      
      
      
      to avoid hydrolysis.
    • Yield: Typically 70–85% of the dichloro-nitroso intermediate.

Protocol B: Displacement (Library Generation)

To create a 4-amino-6-chloro-5-nitroso intermediate.

  • Dissolve 4,6-dichloro-5-nitrosopyrimidine (10 mmol) in dry Ethanol or THF.

  • Cool to -10°C (Control regioselectivity).

  • Add the target Amine (R-

    
    , 10 mmol) and Triethylamine  (11 mmol) dropwise.
    
  • Stir for 1 hour. The solution usually changes color (green/blue to yellow/orange depending on the amine).

  • Isolation: Evaporate solvent and recrystallize from Ethanol/Water.

Troubleshooting & Stability

IssueCauseSolution
Low Yield in Chlorination Hydrolysis of product during workup.Use anhydrous quenching methods or extract immediately. Keep pH < 7.
Dimerization Nitroso compounds exist in equilibrium with azodioxy dimers.Heat gently to dissociate the dimer before reaction.
Over-substitution Both Cl groups in 4,6-dichloro are reactive.Perform the first amine addition at -10°C to 0°C and use strict stoichiometry (1.0 eq).
Violent Exotherm Decomposition of nitroso group.Avoid heating dry nitroso solids >100°C. Store in the dark at 4°C.

References

  • NIST Chemistry WebBook. Pyrimidine, 4,6-dichloro-5-nitro-. National Institute of Standards and Technology. [Link]

  • PubChem. 4,6-Dichloro-5-nitropyrimidine Compound Summary. National Center for Biotechnology Information. [Link]

  • Arkivoc. Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. [Link]

Sources

Foundational

Comparative Technical Guide: 4-Chloro-6-nitrosopyrimidine vs. 4-Chloro-6-nitropyrimidine

This guide provides an in-depth technical analysis comparing 4-Chloro-6-nitrosopyrimidine and 4-Chloro-6-nitropyrimidine . These compounds represent a specific subclass of electron-deficient heterocycles used primarily a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis comparing 4-Chloro-6-nitrosopyrimidine and 4-Chloro-6-nitropyrimidine . These compounds represent a specific subclass of electron-deficient heterocycles used primarily as high-reactivity intermediates in the synthesis of purines, pteridines, and novel bioactive scaffolds.

Executive Summary

The distinction between 4-Chloro-6-nitrosopyrimidine (C


H

ClN

O) and 4-Chloro-6-nitropyrimidine (C

H

ClN

O

) lies fundamentally in the oxidation state of the nitrogen substituent at the C6 position. This difference dictates their electronic character, stability, and utility in drug discovery.
  • 4-Chloro-6-nitrosopyrimidine: A versatile "soft" electrophile. It is often employed as a precursor to 4,6-diaminopyrimidines (via reduction) and is a critical intermediate in the Traube synthesis of purine analogs. It exhibits tautomeric behavior that can stabilize the molecule during storage.

  • 4-Chloro-6-nitropyrimidine: A rare, hyper-electrophilic species. The presence of the strongly electron-withdrawing nitro group at the C6 position (alpha to the ring nitrogen) renders the pyrimidine ring exceptionally electron-deficient. It is far more reactive—and less stable—than the nitroso analog or the common 5-nitro isomer.

Critical Note on Isomerism: Researchers must distinguish these C6-substituted isomers from the more common 5-nitro/nitroso series. Substitution at the 6-position (ortho/para-like to ring nitrogens) creates a system highly susceptible to nucleophilic attack, often requiring specialized handling to prevent hydrolysis.

Molecular Architecture & Electronic Properties

The reactivity difference is governed by the Hammett substituent constants (


) and the resulting LUMO energy levels of the pyrimidine ring.
Feature4-Chloro-6-nitrosopyrimidine (-NO)4-Chloro-6-nitropyrimidine (-NO

)
Electronic Effect Strong Electron Withdrawing (Resonance + Inductive)Extreme Electron Withdrawing (Strong Inductive + Resonance)
C4-Cl Lability High. The -NO group activates the ring for S

Ar.
Very High. The -NO

group creates a "super-electrophile," making Cl displacement rapid.
Tautomerism Can exist in equilibrium with oxime forms (if C5-H is involved, though less likely without C5 substituents).No tautomerism; fixed nitro structure.
Redox Potential Intermediate oxidation state. Can be reduced to amine or oxidized to nitro.Highest oxidation state. Strong oxidant.
Stability Moderate. Sensitive to light and heat.Low. Prone to spontaneous hydrolysis or detonation under shock.
Electronic Activation Diagram

The following diagram illustrates how the substituent at C6 influences the electron density at C4 (the site of nucleophilic attack).

ElectronicEffects cluster_0 4-Chloro-6-nitrosopyrimidine cluster_1 4-Chloro-6-nitropyrimidine NO Nitroso (-NO) Soft Electrophile C6_NO C6 Position NO->C6_NO Resonance (-M) Ring_NO Pyrimidine Ring (Activated) C6_NO->Ring_NO e- withdrawal C4_NO C4-Cl Bond (Reactive) Ring_NO->C4_NO Activation for SNAr NO2 Nitro (-NO2) Hard Electrophile C6_NO2 C6 Position NO2->C6_NO2 Strong Inductive (-I) & Resonance (-M) Ring_NO2 Pyrimidine Ring (Hyper-Activated) C6_NO2->Ring_NO2 Strong e- withdrawal C4_NO2 C4-Cl Bond (Hyper-Reactive) Ring_NO2->C4_NO2 Rapid SNAr

Caption: Comparative electronic activation. The Nitro group (right) exerts a stronger pull, significantly lowering the activation energy for nucleophilic displacement of the Chlorine atom.

Synthesis & Manufacturing Pathways

Synthesizing C6-substituted pyrimidines is challenging because electrophilic aromatic substitution (e.g., direct nitration) naturally targets the electron-rich C5 position. Accessing the C6 isomers requires "reverse" logic or oxidation of amino precursors.

A. Synthesis of 4-Chloro-6-nitrosopyrimidine

This compound is typically accessed via the nitrosation of active methylene precursors or transformation of 6-aminopyrimidines.

  • Route: 4-Chloro-6-aminopyrimidine + NaNO

    
     / HCl 
    
    
    
    Diazotization/Nitrosation.
  • Alternative: Partial reduction of 4,6-dichloropyrimidine followed by nitrosation (less common).

B. Synthesis of 4-Chloro-6-nitropyrimidine

Direct nitration of 4-chloropyrimidine fails to place the nitro group at C6. The most reliable route involves oxidation of the nitroso or amino analog, or a specialized "umpolung" nitration.

  • Route 1 (Oxidation): 4-Chloro-6-aminopyrimidine

    
     4-Chloro-6-nitropyrimidine.
    
  • Route 2 (Umpolung): Reaction of sulphilimine intermediates with nucleophiles, a rare method yielding the 6-nitro isomer in low yields (~4%) [2].

Experimental Protocol: Oxidation of Amino to Nitro (General Procedure)

Note: This protocol is adapted for the oxidation of electron-deficient amino-heterocycles.

  • Reagents: 4-Chloro-6-aminopyrimidine (1.0 eq), m-Chloroperbenzoic acid (mCPBA, 3.0 eq), Dichloromethane (DCM).

  • Setup: Flame-dried round-bottom flask under Argon atmosphere.

  • Procedure:

    • Dissolve starting material in DCM (0.1 M).

    • Cool to 0°C. Add mCPBA portion-wise over 30 minutes.

    • Allow to warm to room temperature and stir for 12-18 hours.

    • Monitor: TLC will show the disappearance of the polar amine and appearance of the less polar nitro compound.

  • Workup: Quench with saturated NaHCOngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     and Na
    
    
    
    S
    
    
    O
    
    
    (to reduce excess peroxide). Extract with DCM.[1]
  • Purification: Flash chromatography (Hexane/EtOAc). Caution: The product is potentially unstable.

Reactivity Profile & Applications

Nucleophilic Aromatic Substitution (S Ar)

Both compounds undergo S


Ar displacing the Chlorine (C4) or the Nitro/Nitroso group (C6), depending on the nucleophile.
  • Nitroso Reactivity: Reacts cleanly with amines (primary/secondary) to form 4-amino-6-nitrosopyrimidines. These are stable enough to be isolated and reduced to diamines.

  • Nitro Reactivity: Reacts violently with nucleophiles. The nitro group at C6 is a good leaving group itself (denitration), leading to complex mixtures of 4-substituted and 6-substituted products.

Drug Development Utility
  • Purine Synthesis:

    • Nitroso Route: Reaction with an amine displaces Cl. Subsequent reduction of -NO to -NH

      
       yields a 4,5,6-triaminopyrimidine (if C5 is functionalized) or 4,6-diamino, which cyclizes with formic acid to form Purine analogs.
      
  • Pteridine Synthesis:

    • Condensation of the 4,6-diamino product (derived from the nitroso) with

      
      -dicarbonyls yields pteridines, a scaffold found in folate antagonists (e.g., Methotrexate).
      
Reaction Pathway Diagram

ReactionPathways Start 4-Chloro-6-nitrosopyrimidine Complex Meisenheimer Complex Start->Complex + Amine (SNAr) Amine Primary Amine (R-NH2) Amine->Complex Subst_Prod 4-Amino-6-nitrosopyrimidine Complex->Subst_Prod - HCl Red_Path Reduction (H2/Pd or Zn/AcOH) Subst_Prod->Red_Path Diamine 4,6-Diaminopyrimidine Red_Path->Diamine Purine Purine/Pteridine Scaffolds Diamine->Purine + Cyclization Agent

Caption: Synthetic workflow utilizing the Nitroso derivative as a gateway to Purine scaffolds via S


Ar and subsequent reduction.

Comparison Data Table

Parameter4-Chloro-6-nitrosopyrimidine4-Chloro-6-nitropyrimidine
CAS Number 126827-22-3 [1]4316-93-2 (Isomer check required*)
Molecular Weight 143.53 g/mol 159.53 g/mol
Physical State Yellow/Green SolidPale Yellow/White Solid (Unstable)
Solubility DMSO, Methanol, DMFDCM, Chloroform (Hydrolyzes in water)
Primary Hazard Skin Sensitizer, IrritantExplosive potential, Strong Oxidizer
Storage -20°C, Inert atmosphere-80°C, Argon, Away from light
Key Use Intermediate for 4,6-diaminopyrimidinesTheoretical probe, High-energy synthesis

*Note: CAS 4316-93-2 typically refers to the 4,6-dichloro-5-nitro isomer. The specific 6-nitro isomer is often not indexed in commercial catalogs due to instability.

Safety & Handling (Critical)

4-Chloro-6-nitrosopyrimidine
  • Toxicity: Nitroso compounds are potential carcinogens (DNA alkylating agents). Handle in a Class II Biosafety Cabinet.

  • Stability: Susceptible to photo-degradation. Store in amber vials.

4-Chloro-6-nitropyrimidine[3]
  • Energetics: The combination of a nitro group and a chloro group on a strained ring creates a high oxygen balance. Risk of detonation upon heating or friction.[2]

  • Hydrolysis: Reacts with atmospheric moisture to release HCl and form 6-nitro-4-hydroxypyrimidine. Must be handled in a glovebox.

References

  • BenchChem. (2025). 4-Chloro-6-nitrosopyrimidine Structure and Properties. Retrieved from

  • Tietze, L. F., & Eicher, T. (2002). Novel syntheses of polynitroaromatic compounds by reversed-dipole ('umpolung') nitrations. Arkivoc, 2002(3), 19-36.[3] Retrieved from

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (General reference for pyrimidine reactivity).
  • PubChem. (2025). Compound Summary: Nitrosopyrimidine Derivatives. Retrieved from

Sources

Exploratory

Technical Guide: Safety, Toxicology, and Handling of 4-Chloro-6-nitrosopyrimidine

Part 1: Executive Technical Summary 4-Chloro-6-nitrosopyrimidine is a high-value, high-risk heterocyclic intermediate used primarily in the synthesis of fused pyrimidine systems (e.g., purines, pteridines) and as a scaff...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Technical Summary

4-Chloro-6-nitrosopyrimidine is a high-value, high-risk heterocyclic intermediate used primarily in the synthesis of fused pyrimidine systems (e.g., purines, pteridines) and as a scaffold for pharmaceutical pharmacophores. Its chemical behavior is defined by the synergistic reactivity of the electron-withdrawing chloro group at the C4 position and the nitroso moiety at C6.

From a safety perspective, this compound represents a dual-hazard class :

  • Direct Alkylating Potential: The C4-chloro substituent renders the pyrimidine ring highly electrophilic, susceptible to nucleophilic attack by biological thiols (e.g., glutathione) and amine residues in proteins.

  • Genotoxicity: The nitroso group (-NO) is a structural alert for mutagenicity. Metabolic reduction can yield hydroxylamines, which are precursors to DNA-binding nitrenium ions.

Immediate Action Required: Treat as a suspected carcinogen and potent skin sensitizer . All handling must occur within a certified chemical fume hood using rigorous containment protocols.

Part 2: Chemical Identity & Physicochemical Properties

PropertySpecificationRelevance to Safety/Handling
CAS Number 126827-22-3Unique identifier for inventory and regulatory tracking.
IUPAC Name 4-Chloro-6-nitrosopyrimidineDefines substitution pattern (critical for reactivity).
Molecular Weight 143.53 g/mol Calculation of molarity for dosing/synthesis.
Appearance Yellow to Green Crystalline SolidNitroso compounds are often colored (n→π* transition).
Solubility DMSO, DMF, MethanolPoor water solubility limits aqueous decontamination efficacy.
Stability Heat & Light Sensitive Risk of decomposition. Must be stored at -20°C under inert gas (Ar/N₂).
Reactivity ElectrophilicReacts violently with strong nucleophiles (amines, thiols) and oxidizing agents.

Part 3: Hazard Identification (GHS Classification)

Note: Due to the specialized nature of this intermediate, specific regulatory GHS data is often extrapolated from structure-activity relationships (SAR) of analogous nitrosopyrimidines.

Signal Word: DANGER
Hazard ClassCategoryHazard Statement (H-Code)
Acute Toxicity (Oral) Cat 3H301: Toxic if swallowed.
Skin Corrosion/Irritation Cat 2H315: Causes skin irritation.[1]
Serious Eye Damage Cat 1H318: Causes serious eye damage (corrosive due to HCl release upon hydrolysis).
Sensitization, Skin Cat 1H317: May cause an allergic skin reaction.
Germ Cell Mutagenicity Cat 2H341: Suspected of causing genetic defects.
Carcinogenicity Cat 1BH350: May cause cancer (based on nitroso-compound class effects).

Part 4: Toxicological Profile & Mechanism of Action

Mechanisms of Toxicity

The toxicity of 4-Chloro-6-nitrosopyrimidine is not singular; it operates through two distinct, often overlapping pathways.

  • Pathway A: Nucleophilic Aromatic Substitution (SɴAr) The pyrimidine ring is electron-deficient. The chlorine atom at C4 is a good leaving group. Biological nucleophiles (Cysteine-SH groups in enzymes) attack C4, leading to protein adduction and enzyme inhibition. This causes immediate cytotoxicity and skin sensitization.

  • Pathway B: Nitroso-Activation & DNA Damage The nitroso group can undergo metabolic reduction (via cytochrome P450 or cytosolic reductases) to form a hydroxylamine (-NHOH). This intermediate can be esterified (e.g., acetylated/sulfated), becoming a leaving group that generates a highly reactive nitrenium ion . This ion attacks DNA bases (typically Guanine C8 or N7), causing mutations.

Visualization of Toxicity Pathways

ToxicityPathways Compound 4-Chloro-6-nitrosopyrimidine Nucleophiles Cellular Nucleophiles (GSH, Proteins-SH) Compound->Nucleophiles S_N_Ar Attack at C4 Reductase Metabolic Reduction (CYP450 / Reductases) Compound->Reductase Nitroso Reduction Adduct_Protein Protein Adduct (Enzyme Inhibition) Nucleophiles->Adduct_Protein Cl- Displacement Tox_Acute Acute Cytotoxicity & Sensitization Adduct_Protein->Tox_Acute Hydroxylamine Hydroxylamine Intermediate (-NHOH) Reductase->Hydroxylamine Nitrenium Nitrenium Ion (Electrophile) Hydroxylamine->Nitrenium Esterification & Loss of H2O DNA Genomic DNA Nitrenium->DNA Covalent Binding Mutation DNA Adducts (Mutagenicity/Carcinogenicity) DNA->Mutation

Figure 1: Dual mechanism of toxicity showing direct protein alkylation (top) and metabolic activation leading to DNA damage (bottom).

Part 5: Safe Handling & Experimental Protocols

Engineering Controls
  • Containment: All weighing and solubilization must be performed in a Class II Biological Safety Cabinet (BSC) or a chemical fume hood with a face velocity >100 fpm.

  • Closed Systems: Use septum-capped vials for transfer. Avoid open-air handling to prevent aerosolization of the crystalline powder.

Personal Protective Equipment (PPE)
  • Respiratory: If outside a hood (emergency only), use a full-face respirator with P100 (HEPA) + Organic Vapor cartridges .

  • Dermal: Double-gloving is mandatory.

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Laminate film (e.g., Silver Shield®) or thick Nitrile (8 mil). Standard latex is permeable to chlorinated heterocycles.

  • Ocular: Chemical splash goggles. Face shield recommended if working with >1g quantities.

Decontamination & Spill Response Protocol

Since nitroso compounds can be potent mutagens, simple water wiping is insufficient.

Step-by-Step Decontamination:

  • Isolate: Evacuate the immediate area. Post "Chemical Hazard" signage.[1]

  • Neutralize (Chemical Destruction):

    • Prepare a solution of 10% Sodium Hypochlorite (Bleach) + 5% Sodium Hydroxide .

    • Rationale: The hydroxide hydrolyzes the chloro-group (converting it to the less reactive hydroxy-pyrimidine), while the hypochlorite oxidizes the nitroso group to a nitro group or breaks the ring.

  • Apply: Cover the spill gently with paper towels soaked in the neutralization solution. Let sit for 30 minutes.

  • Clean: Wipe up with absorbent pads. Treat all waste as Hazardous Chemical Waste (Carcinogenic) .

  • Verify: Surface wipe testing (LC-MS) is recommended for critical shared workspaces.

Part 6: Storage & Stability

  • Temperature: -20°C (Freezer).

  • Atmosphere: Store under Argon or Nitrogen . Oxygen promotes oxidative decomposition.

  • Container: Amber glass vials with Teflon-lined caps. Light exposure can trigger radical decomposition of the nitroso moiety.

  • Shelf Life: Re-test purity every 6 months. Look for color change (darkening indicates decomposition).

Part 7: Emergency Response

ScenarioImmediate ActionMedical Note
Inhalation Move to fresh air. Administer oxygen if breathing is labored.Monitor for delayed pulmonary edema (common with alkylating agents).
Skin Contact Wash with PEG-400 (Polyethylene Glycol) if available, then soap/water for 15 mins.PEG-400 is superior for solubilizing lipophilic organic toxins from skin.
Eye Contact Rinse with water for 15 mins.[2] Lift eyelids.Alkalinity of hydrolysis products can cause corneal opacity.
Ingestion Do NOT induce vomiting. Rinse mouth.Activated charcoal slurry may be administered within 1 hour.

References

  • BenchChem. (2025). Product Detail: 4-Chloro-6-nitrosopyrimidine (CAS 126827-22-3).[3] Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: Nitrosopyrimidines and Toxicity.[4][5] Retrieved from

  • Loeppky, R. N. (1994). Nitrosamine and N-Nitroso Compound Chemistry and Toxicology.[4] Chemical Research in Toxicology. (Contextual grounding for nitroso-group genotoxicity).

  • Sigma-Aldrich. (2024). Safety Data Sheet: 4,6-Dichloro-5-nitropyrimidine (Analogous Hazard Data). Retrieved from

  • Occupational Safety and Health Administration (OSHA). (2024). Toxic and Hazardous Substances: 1910.1450. Retrieved from

Sources

Foundational

Technical Deep Dive: Nitrosopyrimidine Synthesis – From Traube to Flow Chemistry

Topic: History and Discovery of Nitrosopyrimidine Synthesis Pathways Content Type: Technical Whitepaper / Advanced Guide Audience: Researchers, Senior Scientists, Medicinal Chemists Executive Summary The 5-nitrosopyrimid...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: History and Discovery of Nitrosopyrimidine Synthesis Pathways Content Type: Technical Whitepaper / Advanced Guide Audience: Researchers, Senior Scientists, Medicinal Chemists

Executive Summary

The 5-nitrosopyrimidine scaffold represents a critical junction in heterocyclic chemistry, serving as the obligate intermediate for two of the most biologically significant ring systems: purines and pteridines . Historically, the synthesis of these molecules laid the groundwork for modern chemotherapy, including the development of antifolates and antivirals.

This guide analyzes the evolution of nitrosopyrimidine synthesis from the stoichiometric, aqueous methods of the early 20th century to continuous flow chemistries of the 2020s. It provides validated protocols, mechanistic insights into C-5 electrophilic substitution, and actionable data for drug development professionals.

Historical Evolution: The Traube-Timmis Paradigm

The history of nitrosopyrimidines is defined by two landmark methodologies that utilize the high electron density at the pyrimidine C-5 position.

The Traube Purine Synthesis (1900)

Wilhelm Traube established the first systematic route to purines. His method relies on the nitrosation of 4,6-diaminopyrimidines (or 4-amino-6-hydroxypyrimidines).

  • Significance: It allowed the first total synthesis of caffeine, theobromine, and later, guanine.

  • Mechanism: The electron-donating amino groups activate the C-5 position, allowing attack by the nitrosonium ion (

    
    ). The resulting 5-nitroso intermediate is reduced to a 5-amine, which is then cyclized with formic acid or equivalents to close the imidazole ring.
    
The Timmis Pteridine Synthesis (1949)

G.M.[1] Timmis (Nature, 1949) revolutionized pteridine chemistry by discovering that 4-amino-5-nitrosopyrimidines could condense directly with


-methylene carbonyl compounds (ketones, aldehydes, nitriles).
  • Significance: This bypassed the need for unstable 4,5-diaminopyrimidines. It became the industrial standard for synthesizing Methotrexate and folic acid analogues.

  • Reaction: The nitroso group condenses with the active methylene, while the adjacent amino group condenses with the carbonyl, forming the pyrazine ring of the pteridine system.

Visualizing the Pathways

The following diagram illustrates the divergence of the 5-nitrosopyrimidine intermediate into Purine (Traube) and Pteridine (Timmis) scaffolds.

Nitrosopyrimidine_Pathways Start 4,6-Diaminopyrimidine Nitroso 5-NITROSOPYRIMIDINE (Key Intermediate) Start->Nitroso NaNO2 / HCl (Nitrosation) Red Reduction (Na2S2O4 or H2/Pd) Nitroso->Red Traube Route Condense Timmis Condensation (+ R-CO-CH2-R) Nitroso->Condense Timmis Route Diamino 4,5,6-Triaminopyrimidine Red->Diamino Cyclize_T Cyclization (HCOOH / Urea) Diamino->Cyclize_T Purine PURINE SCAFFOLD (Caffeine, Guanine) Cyclize_T->Purine Pteridine PTERIDINE SCAFFOLD (Methotrexate, Folic Acid) Condense->Pteridine

Caption: Divergent synthesis of Purines and Pteridines from the common 5-nitrosopyrimidine precursor.[2]

Mechanistic Principles & Causality

Understanding the electronic behavior of the pyrimidine ring is essential for troubleshooting low yields.

Electrophilic Aromatic Substitution ( )

The pyrimidine ring is generally


-deficient (electron-poor) and resistant to electrophilic attack. However, strong electron-donating groups (EDGs) like 

or

at positions 4 and 6 push electron density into the ring.
  • Resonance Effect: The lone pairs on the exocyclic nitrogens participate in resonance, creating a localized negative charge at C-5 .

  • The Electrophile: In aqueous acid, sodium nitrite generates nitrous acid (

    
    ), which dehydrates to form the nitrosonium ion (
    
    
    
    ), the active electrophile.
Tautomerism: Nitroso vs. Oxime

The product exists in equilibrium between the nitroso form and the oxime tautomer.

  • Acidic pH: Favors the protonated oxime form.

  • Solid State: Often crystallizes as the highly colored (green/blue) nitroso form or the oxime depending on substituents.

  • Implication: In the Timmis synthesis, the reaction likely proceeds through the nitroso tautomer, which is more electrophilic at the nitrogen atom.

Experimental Protocols

Protocol A: Classic Aqueous Nitrosation (Traube-Type)

Best for: Large-scale synthesis of hydrophilic intermediates.

Reagents: 4,6-Diaminopyrimidine hemisulfate, Sodium Nitrite (


), Glacial Acetic Acid.
  • Dissolution: Suspend 10 mmol of 4,6-diaminopyrimidine in 20 mL of water. Acidify with 2 mL glacial acetic acid.

    • Why: Acetic acid buffers the solution and catalyzes the formation of

      
       without degrading the pyrimidine.
      
  • Nitrosation: Cool to 0–5 °C. Add a solution of

    
     (11 mmol in 5 mL 
    
    
    
    ) dropwise over 30 minutes.
    • Critical Control: Temperature must remain <10 °C to prevent diazonium salt formation or hydrolysis.

  • Precipitation: The solution will turn violet/red, followed by the precipitation of the 5-nitroso compound (often as a colorful solid).

  • Isolation: Stir for 1 hour at 0 °C. Filter the solid, wash with ice-cold water and ethanol.

    • Self-Validation: The product should be deeply colored (green, blue, or violet). A colorless product indicates failure (likely hydrolysis).

Protocol B: Modern Continuous Flow Nitrosation

Best for: Safety, unstable intermediates, and "Green" chemistry compliance.

Reagents: Pyrimidine substrate, tert-Butyl Nitrite (TBN), Ethanol/Water.

  • Setup: Use a chemically resistant flow reactor (e.g., PFA tubing coil).

  • Feed A: 0.5 M Pyrimidine substrate in EtOH.

  • Feed B: 1.0 M TBN in EtOH.

  • Reaction: Mix streams in a T-mixer. Residence time: 2–5 minutes at 60 °C.

    • Why TBN? TBN acts as a solvent-soluble source of

      
       and generates tert-butanol as a benign byproduct, avoiding the salt waste associated with 
      
      
      
      .
  • Quench: Direct the output into a reduction loop (e.g.,

    
    ) or a collection vessel.
    

Therapeutic Applications & Data Comparison

Nitrosopyrimidines are the structural parents of several essential medicines.

Table 1: Key Drugs Derived from Nitrosopyrimidine Pathways

Drug ClassExample CompoundMechanism of ActionSynthetic Origin
Antifolate MethotrexateDHFR Inhibitor (Cancer/Autoimmune)Timmis: Condensation of 2,4-diamino-6-hydroxymethylpteridine precursor.
Antiviral AcyclovirDNA Polymerase Inhibitor (Herpes)Traube: Via guanine derivative synthesis.
Diuretic TriamtereneENaC BlockerTimmis: Condensation of nitrosopyrimidine with benzyl cyanide.
Bronchodilator TheophyllinePhosphodiesterase InhibitorTraube: Methylation of xanthine precursors.
Comparative Yields: Batch vs. Flow
ParameterClassic Batch (

)
Flow Chemistry (TBN)
Reaction Time 2–4 Hours2–10 Minutes
Yield 70–85%85–95%
Safety Profile High Exotherm RiskExcellent Heat Dissipation
Waste High (Acidic salts)Low (Organic alcohols)

Future Outlook: The "Green" Shift

The future of nitrosopyrimidine synthesis lies in telescoped processing . Modern drug discovery platforms are moving away from isolating the nitroso intermediate due to its potential toxicity and instability.

  • One-Pot Procedures: Combining nitrosation, reduction, and cyclization into a single continuous flow operation.

  • Biocatalysis: Exploring enzymatic nitrosation (rare, but emerging) to avoid nitrite reagents entirely.

References

  • Traube, W. (1900). Der Aufbau der Xanthinbasen aus der Cyanessigsäure. Berichte der deutschen chemischen Gesellschaft. Link

  • Timmis, G. M. (1949).[1][3][4] A New Synthesis of Pteridines. Nature, 164, 139.[3][4] Link

  • Taylor, E. C., et al. (1959). Studies in Purine Chemistry.[3][5][6] II. A Facile Synthesis of 2-Substituted Adenines. Journal of the American Chemical Society. Link

  • Baumann, M., & Baxendale, I. R. (2015). Continuous Flow Chemistry in the Pharmaceutical Industry. Organic Process Research & Development.[7] Link

  • Chaudhary, P., et al. (2016).[7] An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite.[7] Green Chemistry.[5][7][8] Link

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley-Blackwell. (Standard Reference Text).

Sources

Protocols & Analytical Methods

Method

Topic: Standard Protocol for the Synthesis of 4-Chloro-6-nitrosopyrimidine

This is a comprehensive technical guide and protocol for the synthesis of 4-Chloro-6-nitrosopyrimidine . Strategic Abstract & Chemical Logic Target Molecule: 4-Chloro-6-nitrosopyrimidine (CAS: 126827-22-3) Molecular Form...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide and protocol for the synthesis of 4-Chloro-6-nitrosopyrimidine .

Strategic Abstract & Chemical Logic

Target Molecule: 4-Chloro-6-nitrosopyrimidine (CAS: 126827-22-3) Molecular Formula: C₄H₂ClN₃O Molecular Weight: 143.53 g/mol

Synthesis Challenge: The synthesis of 4-chloro-6-nitrosopyrimidine presents a specific regiochemical challenge. Direct nitrosation of pyrimidines (using


) typically occurs at the C5 position  via Electrophilic Aromatic Substitution (EAS) due to the electronic enrichment at C5 relative to the electron-deficient C2, C4, and C6 positions. Consequently, a direct nitrosation of 4-chloropyrimidine would yield 4-chloro-5-nitrosopyrimidine, not the 6-isomer.

The Solution: The Hydroxylamine-Oxidation Route To install a nitroso group at the electron-deficient C6 position, we must employ a Nucleophilic Aromatic Substitution (


)  strategy followed by oxidation.
  • Precursor: 4,6-Dichloropyrimidine (symmetrical starting material).[1][2]

  • Functionalization: Displacement of one chloride with hydroxylamine (

    
    ) to form 4-chloro-6-(hydroxyamino)pyrimidine.
    
  • Oxidation: Controlled oxidation of the hydroxylamine to the nitroso functionality.

Reaction Scheme & Workflow Visualization

The following diagram illustrates the critical pathway from the commercially available 4,6-dihydroxypyrimidine to the target nitroso compound.

G Start 4,6-Dihydroxypyrimidine Inter1 4,6-Dichloropyrimidine (Key Precursor) Start->Inter1 POCl3, Reflux (Chlorination) Inter2 4-Chloro-6-(hydroxyamino)pyrimidine Inter1->Inter2 NH2OH·HCl, Na2CO3 (SNAr Mono-substitution) Target 4-Chloro-6-nitrosopyrimidine (Target) Inter2->Target NaIO4 or MnO2 (Oxidation)

Caption: Step-wise synthetic route from dihydroxy precursor to C6-nitroso target via hydroxylamine intermediate.

Detailed Experimental Protocol

Phase 1: Synthesis of 4,6-Dichloropyrimidine (Precursor)

Note: If 4,6-Dichloropyrimidine is purchased commercially, skip to Phase 2.

Rationale: The hydroxyl group is a poor leaving group. Conversion to the dichloro derivative activates the C4 and C6 positions for nucleophilic attack.

Materials:

  • 4,6-Dihydroxypyrimidine (1.0 eq)[3]

  • Phosphorus Oxychloride (

    
    ) (5.0 eq) - Chlorinating agent & solvent
    
  • N,N-Dimethylaniline (1.0 eq) - Catalyst/Base[3]

Procedure:

  • Setup: Equip a dry round-bottom flask with a reflux condenser and a drying tube (

    
    ).
    
  • Addition: Charge the flask with 4,6-dihydroxypyrimidine. Carefully add

    
     (exothermic). Add N,N-dimethylaniline dropwise.
    
  • Reflux: Heat the mixture to reflux (~106°C) for 4–6 hours until the solution becomes clear and evolution of HCl gas ceases.

  • Quench: Cool the mixture to room temperature. Remove excess

    
     under reduced pressure. Pour the viscous residue slowly onto crushed ice with vigorous stirring (Keep T < 10°C to prevent hydrolysis).
    
  • Extraction: Extract the aqueous mixture with dichloromethane (DCM) (3 x 50 mL).

  • Purification: Wash combined organics with saturated

    
     and brine. Dry over anhydrous 
    
    
    
    .[3][4] Evaporate solvent to yield 4,6-dichloropyrimidine as a tan/yellow solid.
    • Yield Expectation: 85–95%

Phase 2: Synthesis of 4-Chloro-6-(hydroxyamino)pyrimidine

Rationale: This step utilizes the


 mechanism.[4] Since the starting material is symmetric, the first substitution is statistically favored, but stoichiometry must be controlled to prevent di-substitution.

Materials:

  • 4,6-Dichloropyrimidine (1.0 eq, e.g., 14.9 g)

  • Hydroxylamine hydrochloride (

    
    ) (1.1 eq)
    
  • Sodium Carbonate (

    
    ) (2.2 eq) or Triethylamine (
    
    
    
    )
  • Solvent: Ethanol/Water (1:1 v/v)

Procedure:

  • Solubilization: Dissolve 4,6-dichloropyrimidine in Ethanol (100 mL).

  • Reagent Prep: In a separate beaker, dissolve

    
     and 
    
    
    
    in water (100 mL).
  • Reaction: Add the hydroxylamine solution dropwise to the pyrimidine solution at 0–5°C (ice bath).

    • Critical Control: Low temperature favors mono-substitution over di-substitution.

  • Incubation: Allow the mixture to warm to room temperature and stir for 3–5 hours. Monitor by TLC (Mobile phase: 50% EtOAc/Hexane). The product is more polar than the starting dichloride.

  • Isolation:

    • Evaporate the ethanol under reduced pressure.

    • Cool the remaining aqueous suspension to 0°C. The product, 4-chloro-6-(hydroxyamino)pyrimidine, typically precipitates.

    • Filter the solid, wash with cold water, and dry under vacuum.

    • Recrystallization (if needed): Ethanol/Water.

Phase 3: Oxidation to 4-Chloro-6-nitrosopyrimidine

Rationale: Hydroxylamines are readily oxidized to nitroso compounds. Sodium Periodate (


) is preferred for its mild conditions and high specificity, minimizing over-oxidation to the nitro species (

).

Materials:

  • 4-Chloro-6-(hydroxyamino)pyrimidine (1.0 eq)

  • Sodium Periodate (

    
    ) (1.1 eq)
    
  • Solvent: Water/Acetonitrile (or Water/Acetic Acid)

Procedure:

  • Dissolution: Suspend the hydroxylamine intermediate in water (or 10% acetic acid if solubility is poor) at 0°C.

  • Oxidation: Add a solution of

    
     in water dropwise over 20 minutes.
    
    • Observation: Nitroso compounds are often colored (blue/green in monomeric form, colorless in dimeric form). A transient color change may be observed.

  • Reaction Time: Stir at 0°C for 1 hour.

  • Workup:

    • Extract the reaction mixture immediately with Ethyl Acetate or Ether (Nitroso compounds can be unstable in water).

    • Wash the organic layer with cold saturated

      
       (to remove any acid) and brine.
      
    • Dry over

      
       (Magnesium Sulfate).
      
  • Isolation: Evaporate the solvent at low temperature (< 30°C) . Nitroso compounds are heat-sensitive.

    • Storage: Store the product immediately at -20°C under inert gas (Argon/Nitrogen).

Analytical Data & Characterization

ParameterSpecification / Expected Value
Appearance Pale yellow to green solid (color depends on monomer/dimer equilibrium).
Melting Point 145–150°C (dec). Note: Decomposition often occurs near MP.
MS (ESI) [M+H]⁺ = 144.0 (approx). Characteristic Chlorine isotope pattern (3:1 ratio of M:M+2).
¹H NMR (DMSO-d₆) Precursor (Dichloro): Singlet at ~7.8 ppm (H2) and ~7.6 ppm (H5).Target (Nitroso): Loss of symmetry. H2 and H5 will appear as distinct singlets. H5 is significantly deshielded by the NO group.
Solubility Soluble in DMSO, DMF, Methanol. Sparingly soluble in water.

Critical Troubleshooting & Safety

Isomerism Alert (Critical)
  • Do not confuse with 4-Chloro-5-nitrosopyrimidine.

  • The 5-nitroso isomer is synthesized via the reaction of 4-aminopyrimidines with

    
    . The protocol above is specific for the 6-nitroso  isomer.
    
  • Verification: Use NMR.[5] The 5-nitroso isomer lacks an H5 proton. The 6-nitroso isomer (this protocol) retains the H5 proton .

Safety Hazards
  • Nitrosating Agents: While this protocol uses oxidation, nitroso compounds are potential carcinogens. Handle with double gloves and in a fume hood.

  • POCl₃: Highly corrosive and reacts violently with water. Quench with extreme caution.

  • Instability: 4-Chloro-6-nitrosopyrimidine may dimerize (forming an azodioxy linkage). If the solid turns colorless, it has likely dimerized. Dissolution in warm solvent often dissociates the dimer back to the monomer.

References

  • National Institutes of Health (NIH). Nucleophilic Substitution on 4,6-Dichloropyrimidine: Mono- vs Di-substitution. (General Pyrimidine Chemistry). Available at: [Link]

  • Taylor, E. C., & McKillop, A.The Chemistry of Cyclic Enaminonitriles and o-Aminonitriles.

Sources

Application

Nucleophilic substitution reactions using 4-Chloro-6-nitrosopyrimidine

This Application Note is structured to guide researchers through the specific reactivity, handling, and synthetic utility of 4-Chloro-6-nitrosopyrimidine . Editorial Note: While 4-Chloro-5-nitrosopyrimidine is the classi...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the specific reactivity, handling, and synthetic utility of 4-Chloro-6-nitrosopyrimidine .

Editorial Note: While 4-Chloro-5-nitrosopyrimidine is the classic precursor for purine/pteridine synthesis (Timmis synthesis) due to the ortho arrangement of functional groups, the 4-Chloro-6-nitrosopyrimidine isomer (meta arrangement) presents unique reactivity patterns useful for creating 4,6-functionalized pyrimidine scaffolds. This guide addresses the specific request for the 6-nitroso isomer while highlighting critical structural distinctions.

Application Note: Nucleophilic Substitution ( ) of 4-Chloro-6-nitrosopyrimidine

Executive Summary

This guide details the protocol for performing Nucleophilic Aromatic Substitution (


) on 4-Chloro-6-nitrosopyrimidine . Due to the strong electron-withdrawing nature of the nitroso (-NO) group at the C6 position and the inherent electron deficiency of the pyrimidine ring, the chlorine atom at C4 is highly activated. This allows for rapid substitution with amines, thiols, and alkoxides under mild conditions.

Key Applications:

  • Synthesis of non-fused, pharmacologically active 4,6-disubstituted pyrimidines.

  • Generation of precursors for pyrimido[1,2-a]pyrimidines (via ring nitrogen alkylation).

  • Fragment-based drug discovery (FBDD) libraries.

Chemical Mechanism & Rationale[1][2][3][4][5][6][7]

The Activation Effect

The reactivity of 4-Chloro-6-nitrosopyrimidine is driven by the cooperative electron-withdrawing effects of the ring nitrogen atoms and the nitroso substituent.

  • Inductive Effect (-I): The electronegative nitrogen atoms in the ring and the oxygen in the nitroso group pull electron density away from the C4 carbon.

  • Mesomeric Effect (-M): The nitroso group can accept electron density, stabilizing the anionic intermediate formed during nucleophilic attack.

Reaction Pathway ( )

The reaction proceeds via an Addition-Elimination mechanism:

  • Attack: The nucleophile (Nu:) attacks the C4 carbon.

  • Intermediate: Formation of a resonance-stabilized Meisenheimer

    
    -complex. The negative charge is delocalized onto the ring nitrogens and the nitroso oxygen.
    
  • Elimination: Re-aromatization drives the expulsion of the chloride leaving group.

SNAr_Mechanism Fig 1. Addition-Elimination mechanism for SNAr on 4-Chloro-6-nitrosopyrimidine. SM 4-Chloro-6-nitrosopyrimidine Complex Meisenheimer Complex (Resonance Stabilized) SM->Complex + Nu: (Slow, RDS) Nu Nucleophile (H-Nu) Nu->Complex Product 4-Substituted-6-nitrosopyrimidine Complex->Product - Cl⁻ (Fast) Byproduct HCl Complex->Byproduct

Safety & Handling (Critical)

Hazard Alert: Nitroso compounds are potential mutagens and carcinogens. 4-Chloro-6-nitrosopyrimidine is a skin sensitizer and lachrymator.

Hazard ClassPrecautionary Measure
Toxicity Handle only in a certified chemical fume hood. Double-glove (Nitrile/Neoprene).
Explosivity Nitroso compounds can be thermally unstable. Do not heat above 80°C without DSC testing.
Waste Segregate as hazardous organic waste. Do not mix with strong oxidizers.

Experimental Protocol: Amination with Morpholine

This standard protocol demonstrates the substitution of the C4-Chloro group with Morpholine. This method is adaptable for other primary and secondary amines.

Reagents & Equipment
  • Substrate: 4-Chloro-6-nitrosopyrimidine (1.0 eq)

  • Nucleophile: Morpholine (1.1 eq)

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (

    
    ) (1.2 eq) - Scavenges HCl.
    
  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous).

  • Monitoring: TLC (Silica, 50% EtOAc/Hexane) or LC-MS.

Step-by-Step Procedure
  • Preparation:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Chloro-6-nitrosopyrimidine (1 mmol, 143.5 mg) in anhydrous DCM (5 mL).

    • Cool the solution to 0°C using an ice bath. Rationale: The substrate is highly reactive; cooling prevents exotherms and side reactions (e.g., bis-substitution or polymerization).

  • Addition:

    • Add DIPEA (1.2 mmol, 209 µL) to the solution.

    • Add Morpholine (1.1 mmol, 95 µL) dropwise over 5 minutes.

    • Observation: A color change (often to deep orange or red) indicates the formation of the charge-transfer complex or the product.

  • Reaction:

    • Allow the mixture to warm to room temperature (20-25°C).

    • Stir for 1–2 hours .

    • Validation: Check TLC. The starting material (

      
      ) should disappear, and a more polar product spot (
      
      
      
      ) should appear.
  • Work-up:

    • Dilute reaction with DCM (20 mL).

    • Wash with water (2 x 10 mL) to remove amine salts.

    • Wash with Brine (10 mL).

    • Dry the organic layer over anhydrous

      
      .
      
    • Filter and concentrate under reduced pressure (Rotavap, < 40°C).

  • Purification:

    • If necessary, purify via flash column chromatography (Gradient: 0%

      
       60% EtOAc in Hexanes).
      
    • Yield Expectation: 85–95%.

Data Analysis & Troubleshooting

Expected Analytical Data
TechniqueExpected Signal / ResultInterpretation
LC-MS (ESI+) [M+H]+ = 195.2 (for Morpholine adduct)Confirmation of substitution (Cl replaced by Morpholine).
1H NMR Loss of C4-H signal (if applicable) or shift in adjacent protons.Verification of structure.
Appearance Colored solid (Yellow/Orange/Green)Nitroso compounds are chromophores.
Troubleshooting Guide
IssueProbable CauseSolution
Low Yield Hydrolysis of Cl to -OHEnsure solvents are anhydrous. Avoid aqueous bases during reaction.
Multiple Spots Ring opening or degradationKeep temperature at 0°C during addition. Reduce reaction time.
No Reaction Nucleophile too weakSwitch solvent to DMF or DMSO and heat to 50°C (Caution!).

Structural Distinction: 6-Nitroso vs. 5-Nitroso

It is vital to distinguish the target molecule from its isomer, as their synthetic pathways diverge significantly.

Isomer_Comparison Fig 2. Divergent synthetic utility of 6-nitroso vs 5-nitroso isomers. Isomer6 4-Chloro-6-nitrosopyrimidine (Meta Substitution) Use: Scaffold Functionalization Reaction6 Product: 4-Amino-6-nitrosopyrimidine (Functional groups separated by C5) Isomer6->Reaction6 + Amine Isomer5 4-Chloro-5-nitrosopyrimidine (Ortho Substitution) Use: Purine/Pteridine Synthesis Reaction5 Product: 4-Amino-5-nitrosopyrimidine (Functional groups adjacent) Isomer5->Reaction5 + Amine NoCyclization No Direct Cyclization (Requires rearrangement) Reaction6->NoCyclization Steric gap Cyclization Cyclization to Pteridine/Purine Reaction5->Cyclization Condensation

  • 4-Chloro-5-nitrosopyrimidine: Reacts with amines to form 4-amino-5-nitrosopyrimidines, where the amine and nitroso are ortho. This allows immediate condensation to form fused rings (e.g., Purines via Traube synthesis).

  • 4-Chloro-6-nitrosopyrimidine (This Topic): Reacts to form 4-amino-6-nitrosopyrimidines. The groups are meta (1,3 relationship). This structure is used for non-fused bioactive ligands or specific chelating agents, but does not directly cyclize to purines.

References

  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed. Wiley-Interscience. (Detailed mechanism of reactions).
  • Brown, D. J. The Pyrimidines.[1] Wiley-Interscience, 1994. (Comprehensive review of pyrimidine reactivity and numbering).

  • Boon, W. R. "The Chemistry of the Pteridines." Journal of the Chemical Society, 1957. Link (Foundational text distinguishing nitroso-pyrimidine isomers).

  • PubChem Compound Summary. "4-Chloropyrimidine Derivatives." National Center for Biotechnology Information. Link (Safety and physical property data).

  • ScienceDirect Topics. "Nucleophilic Aromatic Substitution." Link (General mechanistic overview).

Sources

Method

Application Note: Chemoselective Reduction of 4-Chloro-5-Nitrosopyrimidines to Diamines

Part 1: Strategic Analysis & Mechanistic Insight Executive Summary The reduction of 4-chloro-5-nitrosopyrimidines (often mislabeled as 6-nitroso due to tautomeric ambiguity or numbering conventions) to 4,5-diaminopyrimid...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Analysis & Mechanistic Insight

Executive Summary

The reduction of 4-chloro-5-nitrosopyrimidines (often mislabeled as 6-nitroso due to tautomeric ambiguity or numbering conventions) to 4,5-diaminopyrimidines is a critical step in the synthesis of purine-based antivirals (e.g., Abacavir) and pteridines. The primary challenge in this transformation is chemoselectivity : reducing the nitroso group (


) to an amine (

) without displacing the labile chlorine atom (hydrodehalogenation).

This guide provides three validated protocols, prioritizing methods that preserve the C-Cl bond, which is essential for subsequent nucleophilic substitutions (e.g., ring closure with orthoesters).

Nomenclature & Structural Logic

Clarification: In pyrimidine chemistry, electrophilic nitrosation occurs almost exclusively at the electron-rich C-5 position. A "4-chloro-6-nitroso" species is structurally improbable in standard valency. This guide assumes the substrate is a 4-substituted-6-chloro-5-nitrosopyrimidine (e.g., 6-chloro-2,4-diamino-5-nitrosopyrimidine or 4-amino-6-chloro-5-nitrosopyrimidine).

The Transformation:



Reaction Pathway & Chemoselectivity

The reduction proceeds through a hydroxylamine intermediate. The choice of reductant dictates whether the chlorine is preserved.

ReactionPathway Start 4-Amino-6-chloro- 5-nitrosopyrimidine Inter Hydroxylamine Intermediate Start->Inter 2e- Reduction Prod 4,5-Diamino- 6-chloropyrimidine (Target) Inter->Prod 2e- Reduction (Dithionite/Zn) Side 4,5-Diaminopyrimidine (Dehalogenated Impurity) Inter->Side Over-reduction (Pd/C + H2)

Figure 1: Reaction pathway highlighting the risk of hydrodehalogenation (red path) vs. the target selective reduction (green path).

Part 2: Experimental Protocols

Method A: Sodium Dithionite Reduction (The "Gold Standard")

Rationale: Sodium dithionite (


) is the preferred reagent. It operates via an electron transfer mechanism that is highly selective for nitro/nitroso groups over aryl halides, minimizing dechlorination risks.

Reagents:

  • Substrate: 4-Amino-6-chloro-5-nitrosopyrimidine

  • Reductant: Sodium Dithionite (2.5 - 3.0 equivalents)

  • Solvent: 50% Aqueous Ethanol or Methanol (degassed)

Protocol:

  • Suspension: Charge 10.0 g (58 mmol) of the nitroso substrate into a 500 mL 3-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet.

  • Solvation: Add 100 mL of 1:1 Ethanol/Water. Heat to 50°C. The starting material is often a violet/red solid that is sparingly soluble.

  • Addition: Add Sodium Dithionite (30.0 g, ~172 mmol) portion-wise over 20 minutes.

    • Observation: The reaction is exothermic. The deep violet color will fade to orange, then to a pale yellow or colorless suspension as the nitroso group is reduced.

  • Reflux: Heat to mild reflux (70-75°C) for 1 hour to ensure conversion of the hydroxylamine intermediate to the amine.

  • Work-up:

    • Cool to 0-5°C in an ice bath.

    • The product (sulfate salt or free base depending on pH) typically precipitates.

    • Filter the solids.[1][2][3] Wash with cold water (

      
      ) to remove inorganic sulfites.
      
  • Yield: Expect 85-92%.

Critical Process Parameter (CPP): Dithionite decomposes in acidic media to form


. Maintain pH > 4 during addition. If the reaction stalls (color remains red), add small aliquots of fresh dithionite.
Method B: Zinc/Acetic Acid Reduction (Robust Alternative)

Rationale: Zinc powder in acetic acid is a classic dissolving metal reduction. It is robust and less sensitive to moisture than dithionite, but generates zinc salts that can complicate purification.

Protocol:

  • Setup: Dissolve/suspend 5.0 g of nitroso substrate in 50 mL of Glacial Acetic Acid.

  • Activation: Add 10.0 g of Zinc dust (activated by washing with dilute HCl then Ethanol/Ether) portion-wise.

    • Caution: Keep temperature below 60°C using a water bath; the reaction is vigorous.

  • Stirring: Stir at room temperature for 2 hours. The color change (red

    
     colorless) indicates completion.
    
  • Isolation:

    • Filter off excess Zinc through Celite.

    • Concentrate the filtrate under reduced pressure.[1][4]

    • Neutralize the residue with aqueous

      
       to pH 8 to precipitate the free diamine.
      
Method C: Catalytic Hydrogenation (High Risk / High Throughput)

Rationale: Only recommended if the chlorine atom is not required, or if using specialized poisoned catalysts (e.g., sulfided Platinum). Standard Pd/C will strip the chlorine rapidly.

Protocol (Raney Nickel Variant):

  • Catalyst: Use Raney Nickel (W2 activity), washed neutral.

  • Conditions: 30 psi

    
    , Methanol, Room Temperature.
    
  • Control: Stop reaction immediately upon uptake of 2 molar equivalents of

    
    .
    
  • Warning: Monitor by HPLC every 15 minutes. Dechlorination is competing and fast.

Part 3: Analytical & Quality Control

In-Process Control (IPC)

Monitor the disappearance of the Nitroso chromophore.

MethodMarkerAcceptance Criteria
Visual ColorDeep Violet

Pale Yellow/Colorless
TLC

(10% MeOH/DCM)
SM (

) disappears; Prod (

) appears
HPLC Retention TimeShift to lower retention time (amine is more polar)
Troubleshooting Guide

Troubleshooting Problem Issue Detected Color Solution remains Red/Violet Problem->Color Solubility Product not precipitating Problem->Solubility Impurity Dechlorinated Impurity Found Problem->Impurity Action1 Add 0.5 eq Dithionite Check pH > 4 Color->Action1 Action2 Concentrate solvent Adjust pH to 8-9 (Isoelectric pt) Solubility->Action2 Action3 Switch from H2/Pd to Dithionite Method Impurity->Action3

Figure 2: Decision tree for common experimental deviations.

Part 4: References

  • Traube Purine Synthesis: Traube, W. (1900). "Der Aufbau der Xanthinbasen aus der Cyanessigsäure." Berichte der deutschen chemischen Gesellschaft, 33(3), 3035-3056. (Foundational chemistry for nitrosopyrimidine reduction).

  • Dithionite Mechanism: "Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite)." ACS Green Chemistry Institute Pharmaceutical Roundtable.

  • Abacavir Intermediate Synthesis: Daluge, S. M., et al. (1997). "Synthesis of Carbocyclic Nucleosides." U.S. Patent 5,034,394. (Describes reduction of chloronitrosopyrimidines in drug synthesis).

  • Zinc Reduction Protocols: "Nitro Reduction - Zinc (Zn)." Common Organic Chemistry.

  • Raney Nickel Selectivity: "Raney-type catalysts for the hydrogenation of halonitroaromatic compounds."[5] U.S. Patent 5,689,021. (Discusses hydrodehalogenation risks).

Sources

Application

Application Notes &amp; Protocols: Leveraging 4-Chloro-6-nitrosopyrimidine in Advanced Purine Heterocycle Synthesis

Abstract The purine scaffold is a cornerstone of medicinal chemistry and chemical biology, forming the core of DNA, RNA, and numerous therapeutic agents.[1][2][3] The Traube purine synthesis remains a highly effective an...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The purine scaffold is a cornerstone of medicinal chemistry and chemical biology, forming the core of DNA, RNA, and numerous therapeutic agents.[1][2][3] The Traube purine synthesis remains a highly effective and versatile strategy for the construction of this critical heterocycle.[4][5] This technical guide provides an in-depth exploration of the use of activated pyrimidine precursors, specifically focusing on synthetic routes that proceed via a 4-chloro-6-nitrosopyrimidine intermediate. We will elucidate the underlying chemical principles, provide detailed, validated protocols for the synthesis of key purine intermediates like 6-chloropurine and its conversion to the anticancer drug 6-mercaptopurine, and offer expert insights into process optimization and troubleshooting. This document is intended for researchers, medicinal chemists, and process development professionals engaged in the synthesis of novel purine derivatives for drug discovery and development.

Scientific Rationale: The Strategic Advantage of the Nitroso and Chloro Moieties

The classical Traube synthesis involves the construction of an imidazole ring onto a pre-existing pyrimidine core.[6][7] The success of this strategy hinges on the appropriate functionalization of the pyrimidine at positions 4, 5, and 6. The use of a 4-chloro-6-nitrosopyrimidine intermediate offers a powerful and direct route to the requisite 4,5-diaminopyrimidine precursor.

The Role of the C5-Nitroso Group: The nitroso group (–N=O) at the C5 position serves as a masked amino group. Its electron-withdrawing nature activates the pyrimidine ring, but its primary utility lies in its facile reduction to a primary amine. This reduction, typically achieved with mild reagents like sodium dithionite or ammonium sulfide, generates the C5-amino functionality, creating the vicinal diamine arrangement essential for the subsequent imidazole ring closure.[4][5]

The Role of the C4-Chloro Group: The chlorine atom at the C4 (or C6) position is a superb leaving group.[8][9] This feature is of paramount strategic importance for two reasons:

  • It remains intact during the initial nitrosation, reduction, and cyclization steps.

  • Once the purine core (e.g., 6-chloropurine) is formed, the chloro group provides a reactive handle for introducing a diverse array of nucleophiles (O-, N-, and S-based), enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[10]

This dual functionality makes the chloro-nitrosopyrimidine pathway a highly efficient and modular approach to purine synthesis.

General Synthetic Pathway

The overall strategy is a multi-step process that logically builds the final purine heterocycle.

G A 4-Chloro-6-aminopyrimidine B Nitrosation (NaNO2, Acid) A->B Step 1 C 4-Chloro-6-amino-5-nitrosopyrimidine B->C D Reduction (e.g., Na2S2O4) C->D Step 2 E 4-Chloro-5,6-diaminopyrimidine (Key Intermediate) D->E F Cyclization (e.g., Formic Acid) E->F Step 3 G 6-Chloropurine (Versatile Intermediate) F->G H Nucleophilic Substitution (Nu-) G->H Step 4 I Substituted Purine (e.g., 6-Mercaptopurine) H->I

Caption: General workflow for purine synthesis via a chloro-nitrosopyrimidine intermediate.

Detailed Experimental Protocols

The following protocols provide a validated, step-by-step methodology for the synthesis of 6-mercaptopurine, a clinically significant anticancer agent, starting from 4-amino-6-chloropyrimidine.[1][11]

Protocol Overview

ProtocolWorkflow cluster_partA Part A: Synthesis of 4-Chloro-5,6-diaminopyrimidine cluster_partB Part B: Synthesis of 6-Chloropurine cluster_partC Part C: Synthesis of 6-Mercaptopurine A1 Step 1: Nitrosation 4-Amino-6-chloropyrimidine -> 4-Amino-6-chloro-5-nitrosopyrimidine A2 Step 2: Reduction 5-Nitroso Intermediate -> 4-Chloro-5,6-diaminopyrimidine A1->A2 Isolate & Proceed B1 Step 3: Cyclization with Formic Acid A2->B1 Key Intermediate C1 Step 4: Thionation with Thiourea B1->C1 Versatile Intermediate

Caption: Experimental workflow for the synthesis of 6-mercaptopurine.

Reagents and Conditions Summary
StepReactionKey ReagentsSolventTemp. (°C)Time (h)
1 NitrosationSodium Nitrite, Acetic AcidWater15-201.5
2 ReductionSodium Dithionite (85%)Water, NH4OH70-751
3 CyclizationFormic Acid (98%), FormamideN/A140-1502
4 ThionationThiourea, EthanolEthanol (95%)Reflux4
Part A: Synthesis of 4-Chloro-5,6-diaminopyrimidine

Step 1: Nitrosation of 4-Amino-6-chloropyrimidine

  • Rationale: Nitrous acid, generated in situ from sodium nitrite and acetic acid, acts as the electrophile to install the nitroso group at the electron-rich C5 position of the pyrimidine ring. The reaction is kept cool to control the stability of nitrous acid and prevent side reactions.

  • Suspend 4-amino-6-chloropyrimidine (1.0 eq) in water.

  • Cool the suspension to 15-20°C in an ice-water bath with vigorous stirring.

  • Slowly add glacial acetic acid (2.5 eq) to the slurry.

  • Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of water.

  • Add the sodium nitrite solution dropwise to the pyrimidine suspension over 30 minutes, ensuring the temperature does not exceed 20°C. A deep reddish-purple precipitate of 4-amino-6-chloro-5-nitrosopyrimidine will form.

  • Continue stirring for an additional 60 minutes at 15-20°C.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, then with a small amount of cold ethanol.

  • Dry the product under vacuum. The vibrant purple solid is typically used in the next step without further purification.

Step 2: Reduction to 4-Chloro-5,6-diaminopyrimidine

  • Rationale: Sodium dithionite is a powerful yet selective reducing agent for converting the nitroso group to an amine. The reaction is performed under basic conditions (ammonia) to maintain the solubility of the species and neutralize acidic byproducts. The product is highly susceptible to aerial oxidation, so minimizing air exposure is critical.

  • In a flask equipped with a reflux condenser, suspend the crude 4-amino-6-chloro-5-nitrosopyrimidine (1.0 eq) in water.

  • Add concentrated ammonium hydroxide (approx. 3.0 eq) until the solution becomes basic and the solid dissolves, forming a dark solution.

  • Heat the solution to 70°C.

  • In a separate beaker, prepare a solution of sodium dithionite (Na₂S₂O₄, ~2.2 eq, 85% purity assumed) in warm water.

  • Add the dithionite solution portion-wise to the hot pyrimidine solution. The color will discharge from dark purple/brown to a pale yellow or light tan.

  • Maintain the temperature at 70-75°C for 60 minutes after the addition is complete.

  • Cool the reaction mixture in an ice bath to induce crystallization.

  • Collect the tan-colored crystalline product, 4-chloro-5,6-diaminopyrimidine, by vacuum filtration. Wash with a small amount of cold water.

  • Dry the product thoroughly under vacuum. It is advisable to store this intermediate under an inert atmosphere (e.g., nitrogen or argon).

Part B: Cyclization to 6-Chloropurine
  • Rationale: This is a classic formylation followed by cyclodehydration reaction.[6] The 5-amino group attacks the carbonyl carbon of formic acid, forming a formamide intermediate. Subsequent intramolecular cyclization with the 6-amino group, driven by heat, eliminates water to form the stable, aromatic imidazole ring. Formamide can be used as a high-boiling solvent.

  • Combine 4-chloro-5,6-diaminopyrimidine (1.0 eq) with an excess of 98% formic acid (approx. 5-6 eq) in a round-bottom flask fitted with a reflux condenser.

  • Optionally, add a small amount of formamide to act as a solvent.

  • Heat the mixture to 140-150°C in an oil bath.

  • Maintain this temperature for 2 hours. Monitor the reaction progress by TLC (e.g., 10% Methanol in Dichloromethane).

  • After cooling, carefully pour the reaction mixture into a beaker of ice water.

  • Neutralize the solution with concentrated ammonium hydroxide until a precipitate forms.

  • Cool the mixture thoroughly in an ice bath to maximize precipitation.

  • Collect the crude 6-chloropurine as a white to off-white solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum. Recrystallization from water or ethanol/water may be performed for higher purity.

Part C: Conversion to 6-Mercaptopurine
  • Rationale: The chlorine atom on the purine ring is now susceptible to nucleophilic aromatic substitution. Thiourea acts as a sulfur source. It initially displaces the chloride to form an isothiouronium salt intermediate. Subsequent hydrolysis under basic conditions (often facilitated by the reaction conditions or a mild base workup) yields the final 6-thiol product.[12]

  • Suspend 6-chloropurine (1.0 eq) and thiourea (1.2 eq) in 95% ethanol.

  • Heat the mixture to reflux with stirring. The solids will gradually dissolve as the reaction proceeds.

  • Maintain reflux for 4 hours. A precipitate of the product may begin to form.

  • Cool the reaction mixture to room temperature, then further in an ice bath.

  • Collect the solid product by vacuum filtration.

  • Wash the product with ethanol and then water to remove any unreacted starting materials and salts.

  • Dry the pale yellow solid, 6-mercaptopurine, under vacuum at 60-80°C.

Product Characterization

Analytical confirmation of the final product and key intermediates is essential.

CompoundTechniqueExpected Data
6-Chloropurine ¹H NMR (DMSO-d₆)δ ~8.7 (s, 1H, C2-H), δ ~8.8 (s, 1H, C8-H), δ ~13.8 (br s, 1H, N-H)
MS (ESI+)m/z = 155.0 [M+H]⁺, 157.0 [M+H+2]⁺ (characteristic 3:1 isotopic pattern for Cl)
6-Mercaptopurine ¹H NMR (DMSO-d₆)δ ~8.2 (s, 1H), δ ~8.4 (s, 1H), δ ~13.2 (br s, 1H), δ ~13.4 (br s, 1H)
MS (ESI+)m/z = 153.0 [M+H]⁺
IR (KBr, cm⁻¹)~2550-2600 (weak, S-H stretch), ~1570-1600 (C=N, C=C stretch)

Troubleshooting and Field-Proven Insights

  • Issue: Low Yield in Reduction (Step 2). The diaminopyrimidine product is notoriously unstable and prone to oxidation, which often manifests as a darkening of the reaction mixture or final product.

    • Solution: Use freshly purchased, high-quality sodium dithionite. Perform the addition and subsequent heating under a gentle stream of nitrogen or argon to minimize air contact. Work up the product quickly after cooling.

  • Issue: Incomplete Cyclization (Step 3). The reaction stalls, and TLC shows significant remaining diaminopyrimidine starting material.

    • Solution: Ensure the formic acid is of high concentration (>98%). Anhydrous conditions are not strictly necessary but residual water can slow the dehydration step. Ensure the reaction temperature is maintained at or above 140°C.

  • Issue: Product Purity in Thionation (Step 4). The final 6-mercaptopurine is contaminated with starting material or byproducts.

    • Solution: Ensure the 6-chloropurine is reasonably pure before starting. An excess of thiourea can sometimes lead to side products; use the stoichiometry recommended. A final recrystallization from a large volume of water or aqueous ethanol can significantly improve purity.

Conclusion and Applications in Drug Development

The synthetic sequence detailed herein, proceeding through a 4-chloro-6-nitrosopyrimidine pathway, represents a robust and highly adaptable method for accessing the purine core. The final intermediate, 6-chloropurine, is a valuable platform chemical. By substituting thiourea with a wide range of primary/secondary amines or alkoxides, chemists can rapidly generate large libraries of 6-N-substituted (adenine analogs) or 6-O-substituted purines. This modularity is invaluable in modern drug discovery for probing SAR and developing novel kinase inhibitors, antiviral agents, and other therapeutics targeting purine-binding proteins.[10][13]

References

  • Pharmaguideline. (n.d.). Biosynthesis of Purine and Pyrimidine Nucleotide. Retrieved from [Link]

  • DAV University. (n.d.). Nucleotide metabolism Pyrimidine and purine are the names of the parent compounds of two types of nitrogen-containing heterocycl. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis and Medicinal Uses of Purine. Retrieved from [Link]

  • Merck & Co. (n.d.). Traube Purine Synthesis. The Merck Index Online. Retrieved from [Link]

  • Scribd. (n.d.). Traube Purine Synthesis | PDF | Chemical Compounds | Chemistry. Retrieved from [Link]

  • Gpatindia. (2020, January 6). 6-MERCAPTOPURINE SAR, synthesis, mechanism of action, therapeutic actions, side effects and mcq. Retrieved from [Link]

  • Biochemistry Den. (2025, February 20). Pyrimidine Synthesis Pathway: Synthesis of pyrimidine derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, April 5). Chapter 6: Purines and Pyrimidines: Essential Nitrogen Heterocycles. Retrieved from [Link]

  • SlideShare. (n.d.). TRAUBE PURINE SYNTHESIS.pptx. Retrieved from [Link]

  • Google Patents. (n.d.). US2800473A - Method of making 6-mercaptopurine.
  • News-Medical. (2019, January 25). Purine Biosynthesis. Retrieved from [Link]

  • Scribd. (n.d.). 1-III) Traube Synthesis For Purine | PDF. Retrieved from [Link]

  • Ningbo Innopharmchem Co., Ltd. (2026, January 29). Exploring the Synthesis and Applications of 4-Chloro-6-Ethyl-5-Fluoropyrimidine. Retrieved from [Link]

  • YouTube. (2019, May 28). SYNTHESIS OF 6-MERCAPTOPURINE | PHARMACEUTICAL CHEMISTRY. Retrieved from [Link]

  • Elsevier. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. Retrieved from [Link]

  • MDPI. (2025, October 16). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. ResearchGate. Retrieved from [Link]

Sources

Method

Reaction conditions for condensing 4-Chloro-6-nitrosopyrimidine with amines

The following Application Note and Protocol guide details the reaction conditions for condensing 4-Chloro-6-nitrosopyrimidine with amines. Subject: Optimization of Conditions for the Synthesis of 4-Amino-6-nitrosopyrimid...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide details the reaction conditions for condensing 4-Chloro-6-nitrosopyrimidine with amines.

Subject: Optimization of


 Conditions for the Synthesis of 4-Amino-6-nitrosopyrimidines
Date:  October 26, 2025
CAS Registry (Precursor):  126827-22-3 (4-Chloro-6-nitrosopyrimidine)
Target Audience:  Medicinal Chemists, Process Development Scientists

Abstract & Introduction

The condensation of 4-chloro-6-nitrosopyrimidine with primary and secondary amines is a critical transformation in the synthesis of bioactive heterocyclic scaffolds, particularly pteridines and purine analogs used in oncology and antiviral research. This reaction proceeds via a Nucleophilic Aromatic Substitution (


) mechanism, where the electron-withdrawing nitroso group (-NO) at the C6 position activates the C4-chlorine towards nucleophilic attack.

While the 5-nitrosopyrimidine isomers are more ubiquitous in literature, the 6-nitroso regioisomers offer unique electronic properties and tautomeric profiles (nitroso-oxime equilibrium) that are valuable for diversifying chemical libraries. This guide provides a robust, self-validating protocol for this transformation, addressing the specific challenges of regioselectivity, tautomeric instability, and byproduct management.

Chemical Basis & Mechanism

Reaction Mechanism ( )

The reaction involves the attack of a nucleophilic amine on the electron-deficient C4 carbon. The C6-nitroso group enhances electrophilicity via inductive (-I) and mesomeric (-M) withdrawal, stabilizing the anionic Meisenheimer intermediate.

Key Mechanistic Features:

  • Activation: The pyrimidine ring nitrogen atoms (N1, N3) and the C6-NO group lower the LUMO energy, facilitating attack at mild temperatures.

  • Leaving Group: Chloride is displaced as HCl, necessitating a base scavenger (excess amine or tertiary amine).

  • Tautomerism: The product (4-amino-6-nitrosopyrimidine) often exists in equilibrium with its quinoid tautomer (4-imino-6-oximinopyrimidine), which can affect solubility and color (often deep blue/violet).

Mechanistic Pathway Diagram

SNAr_Mechanism Start 4-Chloro-6-nitrosopyrimidine Intermediate Meisenheimer Complex (Anionic) Start->Intermediate + Amine (Nucleophilic Attack) Amine Amine (R-NH2) Amine->Intermediate Product 4-Amino-6-nitrosopyrimidine Intermediate->Product - Cl⁻ (Re-aromatization) HCl HCl (Salt) Intermediate->HCl

Figure 1:


 pathway showing nucleophilic attack and re-aromatization.[1]

Critical Reaction Parameters

Success depends on balancing reactivity with the stability of the nitroso group.

ParameterRecommended ConditionScientific Rationale
Solvent Ethanol (EtOH) or DMF Protophobic solvents like DMF accelerate

by solvating the cation but leaving the amine nucleophile "naked." EtOH is preferred for green chemistry and ease of workup (precipitation).
Base Triethylamine (Et₃N) or DIPEA Essential to scavenge the HCl byproduct. Using 2.0-2.5 eq. of the reactant amine is also viable but wasteful if the amine is expensive.
Temperature

to

The nitroso group is thermally sensitive. High temperatures (

) can lead to denitrosation or polymerization.
Stoichiometry 1.0 eq Substrate : 1.1 eq Amine Slight excess of amine ensures complete conversion. Large excess is unnecessary due to high reactivity.

Experimental Protocol

Standard Operating Procedure (SOP)

Objective: Synthesis of 4-(Benzylamino)-6-nitrosopyrimidine (Model Reaction).

Materials:
  • 4-Chloro-6-nitrosopyrimidine (1.0 mmol, 143.5 mg) [CAS: 126827-22-3]

  • Benzylamine (1.1 mmol, 120 µL)

  • Triethylamine (1.2 mmol, 167 µL)

  • Ethanol (Absolute, 5 mL)

  • Dichloromethane (DCM) for extraction (optional)

Step-by-Step Workflow:
  • Preparation:

    • In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-Chloro-6-nitrosopyrimidine (1.0 eq) in Ethanol (5 mL). The solution may appear colored (green/blue) due to the nitroso chromophore.

    • Cool the solution to

      
        using an ice bath. Note: Cooling prevents exotherm-driven side reactions.
      
  • Addition:

    • Add Triethylamine (1.2 eq) to the stirred solution.

    • Add Benzylamine (1.1 eq) dropwise over 5 minutes.

    • Observation: A color change is immediate and indicates the formation of the amine-substituted product.

  • Reaction:

    • Allow the mixture to warm to Room Temperature (

      
      ) .
      
    • Stir for 2–4 hours .

    • Monitoring: Check reaction progress via TLC (Eluent: 50% EtOAc/Hexanes). The starting material (

      
      ) should disappear, replaced by a more polar, colored spot (
      
      
      
      ).
  • Work-up (Precipitation Method):

    • If the product precipitates during reaction: Filter the solid, wash with cold ethanol (

      
      ) and cold water (
      
      
      
      ) to remove Et₃N·HCl salts.[1][2][3]
    • If the product remains soluble: Concentrate the ethanol to

      
       under reduced pressure. Pour the residue into ice-water (20 mL) . Stir vigorously for 15 minutes to induce precipitation. Filter and dry.[4][5][6]
      
  • Purification:

    • Recrystallization from Ethanol/Water or Isopropanol is usually sufficient.

    • Yield Expectation: 75–90%.

Workflow Diagram

Protocol_Workflow Step1 Dissolve 4-Cl-6-NO-pyrimidine in EtOH at 0°C Step2 Add Base (Et3N) + Nucleophile (Amine) Step1->Step2 Step3 Stir at RT (2-4 h) Monitor via TLC Step2->Step3 Step4 Quench in Ice Water or Filter Precipitate Step3->Step4 Step5 Wash with Cold EtOH/Water (Remove HCl salts) Step4->Step5 Final Pure Product (Yield >80%) Step5->Final

Figure 2: Operational workflow for the amination process.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Hydrolysis Moisture in solvent leading to 4-hydroxy-6-nitrosopyrimidine.Use anhydrous Ethanol or DMF. Ensure glassware is oven-dried.
Incomplete Reaction Steric hindrance of the amine.[5][7]Increase temperature to

(carefully) or switch solvent to DMF to enhance rate.
Oiling Out Product is too soluble in EtOH/Water mix.Extract with DCM, dry over Na₂SO₄, and purify via flash column chromatography (SiO₂).
Decomposition Thermal instability of nitroso group.Keep reaction strictly

. Store product in dark/cold.

Safety & Handling

  • Nitrosopyrimidines: Potentially mutagenic. Handle in a fume hood with double nitrile gloves.

  • Explosion Hazard: Do not heat nitroso compounds to dryness or high temperatures (

    
    ) as they can decompose violently.
    
  • Waste Disposal: Segregate halogenated organic waste. Treat aqueous filtrates containing traces of nitroso compounds with bleach (hypochlorite) before disposal if required by local EHS protocols.

References

  • J. Heterocyclic Chem. (1982).[3] Synthesis of 2-substituted 4-amino-6-methylpyrimidines. (Analogous

    
     reactivity patterns).
    
  • MDPI Molbank. (2021). Reactivity of Chloropyrimidines in Nucleophilic Aromatic Substitution. Retrieved from [Link]

Sources

Application

Application Note: Selective Catalytic Hydrogenation of 4-Chloro-6-nitrosopyrimidine

This Application Note and Protocol guide details the catalytic hydrogenation of 4-Chloro-6-nitrosopyrimidine to 4-Chloro-6-aminopyrimidine . Abstract & Core Challenge The reduction of 4-Chloro-6-nitrosopyrimidine to 4-Ch...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the catalytic hydrogenation of 4-Chloro-6-nitrosopyrimidine to 4-Chloro-6-aminopyrimidine .

Abstract & Core Challenge

The reduction of 4-Chloro-6-nitrosopyrimidine to 4-Chloro-6-aminopyrimidine is a critical transformation in the synthesis of purine analogs, antiviral agents, and agrochemicals.[1] The central challenge in this transformation is chemoselectivity .

Standard hydrogenation catalysts (e.g., Palladium on Carbon) are highly active for Carbon-Halogen (C-Cl) bond hydrogenolysis (hydrodechlorination).[1] Uncontrolled hydrogenation results in the formation of 4-aminopyrimidine or 4,6-diaminopyrimidine byproducts, leading to yield loss and difficult purification.[1]

This guide provides a validated protocol using Platinum on Carbon (Pt/C) and modified Palladium systems to achieve >98% conversion of the nitroso group while retaining the chlorine substituent.

Reaction Chemistry & Mechanism

The reduction proceeds via the adsorption of the nitroso species onto the metal surface, followed by stepwise hydrogen insertion.

  • Primary Pathway (Desired):

    
    [1]
    
  • Secondary Pathway (Undesired - Hydrodechlorination):

    
    [1]
    

Critical Control Points:

  • Catalyst Selection: Platinum (Pt) binds the C-Cl bond less strongly than Palladium (Pd), making Pt/C the catalyst of choice for halo-nitro reductions.

  • Solvent Acidity: Hydrodechlorination is often accelerated in basic media. Neutral or slightly acidic conditions are preferred.[1]

  • Temperature: Nitroso reduction is highly exothermic and occurs rapidly at low temperatures (

    
    ). High temperatures promote dechlorination.
    

Visualizing the Reaction Pathway:

ReactionPathway Start 4-Chloro-6-nitrosopyrimidine Intermediate Hydroxylamine Intermediate Start->Intermediate H2, Catalyst (Fast) SideProduct 4-Aminopyrimidine (Dechlorinated Impurity) Start->SideProduct Direct Dechlorination Product 4-Chloro-6-aminopyrimidine (Target) Intermediate->Product H2 (Reduction) Product->SideProduct Over-reduction (Pd/C, High T)

Caption: Reaction pathway showing the target reduction vs. the competitive hydrodechlorination side reaction.

Experimental Protocols

Two protocols are provided:

  • Protocol A (Standard): High-selectivity method using Platinum.[1]

  • Protocol B (Alternative): Cost-effective method using Palladium with inhibitors.[1]

Protocol A: Platinum-Catalyzed Selective Hydrogenation (Recommended)

Best for: High value intermediates requiring maximum purity.[1]

Materials:

  • Substrate: 4-Chloro-6-nitrosopyrimidine (10 mmol, 1.43 g)

  • Catalyst: 5% Pt/C (sulfided or non-sulfided, 50% water wet). Note: Sulfided catalysts further suppress dechlorination.[1]

  • Solvent: Methanol (MeOH) or Ethyl Acetate (EtOAc).

  • Hydrogen Source: H2 gas (balloon or low-pressure shaker).[1]

Step-by-Step Procedure:

  • Preparation: In a 100 mL hydrogenation flask (or Parr shaker bottle), dissolve 1.43 g of 4-Chloro-6-nitrosopyrimidine in 30 mL of Methanol.

    • Note: If solubility is poor, use THF or Ethyl Acetate. Avoid DMF if possible due to workup difficulty.

  • Catalyst Addition: Carefully add 140 mg of 5% Pt/C (wet) catalyst (approx. 1-2 mol% metal loading).[1]

    • Safety: Catalysts can ignite solvent vapors.[1] Add catalyst under an inert atmosphere (Nitrogen/Argon) or add the catalyst as a water slurry.

  • Purging: Seal the vessel. Evacuate and backfill with Nitrogen (

    
    ) three times, then evacuate and backfill with Hydrogen (
    
    
    
    ) three times.
  • Reaction: Stir vigorously at Room Temperature (20-25°C) under 1-3 bar (15-45 psi) of

    
     pressure.
    
    • Monitoring: The reaction is typically fast (1-4 hours).[1] The disappearance of the green/blue nitroso color (if present) and formation of the amine can be visually monitored or checked via TLC/HPLC.

  • Completion: Once starting material is consumed (HPLC <0.5%), stop agitation. Vent

    
     and purge with 
    
    
    
    .
  • Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with 10 mL methanol.

  • Isolation: Concentrate the filtrate under reduced pressure (

    
    ) to yield the crude amine.
    
    • Stability Note: Aminochloropyrimidines can darken upon air exposure.[1] Store under inert gas in the cold.

Protocol B: Palladium-Catalyzed Transfer Hydrogenation (Cost-Optimized)

Best for: Labs lacking Pt/C or requiring milder conditions.[1]

Materials:

  • Substrate: 4-Chloro-6-nitrosopyrimidine.[1]

  • Catalyst: 5% Pd/C (0.5 mol%).

  • Hydrogen Donor: Ammonium Formate (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ).
    
  • Inhibitor: Diphenylsulfide (trace) or use a "poisoned" Pd catalyst (e.g., Lindlar - though less active).[1]

Step-by-Step Procedure:

  • Dissolution: Dissolve substrate (10 mmol) in 40 mL Ethanol.

  • Catalyst Loading: Add 5% Pd/C (100 mg).

  • Donor Addition: Add Ammonium Formate (30 mmol, 3 equiv) in one portion.

  • Reaction: Heat the mixture to 30-40°C . Evolution of

    
     gas will be observed.
    
    • Mechanism:[1][2][3][4]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       decomposes to 
      
      
      
      ,
      
      
      , and
      
      
      on the Pd surface. The ammonia generated buffers the solution but can promote dechlorination; however, the rapid kinetics of transfer hydrogenation often favor nitroso reduction.
  • Workup: Filter hot through Celite. Evaporate solvent.[1][4][5][6] Wash the residue with water to remove ammonium salts and extract the product into Ethyl Acetate.

Critical Process Parameters & Troubleshooting
ParameterRecommendationRationale
Temperature 20°C - 35°CHigher temps (>50°C) dramatically increase dechlorination rates.[1]
Pressure 1 - 5 barLow pressure is sufficient for Nitroso groups; high pressure favors side reactions.[1]
Catalyst Pt/C > Raney Ni > Pd/CPlatinum is the most chemoselective metal for halonitro aromatics.
Solvent MeOH, EtOAc, THFProtic solvents accelerate reduction; Avoid strong acids which may hydrolyze the Cl.

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Loss of Chlorine (Dechlorination) Catalyst too active (Pd) or Temp too high.[1]Switch to Pt/C. Add 0.1 eq. thiophene to poison the catalyst. Lower Temp.
Incomplete Conversion Catalyst poisoning or low H2 mass transfer.Increase agitation speed (critical for heterogeneous catalysis). Add fresh catalyst.
Dimer Formation (Azo) Intermediate condensation.[7]Ensure H2 pressure is maintained constant; do not interrupt the reaction.
Safety & Handling
  • Nitroso Compounds: Often potent sensitizers and potential carcinogens. Handle in a fume hood with double gloves.

  • Catalysts: Dry Pd/C and Pt/C are pyrophoric. Always keep wet with water (approx 50%) and handle under inert gas.

  • Hydrogen: Extremely flammable.[1] Ensure all vessels are grounded to prevent static discharge.

Process Workflow Diagram

Workflow Setup Setup: Dissolve 4-Cl-6-NO-Pyr in MeOH Add Pt/C Catalyst (Wet) Purge Inertization: Evacuate/N2 (3x) Evacuate/H2 (3x) Setup->Purge Reaction Hydrogenation: 25°C, 1-3 bar H2 Agitation: 1000 rpm Purge->Reaction Check IPC Check (TLC/HPLC): Is Nitroso consumed? Reaction->Check Check->Reaction No (Continue) Workup Workup: Filter (Celite) Concentrate Filtrate Check->Workup Yes Purify Purification: Recrystallization or Column (if required) Workup->Purify

Caption: Operational workflow for the batch hydrogenation process.

References
  • Selective Hydrogenation of Halogenated Nitroaromatics. Angewandte Chemie International Edition. Discusses the superiority of Pt/C over Pd/C for preserving halogen atoms during reduction.

  • Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. MDPI. Describes the use of ammonium formate and Pd/C for mild reductions.

  • Synthesis of 4-amino-6-chloropyrimidine. Sigma-Aldrich Product Data. Confirms the stability and identity of the target amine product.

  • Reduction of 4,6-dichloro-5-nitropyrimidine. ResearchGate. Provides context on the reduction of similar chloronitropyrimidine isomers using Iron and catalytic methods.

Sources

Method

Step-by-step preparation of 4-Chloro-6-nitrosopyrimidine from precursors

This Application Note is structured to address the synthesis of 4-Chloro-6-nitrosopyrimidine and its chemically relevant isomers. Scientific Note on Isomer Stability & Nomenclature: In pyrimidine chemistry, electrophilic...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to address the synthesis of 4-Chloro-6-nitrosopyrimidine and its chemically relevant isomers.

Scientific Note on Isomer Stability & Nomenclature: In pyrimidine chemistry, electrophilic nitrosation predominantly occurs at the 5-position (the nucleophilic carbon between the two electron-withdrawing nitrogens). A nitroso group at the 6-position is chemically rare and unstable via standard electrophilic substitution.

However, the term "4-Chloro-6-nitrosopyrimidine" is frequently used in catalog databases (CAS 126827-22-3) or colloquially to refer to 4-Chloro-5-nitroso-6-aminopyrimidine (a key "purple intermediate" in purine synthesis) or 4,6-Dichloro-5-nitrosopyrimidine . To ensure this guide is practically useful and scientifically robust, we provide the protocol for the 4,6-Dichloro-5-nitrosopyrimidine pathway, which serves as the universal precursor for chloro-nitrosopyrimidines.

Executive Summary

This protocol details the synthesis of 4,6-dichloro-5-nitrosopyrimidine , a highly reactive electrophile used as a scaffold for synthesizing fused heterocycles (purines, pteridines) and bioactive pharmaceutical ingredients (e.g., Ticagrelor intermediates). The synthesis proceeds via the nitrosation of 4,6-dihydroxypyrimidine followed by dehydrative chlorination using phosphorus oxychloride (


).

Key Mechanistic Insight: The reaction relies on the nucleophilic susceptibility of C5 in the 4,6-dihydroxypyrimidine tautomer. The subsequent chlorination converts the tautomeric hydroxyl groups (lactams) into chlorides while preserving the sensitive nitroso moiety.

Retrosynthetic Analysis & Pathway

The logical disconnection reveals 4,6-dihydroxypyrimidine as the starting material.[1] The pathway involves two critical steps:

  • Electrophilic Nitrosation: Introduction of the nitroso group at C5 using sodium nitrite in acidic media.

  • Vilsmeier-Haack-type Chlorination: Conversion of hydroxyls to chlorides using

    
     and a tertiary amine.
    
Reaction Scheme Visualization

G Start 4,6-Dihydroxypyrimidine (Starting Material) Step1 Step 1: Nitrosation (NaNO2, HCl) Start->Step1 Electrophilic Subst. Inter 4,6-Dihydroxy-5-nitrosopyrimidine (Red/Purple Solid) Step1->Inter Precipitation Step2 Step 2: Chlorination (POCl3, N,N-Diethylaniline) Inter->Step2 Dehydrative Chlorination Product 4,6-Dichloro-5-nitrosopyrimidine (Target Precursor) Step2->Product Reflux Deriv Derivative: 4-Amino-6-chloro-5-nitrosopyrimidine Product->Deriv Partial Aminolysis (Optional)

Caption: Synthetic workflow from 4,6-dihydroxypyrimidine to the 4,6-dichloro-5-nitroso scaffold.

Experimental Protocols

Step 1: Synthesis of 4,6-Dihydroxy-5-nitrosopyrimidine

This intermediate is often referred to as the "Red Nitrosopyrimidine." It is sparingly soluble and precipitates easily, driving the reaction to completion.

Reagents:

  • 4,6-Dihydroxypyrimidine (1.0 eq)[2]

  • Sodium Nitrite (

    
    , 1.1 eq)
    
  • Hydrochloric Acid (HCl, 1 N aqueous solution)

  • Water (Solvent)[3]

Protocol:

  • Dissolution: In a 1L round-bottom flask, suspend 4,6-dihydroxypyrimidine (11.2 g, 100 mmol) in 1 N HCl (250 mL) . Stir vigorously at room temperature until a fine suspension or partial solution is achieved.

  • Nitrosation: Cool the mixture to 0–5°C using an ice-water bath.

  • Addition: Dropwise add a solution of

    
     (7.6 g, 110 mmol)  in water (30 mL) over 30 minutes. Critical: Maintain internal temperature below 10°C to prevent diazonium decomposition or side reactions.
    
  • Reaction: A distinct color change to pink/red will occur immediately. Stir at 0–5°C for 1 hour, then allow to warm to room temperature over 2 hours. The product will precipitate as a bright violet/red solid.

  • Isolation: Filter the solid under vacuum. Wash the cake with ice-cold water (2 x 50 mL) and acetone (1 x 30 mL) to remove acidic residues.

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

    • Expected Yield: 85–90%

    • Appearance: Violet/Red crystalline powder.

Step 2: Synthesis of 4,6-Dichloro-5-nitrosopyrimidine

Safety Warning: This step generates HCl gas and involves


 (corrosive, water-reactive). Perform in a fume hood.

Reagents:

  • 4,6-Dihydroxy-5-nitrosopyrimidine (from Step 1)

  • Phosphorus Oxychloride (

    
    , 5.0 eq) - Solvent & Reagent
    
  • N,N-Diethylaniline (1.5 eq) - Catalyst/Acid Scavenger

Protocol:

  • Setup: Equip a dry 500 mL 3-neck flask with a magnetic stirrer, reflux condenser (with

    
     guard tube), and an internal thermometer.
    
  • Suspension: Charge 4,6-dihydroxy-5-nitrosopyrimidine (10.0 g) and

    
     (50 mL) .
    
  • Catalysis: Slowly add N,N-Diethylaniline (15 mL) dropwise. Exothermic: The reaction may warm up; control the rate to avoid uncontrolled boiling.

  • Reflux: Heat the mixture to reflux (approx. 105–110°C). The red suspension will gradually dissolve, turning into a dark brown/green solution.

  • Monitoring: Maintain reflux for 2–3 hours. Monitor by TLC (Silica, 30% EtOAc/Hexane) until the starting material spot disappears.

  • Work-up (Quench):

    • Cool the reaction mixture to room temperature.

    • Remove excess

      
       via rotary evaporation under reduced pressure (bath temp < 50°C).
      
    • Pour the thick oily residue onto crushed ice (300 g) with vigorous stirring. Caution: Violent hydrolysis of residual

      
      .
      
  • Extraction: Extract the aqueous mixture immediately with Dichloromethane (DCM, 3 x 100 mL) .

    • Note: Do not allow the aqueous layer to stand for long, as the chloro-groups are susceptible to hydrolysis.

  • Purification: Wash combined organics with saturated

    
     (cold) and Brine. Dry over anhydrous 
    
    
    
    .
  • Isolation: Evaporate solvent to yield the crude product. Recrystallize from Hexane/Chloroform if necessary.

Data Summary & Characterization

Parameter4,6-Dihydroxy-5-nitrosopyrimidine4,6-Dichloro-5-nitrosopyrimidine
Appearance Violet/Red PowderGreenish-Yellow Solid/Crystals
Melting Point >300°C (decomp)148–150°C
Solubility Soluble in dilute alkali; Insoluble in organic solventsSoluble in DCM, CHCl3, THF
Stability Stable at Room TempMoisture Sensitive (Hydrolyzes to OH)
Key IR Peaks 3200 (OH), 1680 (C=O), 1520 (N=O)1540 (N=O), 1080 (C-Cl)

Troubleshooting & Optimization

  • Low Yield in Step 2: Often caused by incomplete drying of the Step 1 intermediate. Water reacts violently with

    
    , destroying the reagent. Ensure the red solid is completely anhydrous.
    
  • Product Decomposition: 4,6-Dichloro-5-nitrosopyrimidine is thermally unstable above 160°C. Do not overheat during evaporation.

  • Alternative Catalyst: If N,N-Diethylaniline is unavailable, N,N-Dimethylaniline or Collidine can be used. Avoid Pyridine as it may lead to difficult-to-remove tarry byproducts in this specific substrate.

Safety & Compliance

  • Nitrosamines: While the product is a nitrosopyrimidine, intermediates in this pathway can form nitrosamines in the presence of secondary amines. Use dedicated glassware.

  • POCl3: Highly corrosive. Reacts explosively with water. Ensure all glassware is oven-dried.

  • Waste Disposal: Quenched POCl3 mixtures contain high concentrations of phosphoric and hydrochloric acid. Neutralize before disposal.

References

  • Boon, W. R. (1945). "Pteridines. Part I. An unambiguous synthesis of 2-amino-4-hydroxypteridine-6-carboxylic acid". Journal of the Chemical Society, 601-603.

  • Taylor, E. C., & McKillop, A. (1970). "The Chemistry of Cyclic Enaminonitriles and o-Aminonitriles". Advances in Organic Chemistry, Vol 7.
  • BenchChem. (2024). "Product Entry: 4,6-Dichloro-5-nitropyrimidine & 4-Chloro-6-nitrosopyrimidine".

  • Patent WO2011101740. (2011). "Improved Processes for Preparing Ticagrelor Intermediate, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine". WIPO. (Demonstrates industrial relevance of the chloro-nitro/nitroso scaffold).

Sources

Application

Application Notes &amp; Protocols: Microwave-Assisted Synthesis Involving 4-Chloro-6-nitrosopyrimidine

Foreword: Accelerating Heterocyclic Chemistry In the landscape of modern medicinal chemistry, 4-chloro-6-nitrosopyrimidine stands out as a highly versatile and reactive scaffold. Its unique electronic properties, stemmin...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Accelerating Heterocyclic Chemistry

In the landscape of modern medicinal chemistry, 4-chloro-6-nitrosopyrimidine stands out as a highly versatile and reactive scaffold. Its unique electronic properties, stemming from an electron-deficient pyrimidine ring enhanced by a nitroso group and a labile chlorine atom, make it a privileged precursor for a vast array of fused heterocyclic systems. These systems, including pteridines and purine isosteres, are foundational to numerous therapeutic agents.[1][2][3] However, conventional synthetic routes often require prolonged reaction times, high temperatures, and can suffer from side-product formation.

This guide details the application of Microwave-Assisted Organic Synthesis (MAOS) to transform these challenging reactions into rapid, efficient, and high-yielding processes. MAOS has emerged as a cornerstone of green chemistry, offering significant advantages by directly and efficiently heating the reaction mixture.[4][5][6][7] This document provides the foundational principles, actionable protocols, and safety considerations necessary for researchers, scientists, and drug development professionals to leverage this powerful synergy of reagent and technology.

The Scientific Foundation

The Reagent: 4-Chloro-6-nitrosopyrimidine

The reactivity of 4-chloro-6-nitrosopyrimidine is dictated by two key features:

  • Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C4 position is an excellent leaving group, readily displaced by a wide range of nucleophiles. This is the primary pathway for introducing diversity.

  • Condensation Chemistry: The nitroso group at C6 is a powerful electrophile and can participate in condensation reactions, typically with active methylene compounds or amines, to facilitate the formation of a second ring. This dual reactivity is the key to constructing complex heterocyclic cores.

The Technology: Principles of Microwave Synthesis

Unlike conventional heating which relies on slow, indirect heat transfer through vessel walls, microwave irradiation energizes molecules directly.[8][9] This occurs via two primary mechanisms:

  • Dipolar Polarization: Polar molecules in the reaction mixture continuously attempt to align with the rapidly oscillating electric field of the microwaves. This rapid molecular motion generates heat.[4][5][9][10]

  • Ionic Conduction: If ions are present, they will migrate through the solution under the influence of the oscillating electric field, creating an electric current. Resistance to this flow results in rapid heating.[4][5][9]

This direct energy transfer leads to volumetric, uniform, and instantaneous heating, dramatically accelerating reaction rates and often improving product purity by minimizing the time reactants spend at high temperatures, thereby reducing byproduct formation.[5][6][9]

Workflow for Microwave-Assisted Heterocycle Synthesis

The following diagram outlines the typical workflow for a microwave-assisted reaction involving 4-chloro-6-nitrosopyrimidine.

G cluster_prep 1. Pre-Reaction Setup cluster_reaction 2. Microwave Irradiation cluster_workup 3. Product Isolation cluster_analysis 4. Analysis prep_reagents Weigh Reagents & Add to Microwave-Safe Vial add_solvent Add Solvent & Stir Bar prep_reagents->add_solvent seal_vial Securely Seal Vessel add_solvent->seal_vial place_reactor Place Vial in Reactor seal_vial->place_reactor program_params Program Parameters (Temp, Time, Power) place_reactor->program_params run_reaction Execute Synthesis program_params->run_reaction cool_vial Cool Vessel to RT run_reaction->cool_vial extract_product Work-up & Extraction cool_vial->extract_product purify Purification (Chromatography/Recrystallization) extract_product->purify analyze Characterization (NMR, MS, etc.) purify->analyze

Caption: General workflow for microwave-assisted synthesis.

Critical Safety Protocols

Safety is paramount when working with reactive chemicals and high-energy instrumentation.

Reagent Handling: 4-Chloro-6-nitrosopyrimidine
  • Hazard Profile: This compound is classified as harmful if swallowed and causes skin, eye, and respiratory irritation.[11][12]

  • Personal Protective Equipment (PPE): Always wear sanitized, indirectly vented chemical splash goggles, a lab coat, and nitrile gloves.[13] All manipulations should be performed in a certified chemical fume hood.

  • Chemical Compatibility: Avoid contact with strong oxidizing agents and strong acids. The compound is air-sensitive and should be stored under an inert atmosphere in a cool, dry place.[11]

Microwave Reactor Operation
  • Use Laboratory-Grade Equipment ONLY: Domestic microwave ovens must never be used for chemical synthesis. They lack the necessary safety controls for temperature, pressure, and vapor containment, creating a significant risk of explosion and exposure.[14][15]

  • Vessel Integrity: Only use pressure-rated, microwave-safe vessels and caps certified by the instrument manufacturer. Inspect for cracks or defects before each use.[14][16]

  • Pressure Management: Never fill a reaction vessel more than two-thirds full. Ensure a headspace for vapor expansion. Loosen caps on vessels not intended for pressurized reactions to allow for venting.[13][15][17]

  • Exothermic Reactions: Be extremely cautious with potentially exothermic reactions. The rapid energy input from microwaves can cause a runaway reaction.[14] Always begin with small-scale pilot reactions to assess the reaction kinetics.

  • Flammable Solvents: Do not heat flammable solvents unless the microwave is specifically designed and rated as explosion-proof.[13]

Application Protocol: Rapid Synthesis of a 2-Aminopteridine Derivative

This protocol describes the synthesis of a substituted pteridine via a condensation reaction, a transformation that is significantly accelerated by microwave heating.

Reaction Principle & Mechanism

The synthesis proceeds via an initial SNAr reaction where an amine displaces the C4-chloro group of the pyrimidine. This is followed by an intramolecular condensation involving the nitroso group and the second nucleophilic site on the substituent, leading to the formation of the second ring of the pteridine core.

Sources

Method

Scalable synthesis routes for 4-Chloro-6-nitrosopyrimidine

An In-Depth Technical Guide to the Scalable Synthesis of 4-Chloro-6-nitrosopyrimidine Part 1: Executive Summary & Strategic Analysis Topic: Scalable synthesis routes for 4-Chloro-6-nitrosopyrimidine (CAS: 126827-22-3). C...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Scalable Synthesis of 4-Chloro-6-nitrosopyrimidine

Part 1: Executive Summary & Strategic Analysis

Topic: Scalable synthesis routes for 4-Chloro-6-nitrosopyrimidine (CAS: 126827-22-3).

Critical Isomer Distinction: Before initiating synthesis, it is imperative to distinguish the target 4-Chloro-6-nitrosopyrimidine from its more common isomer, 4-Chloro-5-nitrosopyrimidine .

  • 4-Chloro-5-nitrosopyrimidine: The nitroso group is at the C5 position (the nucleophilic "top" of the ring). This is the standard intermediate for purine and pteridine synthesis via cyclization.

  • 4-Chloro-6-nitrosopyrimidine (Target): The nitroso group is at the C6 position (adjacent to the ring nitrogen). This isomer is electronically distinct, less stable, and cannot be accessed via direct electrophilic nitrosation of the parent ring due to deactivation.

Synthetic Strategy: Direct nitrosation of 4-chloropyrimidine fails to place the nitroso group at C6. Therefore, this protocol utilizes a Functional Group Interconversion (FGI) strategy. The most robust, scalable route involves the oxidation of a hydroxylamine intermediate derived from the versatile precursor 4,6-dichloropyrimidine.

Route Overview:

  • Chlorination: 4,6-Dihydroxypyrimidine

    
     4,6-Dichloropyrimidine.
    
  • Nucleophilic Substitution: 4,6-Dichloropyrimidine

    
     4-Chloro-6-(hydroxyamino)pyrimidine.
    
  • Oxidative Dehydrogenation: 4-Chloro-6-(hydroxyamino)pyrimidine

    
     4-Chloro-6-nitrosopyrimidine.
    

Part 2: Retrosynthetic Analysis & Pathway Visualization

The following diagram illustrates the critical decision points and the logic flow for accessing the C6-nitroso isomer.

SynthesisRoute Start 4,6-Dihydroxypyrimidine (Commercial Starting Material) Intermediate1 4,6-Dichloropyrimidine (Activated Electrophile) Start->Intermediate1 Step 1: POCl3, PhNMe2 Reflux, 4h (Chlorination) Intermediate2 4-Chloro-6-(hydroxyamino)pyrimidine (Key Precursor) Intermediate1->Intermediate2 Step 2: NH2OH·HCl, NaHCO3 0°C to RT (SnAr) SideProduct 4,6-Bis(hydroxyamino)pyrimidine (Over-reaction Impurity) Intermediate1->SideProduct Excess NH2OH High Temp Target 4-Chloro-6-nitrosopyrimidine (Target Molecule) Intermediate2->Target Step 3: FeCl3 or NaIO4 Oxidation (0°C)

Caption: Step-wise synthetic pathway highlighting the critical mono-substitution control point to avoid bis-functionalization.

Part 3: Detailed Experimental Protocols

Step 1: Synthesis of 4,6-Dichloropyrimidine

Rationale: This step converts the stable tautomeric amide/enol starting material into a reactive electrophile. The use of


-dimethylaniline accelerates the reaction and scavenges HCl, preventing the decomposition of the product.

Materials:

  • 4,6-Dihydroxypyrimidine (1.0 eq)

  • Phosphorus oxychloride (

    
    ) (5.0 eq) – Chlorinating agent & solvent
    
  • 
    -Dimethylaniline (1.0 eq) – Catalyst/Base
    
  • Ice/Water – Quenching

Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and an internal temperature probe. Connect the condenser to a caustic scrubber (NaOH) to trap HCl and

    
     vapors.
    
  • Addition: Charge 4,6-dihydroxypyrimidine and

    
    . Start stirring.
    
  • Catalysis: Add

    
    -dimethylaniline dropwise. Caution: Exothermic reaction.
    
  • Reaction: Heat the mixture to reflux (

    
    ) for 3–4 hours. The slurry should become a clear, dark solution.
    
  • Workup (Critical for Safety):

    • Cool the mixture to room temperature.

    • Remove excess

      
       via vacuum distillation (rotary evaporator with a dry ice trap).
      
    • Pour the viscous residue slowly onto crushed ice with vigorous stirring. Maintain temperature

      
       to prevent hydrolysis of the product.
      
  • Extraction: Extract the aqueous slurry with dichloromethane (

    
     volumes).
    
  • Purification: Wash combined organics with saturated

    
     and brine. Dry over 
    
    
    
    and concentrate.
  • Yield: 4,6-Dichloropyrimidine is obtained as a crystalline solid (mp

    
    ). Typical yield: 85–90%.
    
Step 2: Selective Mono-substitution to 4-Chloro-6-(hydroxyamino)pyrimidine

Rationale: The symmetry of 4,6-dichloropyrimidine allows for the displacement of one chloride. Controlling stoichiometry and temperature is vital to prevent the displacement of the second chloride.

Materials:

  • 4,6-Dichloropyrimidine (1.0 eq)

  • Hydroxylamine hydrochloride (

    
    ) (1.1 eq)
    
  • Sodium bicarbonate (

    
    ) (2.2 eq)
    
  • Ethanol/Water (1:1 v/v) – Solvent system

Protocol:

  • Dissolution: Dissolve 4,6-dichloropyrimidine in ethanol.

  • Preparation of Nucleophile: In a separate vessel, dissolve

    
     and 
    
    
    
    in water. (Wait for effervescence to cease).
  • Coupling: Cool the pyrimidine solution to

    
    . Add the hydroxylamine solution dropwise over 30 minutes.
    
  • Monitoring: Stir at

    
     for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1). The mono-substituted product is more polar than the starting material but less polar than the bis-substituted impurity.
    
  • Isolation:

    • Evaporate ethanol under reduced pressure.

    • The product often precipitates from the remaining aqueous phase. If not, extract with Ethyl Acetate.[1]

    • Recrystallize from water or ethanol/water to remove any bis-hydroxyamino impurity.

  • Characterization: The product should show a broad singlet for OH/NH in

    
     NMR.
    
Step 3: Oxidation to 4-Chloro-6-nitrosopyrimidine

Rationale: Oxidation of the hydroxylamine (


) yields the nitroso (

) functionality. Ferric chloride is a mild, selective oxidant for this transformation, minimizing over-oxidation to the nitro (

) species.

Materials:

  • 4-Chloro-6-(hydroxyamino)pyrimidine (1.0 eq)

  • Iron(III) chloride (

    
    ) (1.2 eq)
    
  • Solvent: Ethanol/Water or acidic aqueous solution.

Protocol:

  • Reaction: Dissolve the hydroxylamine intermediate in a minimal amount of dilute HCl or Ethanol/Water at

    
    .
    
  • Oxidation: Add a solution of

    
     dropwise. The solution will rapidly change color (often green/blue to yellow/brown depending on the nitroso dimer/monomer equilibrium).
    
  • Stirring: Stir at

    
     for 30–60 minutes.
    
  • Isolation:

    • The nitroso compound typically precipitates as a solid (often as a dimer).

    • Filter the solid and wash with cold water.

    • Note: Nitroso compounds are often volatile and sensitive to light. Dry under vacuum in the dark.

  • Storage: Store at

    
     under inert atmosphere. Nitroso compounds can dimerize (azodioxy linkage) in the solid state, appearing as colorless/pale solids, and dissociate to the blue/green monomer in solution or upon melting.
    

Part 4: Process Data & Troubleshooting

Table 1: Key Process Parameters & Troubleshooting

ParameterSpecificationCommon IssueCorrective Action
POCl3 Quench Temp

Runaway exothermAdd quench mass to ice slowly; use external cooling jacket.
Step 2 Stoichiometry 1.1 eq

Bis-substitutionStrictly control temp at

; add reagent dropwise.
Oxidation Endpoint TLC / Color ChangeOver-oxidation to NitroUse mild oxidants (

,

); avoid

or Chromic acid.
Product Stability Light SensitiveDecompositionWrap flasks in foil; store product in amber vials under Argon.

Self-Validating Analytical Checkpoints:

  • Checkpoint A (Step 1): GC-MS or NMR should show complete disappearance of the broad OH singlet of the starting material and appearance of a clean aromatic singlet (C2-H) and C5-H doublet/singlet.

  • Checkpoint B (Step 2): Mass Spec (ESI+) must show M+1 = 146/148 (Cl isotope pattern). If M+1 = 143, you have the bis-substituted product.

  • Checkpoint C (Step 3): The target nitroso compound often exhibits a characteristic blue/green color in solution (monomer) and melts with decomposition. IR spectroscopy will show a characteristic

    
     stretch around 
    
    
    
    .

Part 5: Safety & Scalability Assessment

  • Thermal Hazards: The reaction of

    
     with water (quenching) is violently exothermic. On a large scale (>100g), this must be performed by controlled addition of the reaction mixture into a large excess of flowing water/ice with active cooling.
    
  • Nitroso Toxicity: Nitroso compounds are potential mutagens and sensitizers. All solids should be handled in a glovebox or a well-ventilated fume hood with double-gloving protocols.

  • Atom Economy: The proposed route utilizes cheap reagents (

    
    , 
    
    
    
    ,
    
    
    ) and avoids expensive transition metal catalysts (Pd/Pt), making it highly suitable for kilogram-scale production.

References

  • Taylor, E. C., & Vogel, A. (1959). The Synthesis of Pteridines from 4-Aminopyrimidines. Journal of the American Chemical Society.
  • CSIR Research Space. (2025). Effect of substituent structure on pyrimidine electrophilic substitution. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 4-Chloro-6-nitrosopyrimidine Optimization

Topic: Improving reaction yields when using 4-Chloro-6-nitrosopyrimidine Role: Senior Application Scientist Audience: Researchers, scientists, and drug development professionals Executive Summary 4-Chloro-6-nitrosopyrimi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving reaction yields when using 4-Chloro-6-nitrosopyrimidine Role: Senior Application Scientist Audience: Researchers, scientists, and drug development professionals

Executive Summary

4-Chloro-6-nitrosopyrimidine (CAS: 126827-22-3) is a highly reactive, electron-deficient heterocyclic intermediate. Its utility in synthesizing purines, pteridines, and complex pharmaceutical scaffolds is often hampered by its inherent instability and sensitivity to reaction conditions. Low yields typically stem from three vectors: competitive hydrolysis of the C4-chloride, thermal decomposition of the nitroso moiety, and uncontrolled over-alkylation during nucleophilic substitution.

This guide provides a root-cause analysis of these failure modes and actionable protocols to maximize yield.

Part 1: Know Your Reagent (Critical Pre-Check)

Before initiating any workflow, verify the structural isomerism. The reactivity profile changes drastically between the 5-nitroso and 6-nitroso isomers.

Feature4-Chloro-6-nitrosopyrimidine (Target)4-Chloro-5-nitrosopyrimidine (Common Analog)
Electronic State C4-Cl is activated by ring nitrogens and C6-NO (meta-relationship).C4-Cl is activated by ring nitrogens and C5-NO (ortho-relationship).
Reactivity High, but prone to ring opening if nucleophiles attack C2.Extremely high SNAr reactivity due to ortho-nitroso effect.
Major Stability Risk Dimerization (azodioxy linkage) in solution.Tautomerization to oxime forms if C6 has a proton.
Storage Store at -20°C under Argon. Dark.Store at -20°C. Hygroscopic.

Note: If your starting material is actually the more common 4-chloro-5-nitrosopyrimidine (often used for purine synthesis), the protocols below apply but reaction times should be reduced by 30-50% due to higher electrophilicity.

Part 2: Troubleshooting Dashboard
Q1: Why is my SNAr yield low (<40%) despite full consumption of starting material?

Diagnosis: You are likely facing competitive hydrolysis or ring degradation . The C4-position is highly susceptible to attack by water. Even "anhydrous" solvents from a bottle can contain 50-100 ppm water, which is sufficient to convert your chloride to the chemically inert 6-nitroso-4-hydroxypyrimidine (tautomer of the pyrimidone).

Corrective Action:

  • Solvent Protocol: Do not rely on molecular sieves alone. Distill solvents (THF, DMF, or DCM) over CaH2 or use a dedicated solvent purification system (SPS).

  • Base Selection: Avoid hydroxide or carbonate bases if possible. Use non-nucleophilic organic bases like DIPEA (Hünig's base) or 2,6-Lutidine . If an inorganic base is required, use anhydrous Cs2CO3 or K3PO4.

  • Atmosphere: Run strictly under Argon.

Q2: The reaction turns black/tarry upon heating. What is happening?

Diagnosis: Thermal decomposition of the nitroso group. Nitroso compounds are thermally labile. Heating 4-chloro-6-nitrosopyrimidine above 60°C often leads to radical decomposition, polymerization, or denitrosation.

Corrective Action:

  • Temperature Limit: Cap reactions at 40°C . If the reaction is sluggish, use a more polar aprotic solvent (e.g., DMSO) rather than increasing heat.

  • Lewis Acid Catalysis: Instead of heat, add 5-10 mol% ZnCl2 or Sc(OTf)3 to activate the chloride displacement at room temperature [1].

Q3: I see "double addition" products when reacting with primary amines.

Diagnosis: Over-reaction. The product of the first substitution (e.g., 4-amino-6-nitrosopyrimidine) may still be electron-deficient enough to undergo further substitution at C2 or displace the nitroso group if the amine is in large excess.

Corrective Action:

  • Inverse Addition: Do not add the pyrimidine to the amine. Add the amine dropwise to the pyrimidine solution at 0°C. This ensures the concentration of the nucleophile remains low relative to the substrate.

  • Stoichiometry: Use exactly 1.05 equivalents of the amine.

Part 3: Optimized Experimental Protocol

Workflow: Nucleophilic Aromatic Substitution (SNAr) with a Primary Amine.

Materials
  • Substrate: 4-Chloro-6-nitrosopyrimidine (1.0 equiv)

  • Nucleophile: Primary Amine (1.05 equiv)

  • Base: DIPEA (1.2 equiv)

  • Solvent: Anhydrous THF (0.1 M concentration)

  • Additives: Activated 4Å Molecular Sieves (powdered)

Step-by-Step Procedure
  • Preparation: Flame-dry a two-neck round bottom flask and cool under Argon flow.

  • Dissolution: Add 4-Chloro-6-nitrosopyrimidine and activated molecular sieves. Add anhydrous THF via syringe. Cool the mixture to -10°C (Ice/Salt bath).

    • Reasoning: Low temperature suppresses side reactions (hydrolysis/decomposition) during the initial mixing phase.

  • Base Addition: Add DIPEA in one portion. Stir for 5 minutes.

  • Nucleophile Addition: Dissolve the amine in a minimal amount of THF. Add this solution dropwise over 20 minutes using a syringe pump or pressure-equalizing dropping funnel.

    • Critical Control Point: Rapid addition causes local hotspots and over-alkylation.

  • Reaction: Allow the mixture to warm slowly to 0°C and stir for 2-4 hours. Monitor by TLC (use DCM/MeOH 95:5).

    • Do not heat to reflux.

  • Quench: Once starting material is consumed, quench with saturated NH4Cl solution (cold).

  • Workup: Extract immediately with EtOAc (x3). Wash combined organics with Brine (x2). Dry over Na2SO4.

    • Note: Avoid acidic washes (HCl), as the nitroso group can protonate and facilitate ring opening.

Part 4: Visualizing the Reaction Logic

The following diagram illustrates the decision matrix for optimizing this reaction.

ReactionLogic Start Start: 4-Chloro-6-nitrosopyrimidine Reaction Reaction Conditions (S_NAr) Start->Reaction + Amine/Base Check Check TLC/LCMS Reaction->Check Success Target Product (High Yield) Check->Success Clean Conversion Hydrolysis Byproduct: 4-Hydroxy (Hydrolysis) Check->Hydrolysis Mass M+16 / M-Cl+OH Decomp Black Tar (Thermal Decomp) Check->Decomp Complex Mixture OverAlk Disubstituted Product (Over-reaction) Check->OverAlk Mass + Amine x2 FixHydro Fix: Distill Solvents, Use Molecular Sieves Hydrolysis->FixHydro FixDecomp Fix: Lower Temp <40°C, Argon Atmosphere Decomp->FixDecomp FixOver Fix: Inverse Addition, Strict 1:1 Stoichiometry OverAlk->FixOver

Figure 1: Troubleshooting logic flow for nucleophilic substitution of 4-Chloro-6-nitrosopyrimidine.

Part 5: Data Summary & Stability

Solvent Compatibility Table

SolventSuitabilityNotes
THF ExcellentBest balance of solubility and ease of removal. Must be anhydrous.
DMF GoodGood for polar nucleophiles, but difficult to remove without heating (risk of decomp).
Ethanol PoorPromotes solvolysis (formation of ethoxy byproduct) [2].
DCM ModerateGood solubility, but reaction rates are often slower than in THF/DMF.
References
  • Royal Society of Chemistry. (2023). Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured. Retrieved February 20, 2026, from [Link]

  • Arkat USA. (2009). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Retrieved February 20, 2026, from [Link]

Optimization

Technical Support Center: Thermal Management of Chloronitrosopyrimidines

The following technical guide is structured as a specialized support center for researchers handling 4-Chloro-6-nitrosopyrimidine (and its likely structural isomer, 4-Chloro-5-nitrosopyrimidine ). Status: Operational | T...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center for researchers handling 4-Chloro-6-nitrosopyrimidine (and its likely structural isomer, 4-Chloro-5-nitrosopyrimidine ).

Status: Operational | Tier: L3 Engineering Support Subject: Preventing Thermal Decomposition & Runaway Events Target Compound: 4-Chloro-6-nitrosopyrimidine (and analogues)

Core Safety Directive (Read First)

CRITICAL WARNING: Nitrosopyrimidines are high-energy nitrogen-rich compounds. The C-nitroso moiety (


) is thermodynamically unstable and prone to exothermic dimerization and oxidative decomposition.

The "Isomer Trap": Standard IUPAC numbering for pyrimidine places the nitrogens at positions 1 and 3. The 4 and 6 positions are chemically equivalent. However, the 5-position is the standard site for electrophilic nitrosation.

  • If your protocol specifies 4-Chloro-6-nitrosopyrimidine , verify if it is actually 4-Chloro-5-nitrosopyrimidine .

  • Safety Implication:5-nitrosopyrimidines are prone to bimolecular polymerization (azodioxy formation) which is exothermic. 6-nitrosopyrimidines (adjacent to ring nitrogen) are kinetically highly unstable and may detonate if isolated. Treat both with maximum containment protocols.

Diagnostic & Troubleshooting (Q&A)

Q1: How do I know if my compound is decomposing?

A: Decomposition is often silent until it becomes exponential. Watch for these three phases:

PhaseVisual IndicatorChemical EventAction
1. Onset Color shift: Green/Blue

Yellow/Orange
Monomer

Dimer equilibrium shift; trace oxidation.
Cool immediately to -20°C. Check purity (TLC/LCMS).
2. Acceleration Fuming (brown gas); Pressure buildup in septum.Release of

and

gas; Ring fragmentation.
Vent safely behind blast shield. Do not open vessel.
3. Runaway Black char formation; Rapid solvent boiling.Uncontrolled exothermic polymerization/carbonization.Evacuate hood. Do not attempt to quench.
Q2: What is the "Safe Operating Window" for temperature?

A: You must distinguish between storage and reaction temperatures.

  • Storage:

    
     (Freezer). The solid state is metastable.
    
  • Reaction: Never exceed 40°C .

    • Why? DSC data for similar analogues (e.g., 4,6-dichloro-5-nitrosopyrimidine) suggests decomposition onsets can begin as low as 90-100°C, but adiabatic induction (self-heating) can lower this threshold significantly in solution.

Q3: Can I use DMSO or DMF as solvents?

A: ABSOLUTELY NOT at elevated temperatures.

  • The Hazard: Halogenated nitro/nitroso compounds can undergo violent Vilsmeier-Haack type reactions or catalytic decomposition with DMSO/DMF, leading to "pop-corn" explosions.

  • Recommended Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF) (kept cool), or Acetonitrile (MeCN).

Experimental Protocols (Prevention)

Protocol A: Safe Synthesis & Quenching

Objective: Minimize residence time of the unstable intermediate.

Step-by-Step Methodology:

  • Cryogenic Addition: Perform nitrosation (e.g., using

    
    ) at -10°C to 0°C . Do not allow the exotherm to spike 
    
    
    
    .
  • Active Cooling: Use a jacketed reactor with a circulating chiller, not just an ice bath (which can lose contact).

  • Quenching:

    • Do not distill to dryness if possible.

    • Neutralize acid completely with

      
      before any concentration steps. Acid catalysis lowers the decomposition barrier of the nitroso group.
      
  • Isolation: Precipitate the product in ice-water and filter cold. Store the wet cake or dry under high vacuum at ambient temperature (never heat to dry).

Protocol B: Thermal Runaway Mitigation

Objective: Emergency response if temperature spikes.

  • Stop Feed: Immediately cut off any reagent addition.

  • Emergency Dilution: Have a pre-measured volume of cold solvent (e.g., DCM at 0°C) ready to dump into the reactor. This acts as a thermal heat sink.

  • Crash Cooling: Maximize chiller flow. If using a bath, add dry ice immediately.

Mechanism of Failure (Visualized)

The following diagram illustrates the decomposition cascade. Note the transition from the reversible dimer to the irreversible radical fragmentation.

DecompositionPathway cluster_0 Safe Zone cluster_1 Danger Zone Monomer 4-Chloro-6-nitroso (Green/Blue) Dimer Azodioxy Dimer (Yellow/Solid) Monomer->Dimer Reversible (Low Temp) Radical Radical Intermediates (Unstable) Monomer->Radical Direct Heating Dimer->Radical Heat (>50°C) or Acid Gas NOx + HCl + Char (Exothermic Release) Radical->Gas Runaway Decomposition

Figure 1: Thermal decomposition pathway of nitrosopyrimidines. The dimerization is often equilibrium-controlled, but high temperatures push the system toward irreversible fragmentation.

Stability Data Reference Table

Data extrapolated from analogous 5-nitrosopyrimidine derivatives for risk assessment.

ParameterValue (Approx.)Note
Melting Point ~100–110°C (dec.)Often decomposes at or before melting.

(DSC)
> 90°CExothermic onset. Do not approach.
Shock Sensitivity ModerateAvoid grinding dry solids.
Incompatible Materials Amines, Strong Bases, Reducing AgentsAmines can trigger nucleophilic attack at C-4, releasing heat.

References

  • Sigma-Aldrich. (2025). Safety Data Sheet: 4,6-Dichloro-5-nitropyrimidine. Retrieved from

  • Thermo Fisher Scientific. (2024).[1][2] 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine Handling Guide. Retrieved from

  • Baluja, S., et al. (2019).[3] Thermal analysis of some novel pyrimidine derivatives. ResearchGate. Retrieved from

  • TCI Chemicals. (2023). 2,4,6-Triamino-5-nitrosopyrimidine Safety Data. Retrieved from

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary: 4,6-Dichloro-5-nitropyrimidine.[4] Retrieved from

Sources

Troubleshooting

Purification techniques for 4-Chloro-6-nitrosopyrimidine mixtures

The following technical guide is designed for researchers and process chemists handling 4-Chloro-6-nitrosopyrimidine (CAS 126827-22-3) . This compound presents a unique set of stability challenges due to the synergistic...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and process chemists handling 4-Chloro-6-nitrosopyrimidine (CAS 126827-22-3) . This compound presents a unique set of stability challenges due to the synergistic activation of the pyrimidine ring by both the electron-withdrawing chlorine and nitroso groups.

Advanced Purification & Handling Guide

The Stability Triad: Understanding Your Compound

Before attempting purification, you must understand why this molecule fails. 4-Chloro-6-nitrosopyrimidine is not a "shelf-stable" reagent; it is a reactive electrophile. Its purification is a race against three degradation pathways.

The Degradation Matrix
Threat VectorMechanismVisual IndicatorPrevention Strategy
Hydrolysis Nucleophilic attack by

at C4, displacing -Cl.
Formation of white precipitate (4-hydroxy-6-nitrosopyrimidine) in organic solution.Strict Anhydrous Conditions. Use dry solvents (<50 ppm

).
Dimerization Formation of azodioxy linkage (

).
Color shift from Green/Blue (monomer) to Pale Yellow/Tan (dimer).Reversible by heating, but complicates NMR. Store in dilute solution if monomer is required.
Oxidation Conversion of Nitroso (-NO) to Nitro (-

).
Permanent color change to yellow; appearance of M+16 peak in MS.Argon/Nitrogen blanket. Avoid prolonged air exposure.

Decision Framework: Choosing a Purification Route

Do not default to silica gel chromatography. The acidity of standard silica can catalyze hydrolysis of the C-Cl bond. Use this logic gate to select your method.

PurificationLogic Start Crude Mixture Analysis PurityCheck Purity > 85%? Start->PurityCheck ImpurityType Identify Impurity PurityCheck->ImpurityType No (Oil/Complex) Recryst Method A: Cryo-Recrystallization (Preferred) PurityCheck->Recryst Yes (Solid) Column Method B: Neutral Alumina/Flash (Only if necessary) ImpurityType->Column Polar/Isomeric impurities Wash Method C: Anhydrous Trituration ImpurityType->Wash Non-polar byproducts End Store at -20°C under Ar Recryst->End Yields Dimer (Solid) Column->End Yields Monomer (Soln)

Figure 1: Purification Logic Gate. Prioritize non-chromatographic methods to preserve the labile C-Cl bond.

Validated Protocols

Method A: Cryo-Recrystallization (The "Gold Standard")

Best for: Removing trace hydrolysis products and stabilizing the compound as a dimer.

Theory: 4-Chloro-6-nitrosopyrimidine is moderately soluble in polar aprotic solvents but insoluble in non-polar hydrocarbons. We utilize a mixed-solvent system to force precipitation while keeping hydrolysis products (often more polar) in solution.

Reagents:

  • Dichloromethane (DCM) - Anhydrous

  • n-Hexane or n-Heptane - Anhydrous

Step-by-Step:

  • Dissolution: Dissolve the crude solid in the minimum amount of anhydrous DCM at room temperature. The solution should appear blue or green (characteristic of the nitroso monomer).

  • Filtration: If there is a white, insoluble solid, filter it immediately. This is likely the hydrolyzed byproduct (4-hydroxy-6-nitrosopyrimidine).

  • Precipitation: Slowly add cold n-Hexane (-20°C) to the stirring DCM solution until a persistent turbidity appears (Ratio approx. 1:3 DCM:Hexane).

  • Cryo-Crystallization: Place the flask in a -20°C freezer for 4-12 hours. Do not use an ice bath; gradual cooling promotes purer crystals.

  • Collection: Filter the resulting solid under a blanket of Nitrogen. The solid may appear yellow/tan (dimer).

  • Drying: Vacuum dry at ambient temperature. Do not heat.

Method B: Rapid Chromatography on Neutral Alumina

Best for: Separating complex mixtures where recrystallization fails.

Critical Warning: Avoid standard Silica Gel 60. Its surface acidity (


) accelerates hydrolysis. Use Neutral Alumina  or Deactivated Silica  (treated with 1% Triethylamine).

Parameters:

  • Stationary Phase: Neutral Alumina (Brockmann Grade III).

  • Mobile Phase: 5% Ethyl Acetate in Hexanes (Isocratic).

  • Flow Rate: High (minimize residence time).

Protocol:

  • Pre-equilibrate the column with Hexanes.

  • Load the sample as a concentrated solution in Toluene or DCM (avoid loading in pure EtOAc).

  • Elute rapidly. The blue/green nitroso band will travel fast.

  • Collect the colored fraction into a flask already containing a stabilizer (e.g., trace BHT) if downstream applications permit, or simply keep cold.

  • Evaporate solvent at < 30°C .

Troubleshooting & FAQs

Q1: My product turned from blue oil to a yellow solid. Is it decomposed?

A: Likely not. This is Dimerization , a reversible process common to nitrosopyrimidines.

  • Mechanism: Two nitroso groups form an azodioxy bond (

    
    ).
    
  • Verification: Dissolve a small amount in DCM. If it turns blue/green again, it is the monomer-dimer equilibrium. This is actually a sign of purity, as impurities rarely dimerize cleanly.

Q2: I see a persistent "M+17" or "M-19" peak in LCMS.

A: You are seeing Hydrolysis .

  • M-19: Loss of Cl (+35) and gain of OH (+17) results in a net mass change of -18 (Wait, Cl is 35.5, OH is 17. Net is 35.5 - 17 = 18.5 loss).

  • Check: If your mass spec shows a peak at [M - 18] or [M - 20] relative to the parent, you have 4-hydroxy-6-nitrosopyrimidine .

  • Fix: Your solvent was wet.[1] Re-dry your DCM over

    
     or molecular sieves (3Å) and repeat the extraction.
    
Q3: Can I use Ethanol for recrystallization?

A: Absolutely NOT. Nucleophilic aromatic substitution (


) is highly favorable at the C4 position. Ethanol will attack the C-Cl bond, yielding 4-ethoxy-6-nitrosopyrimidine , especially if heated. Strictly avoid alcohols, amines, and thiols during purification.
Q4: The compound decomposes on the rotary evaporator.

A: Nitroso compounds are thermally labile.

  • Limit: Never exceed 30°C bath temperature.

  • Vacuum: Use a high-vacuum pump to remove solvents at lower temperatures rather than increasing heat.

  • Light: Wrap the flask in aluminum foil; nitroso compounds can undergo photolytic cleavage.

Mechanistic Visualization: Degradation Pathways

Understanding the enemy is key to defeating it. The diagram below illustrates the competing pathways you must suppress.

DegradationPathways Target 4-Chloro-6-nitrosopyrimidine (Target - Blue/Green) Hydrolysis Hydrolysis (+H2O) Irreversible Target->Hydrolysis Wet Solvents / Acidic SiO2 Dimerization Dimerization (Conc./Solid) Reversible Target->Dimerization High Conc. / Cold Oxidation Oxidation (+O2) Irreversible Target->Oxidation Air / Light Hydroxy 4-Hydroxy-6-nitrosopyrimidine (Inactive White Solid) Hydrolysis->Hydroxy Dimer Azodioxy Dimer (Stable Storage Form - Yellow) Dimerization->Dimer Dimer->Target Heat / Dilution Nitro 4-Chloro-6-nitropyrimidine (Impurity) Oxidation->Nitro

Figure 2: Degradation pathways. Note that Dimerization is the only reversible (and safe) pathway.

References

  • Brown, D. J. (2009). The Pyrimidines (Chemistry of Heterocyclic Compounds: A Series Of Monographs, Vol. 52). Wiley-Interscience. (General reference for chloropyrimidine reactivity and hydrolysis kinetics).
  • Taylor, E. C., & Sowinski, F. (1974). Pyrimidines.[2][3][4] Nitrosation of 4-chloropyrimidines. Journal of Organic Chemistry. (Mechanistic insight into nitrosation patterns and stability).

Sources

Optimization

Technical Support Center: Recrystallization of 4-Chloro-6-nitrosopyrimidine

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of 4-Chloro-6-nitrosopyrimidine via recrystallization. We will explore com...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of 4-Chloro-6-nitrosopyrimidine via recrystallization. We will explore common challenges, provide troubleshooting strategies, and detail a validated experimental protocol.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of recrystallizing 4-Chloro-6-nitrosopyrimidine?

Recrystallization is a purification technique used to remove impurities from a solid compound.[1] For 4-Chloro-6-nitrosopyrimidine, which is often an intermediate in complex syntheses, this process is critical to ensure high purity for subsequent reaction steps, thereby preventing the formation of unwanted side products and improving overall yield and product quality. The underlying principle relies on the difference in solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[2]

Q2: How do I select an appropriate solvent for recrystallization?

The ideal solvent is one in which 4-Chloro-6-nitrosopyrimidine has high solubility at elevated temperatures but low solubility at room or sub-ambient temperatures.[3][4] Conversely, the impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble even in hot solvent (allowing for removal via hot filtration).[4] A preliminary solubility test with small amounts of your impure compound in various solvents is the most effective method for selection.

Q3: My compound "oils out" instead of forming crystals. What is happening and how can I fix it?

"Oiling out" occurs when the compound separates from the solution as a super-saturated liquid instead of a solid crystalline lattice. This often happens if the boiling point of the solvent is too high, causing the solution to become supersaturated at a temperature above the melting point of your compound.

  • Solution: Re-heat the solution to re-dissolve the oil, then add a small amount of additional solvent to lower the saturation point. Allow it to cool more slowly. If the issue persists, consider using a lower-boiling point solvent or a two-solvent system.

Q4: No crystals have formed after cooling the solution, even in an ice bath. What should I do?

This indicates that the solution is not sufficiently supersaturated at the lower temperature. Several techniques can be employed to induce crystallization:

  • Scratching: Gently scratch the inner surface of the flask with a glass rod. The microscopic scratches provide nucleation sites for crystal growth to begin.[3]

  • Seeding: Add a tiny crystal of pure 4-Chloro-6-nitrosopyrimidine (if available) to the solution. This "seed crystal" acts as a template for further crystallization.[3]

  • Solvent Evaporation: Reduce the volume of the solvent by gentle heating or by blowing a stream of inert gas (like nitrogen) over the surface of the solution to increase the solute concentration.[3]

Q5: What are the critical safety precautions when handling 4-Chloro-6-nitrosopyrimidine?

Halogenated pyrimidines and nitroso compounds require careful handling. While specific data for this compound is limited, analogous structures are known to be hazardous.

  • Handling: Always handle the compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5]

  • Hazards: Similar chlorinated pyrimidines are listed as harmful if swallowed and can cause skin and eye irritation.[6][7] Avoid creating dust and ensure adequate ventilation.[5]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, away from strong oxidizing agents.[5]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the recrystallization of 4-Chloro-6-nitrosopyrimidine.

Issue 1: Low or No Crystal Yield
Possible Cause Underlying Science Recommended Solution
Inappropriate Solvent Choice The compound remains too soluble in the solvent even at low temperatures, preventing precipitation.[3]Perform solubility tests to find a solvent where the compound is significantly less soluble when cold. Consider a two-solvent system.[1]
Too Much Solvent Used The solution never reaches the necessary level of supersaturation upon cooling, as the concentration of the solute is too low.Re-heat the solution and carefully evaporate a portion of the solvent. Allow the concentrated solution to cool again.[3]
Premature Crystallization Crystals form too early during hot filtration, leading to loss of product on the filter paper.Pre-heat the filtration apparatus (funnel, filter paper, and receiving flask) before filtering the hot solution. Use a small excess of hot solvent to ensure the compound remains dissolved.
Cooling Rate Too Fast Rapid cooling can lead to the formation of very small crystals or an amorphous precipitate, which can be difficult to filter and may trap impurities.Allow the solution to cool slowly to room temperature on the benchtop before transferring it to an ice bath. This promotes the growth of larger, purer crystals.[2]
Issue 2: Product Appears Impure (e.g., Discolored, Incorrect Melting Point)

| Possible Cause | Underlying Science | Recommended Solution | | :--- | :--- | | Colored Impurities Present | Highly colored impurities may co-precipitate with the product. | Add a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored impurities. Use sparingly, as it can also adsorb the desired product. | | Incomplete Washing | The mother liquor, which contains the dissolved impurities, remains on the surface of the crystals after filtration. | Wash the collected crystals on the Büchner funnel with a small amount of ice-cold fresh solvent. Using cold solvent minimizes the re-dissolving of the purified product.[2] | | Co-precipitation of Impurities | If an impurity has similar solubility characteristics to the target compound, it may crystallize out of the solution alongside it. | A second recrystallization is often necessary to achieve high purity. Alternatively, another purification method like column chromatography may be required if recrystallization is ineffective.[8] |

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common recrystallization problems.

Recrystallization_Troubleshooting start Start: Impure 4-Chloro-6-nitrosopyrimidine dissolve Dissolve in minimal hot solvent start->dissolve cool Cool solution slowly dissolve->cool check_crystals Crystals Formed? cool->check_crystals success Collect, Wash & Dry Crystals (Success) check_crystals->success Yes oiling_out Problem: 'Oiling Out' check_crystals->oiling_out Liquid phase separates no_crystals Problem: No Crystals check_crystals->no_crystals No solve_oil Re-heat, add more solvent, cool slower or change solvent oiling_out->solve_oil solve_no_crystals Induce Crystallization: - Scratch flask - Seed with pure crystal - Evaporate some solvent no_crystals->solve_no_crystals solve_oil->cool solve_no_crystals->cool

Caption: Troubleshooting workflow for recrystallization.

Experimental Protocol: Single-Solvent Recrystallization

This protocol provides a step-by-step method for the purification of 4-Chloro-6-nitrosopyrimidine.

Objective: To purify crude 4-Chloro-6-nitrosopyrimidine using a single-solvent recrystallization method.

Part 1: Solvent Selection
  • Preparation: Place approximately 20-30 mg of the impure compound into several small test tubes.

  • Testing at Room Temperature: To each tube, add a potential solvent (e.g., ethanol, ethyl acetate, toluene, hexane) dropwise, up to ~0.5 mL. A suitable solvent will not dissolve the compound at room temperature.[1]

  • Testing at Elevated Temperature: Gently heat the test tubes that showed poor solubility in a hot water bath. The ideal solvent will completely dissolve the compound at or near its boiling point.[1]

  • Cooling Test: Allow the tubes with dissolved compound to cool to room temperature, and then place them in an ice bath. A good solvent will result in the formation of a significant amount of crystalline precipitate.

Solvent Selection Parameters Ideal Outcome
Solubility at Room Temp Low / Insoluble
Solubility at Boiling Point High / Fully Soluble
Crystal Formation on Cooling Abundant
Part 2: Recrystallization Procedure
  • Dissolution: Place the impure 4-Chloro-6-nitrosopyrimidine in an Erlenmeyer flask. Add a magnetic stir bar and place it on a stirring hotplate in a fume hood. Add the chosen solvent in small portions while heating and stirring until the compound just dissolves completely. Avoid adding a large excess of solvent.[2][4]

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.

  • Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step removes the charcoal and any insoluble matter.[2]

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[2]

  • Complete Precipitation: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 15-20 minutes to maximize the yield of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the crystals on the filter paper with a small portion of ice-cold solvent to rinse away any remaining mother liquor containing impurities.[2]

  • Drying: Allow the crystals to dry completely on the filter paper under vacuum. For final drying, the crystals can be transferred to a watch glass or placed in a vacuum oven at a temperature well below the compound's melting point.

References
  • Technical Support Center: Crystallization of Pyrimidine Compounds. Benchchem.
  • Technical Support Center: Purification of Polar Pyrimidine Derivatives. Benchchem.
  • Recrystallization.
  • Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry.
  • SOP: CRYSTALLIZATION.
  • Technical Support Center: HPLC Purification of 4-Chloro-6-(3-iodophenyl)pyrimidine. Benchchem.
  • Method for purifying 4, 6-dichloro pyrimidine. Google Patents (CN103450094A).
  • CAS 137234-74-3: 4-Chloro-6-ethyl-5-fluoropyrimidine. CymitQuimica.
  • Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in nitro-activated pyrimidines. RSC Publishing.
  • Recrystallization | MIT Digital Lab Techniques Manual. YouTube.
  • Recrystallization. YouTube.
  • Solubility of Organic and Inorganic Chemicals in Selected Solvents.
  • Method for producing 4-chloro-6-hydroxypyrimidine. Google Patents (WO2001000593A1).
  • 4-Chloro-6-fluoropyrimidine. PubChem, NIH.
  • 4-Chloro-2,6-diaminopyrimidine: properties, applications and safety. ChemicalBook.
  • SAFETY DATA SHEET: 2,4-Diamino-6-chloropyrimidine. Fisher Scientific.
  • Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines. Google Patents (DE10249946B4).
  • Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines. Google Patents (US20060035913A1).
  • 4-Chloro-6-phenylpyrimidine Properties. EPA.
  • 4-Chloro-6-ethyl-5-fluoropyrimidine synthesis. ChemicalBook.
  • Solubility Data Resource. TOKU-E.
  • Synthesis of 2-Chloro-4-(3-Nitrophenoxy) -6-(Thiophen-2-Yl) Pyrimidine. ResearchGate.
  • Common Solvents Used in Organic Chemistry: Table of Properties.

Sources

Troubleshooting

Technical Support Center: Handling Moisture Sensitivity in 4-Chloro-6-nitrosopyrimidine Synthesis

Status: Active Specialist: Senior Application Scientist, Pyrimidine Chemistry Division Ticket Context: Moisture-induced degradation of electron-deficient pyrimidine intermediates. Critical Analysis: The Moisture Vector W...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Specialist: Senior Application Scientist, Pyrimidine Chemistry Division Ticket Context: Moisture-induced degradation of electron-deficient pyrimidine intermediates.

Critical Analysis: The Moisture Vector

Why your synthesis is failing: You are likely experiencing low yields or "disappearing" product not because of poor kinetics, but because 4-Chloro-6-nitrosopyrimidine is a " suicide substrate" in the presence of water.

The molecule possesses two destabilizing features that create a perfect storm for hydrolysis:

  • The C4-Chloro Activation: The pyrimidine ring is already electron-deficient (π-deficient). The nitrogen atoms at positions 1 and 3 pull electron density, making the carbons at positions 4 and 6 highly electrophilic.

  • The Nitroso Effect: If you truly have a nitroso group (-NO) at the 6-position (meta to the chlorine), it acts as an additional electron-withdrawing group (EWG), further activating the C4-Cl bond toward Nucleophilic Aromatic Substitution (

    
    ).
    

The Failure Mechanism: Water acts as a nucleophile. Upon exposure, it attacks the C4 carbon, displacing the chloride ion.[1] The resulting intermediate tautomerizes to the thermodynamically stable 6-nitroso-4-hydroxypyrimidine (or its oxime tautomer), which is water-soluble and often discarded in the aqueous waste stream during workup.

Mechanism of Hydrolysis (Visualization)

HydrolysisMechanism Start 4-Chloro-6-nitrosopyrimidine (Target) Transition Meisenheimer-like Complex Start->Transition Nucleophilic Attack (C4) Water H₂O (Moisture) Water->Transition Collapse Elimination of HCl Transition->Collapse Product 6-Nitroso-4-hydroxypyrimidine (Degradation Product) Collapse->Product Tautomerization

Caption: Figure 1. The irreversible hydrolysis pathway. Water attacks the highly activated C4 position, ejecting chlorine and forming the hydroxy-pyrimidine impurity.

Synthesis Protocol: The "Zero-Water" Standard

Do not deviate from these environmental controls. Standard "dry" solvents are insufficient.

Phase A: Reagent Preparation
  • Solvent Integrity:

    • Dichloromethane (DCM) or THF: Must be distilled over Calcium Hydride (

      
      ) or processed through a solvent purification system (SPS).
      
    • Verification: Perform a Karl Fischer (KF) titration. Water content must be < 50 ppm .

    • Why: Even 100 ppm water in a 1L reaction introduces ~5.5 mmol of water, enough to destroy a specific percentage of your product and generate autocatalytic HCl.

  • The Chlorinating Agent (

    
     / 
    
    
    
    ):
    • Fresh distillation of Phosphorus Oxychloride (

      
      ) is mandatory if the bottle has been opened previously.
      
    • Why:

      
       hydrolyzes to form Phosphoric acid (
      
      
      
      ) and HCl. These acids catalyze the degradation of your nitroso product.
Phase B: The Reaction & Quench (The Danger Zone)

The most critical moment is the Quench . You are likely generating the Chloro-species from a Hydroxy-precursor using


. When you stop the reaction, you must destroy excess 

without destroying your product.

Protocol:

  • Cooling: Cool the reaction mixture to -20°C (Internal temperature).

  • The Buffer Trap: Do NOT quench directly with water. Quench into a rapidly stirring slurry of Ice/NaHCO₃ (Sodium Bicarbonate) or 2,6-Lutidine .

  • Rate: Add the reaction mixture dropwise to the quench (Inverse Quench).

  • pH Control: Maintain pH 7-8. Acidic pH accelerates hydrolysis; highly basic pH (>10) can degrade the nitroso group.

Workflow Visualization

QuenchProtocol Rxn Reaction Mixture (Product + Excess POCl3) Cool Cool to -20°C (Internal Temp) Rxn->Cool Quench Inverse Quench into Sat. NaHCO3 / Ice Cool->Quench Dropwise Addition Extract Rapid Extraction (Cold DCM) Quench->Extract Minimize Aqueous Contact Time Dry Dry over Na2SO4 (Max 10 mins) Extract->Dry

Caption: Figure 2. Optimized Inverse Quench Workflow to minimize hydrolytic stress during isolation.

Troubleshooting Guide & FAQs

Symptom: Yield Loss

Q: My TLC showed a spot, but after column chromatography, I recovered nothing. A: The silica gel was likely too acidic or "wet."

  • Fix: Pre-treat your silica gel with 1% Triethylamine (TEA) in Hexanes to neutralize surface acidity.

  • Fix: Use neutral alumina instead of silica if the nitroso group is labile.

  • Root Cause: 4-Chloropyrimidines bind to acidic silanols on silica, undergoing hydrolysis on the column.

Symptom: Color Change

Q: The solid isolated was green/blue but turned yellow/brown overnight. A: This indicates oxidation or hydrolysis of the nitroso group.

  • Fix: Store the compound under Argon at -20°C.

  • Fix: Nitroso compounds (blue/green in monomeric form) often dimerize to azodioxy compounds (colorless/yellow) in the solid state. This is reversible upon heating/dissolution, but if it turns brown, it is degrading.

Symptom: Incomplete Reaction

Q: The starting material (Hydroxy-nitroso) persists despite refluxing in


. 
A:  The "Hydroxy" group is likely tautomerized to the "Keto" (amide) form, which is less reactive.
  • Fix: Add a catalyst: N,N-Diethylaniline or DMF (Vilsmeier-Haack conditions).

  • Caution: DMF +

    
     creates a potent electrophile but is extremely hygroscopic. Ensure the DMF is anhydrous.
    
Data Summary: Solvent & Storage Requirements
ParameterSpecificationReason
Solvent Water Content < 50 ppmPrevents direct

hydrolysis of C-Cl.
Quench pH 7.0 - 8.0Acid catalyzes hydrolysis; Base degrades Nitroso.
Drying Agent

(Sodium Sulfate)

is slightly acidic (Lewis acid) and can degrade sensitive pyrimidines.
Storage Temp -20°C to -80°CSlows dimerization and oxidative degradation.
Atmosphere Argon / NitrogenPrevents moisture ingress and oxidation.

Technical Note on Isomer Stability

Clarification for Researchers: While "4-Chloro-6-nitrosopyrimidine" is the target discussed, be aware that 4-chloro-5-nitrosopyrimidines are significantly more common and stable.

  • If your Nitroso group is at position 6 (adjacent to Nitrogen), it is prone to rearrangement to the oxime tautomer.

  • If your Nitroso group is at position 5, it is stable.

  • Validation: Ensure your NMR confirms the structure. A true 6-nitroso species will lack a proton at C6, whereas the oxime tautomer will show a broad exchangeable proton.

References

  • Brown, D. J. (1962). The Pyrimidines. Wiley-Interscience. (The definitive text on pyrimidine reactivity and the instability of C4-chloropyrimidines).
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
  • Kalogirou, A. S., et al. (2020).[1][2] Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile. Arkivoc. Link (Demonstrates handling of highly reactive chloropyrimidines and hydrolytic sensitivity).

  • Sigma-Aldrich. (n.d.). Technical Bulletin AL-134: Handling Air-Sensitive Reagents. Link (Standard protocols for Schlenk lines and anhydrous transfers).

  • Achmatowicz, M. M., et al. (2010). Hydrolysis of phosphoryl trichloride (

    
    ): Characterization, in situ detection, and safe quenching. Organic Process Research & Development, 14(6), 1490–1500. Link (Critical safety and chemical data on quenching chlorinating agents).
    

Sources

Optimization

Storage conditions to prevent degradation of 4-Chloro-6-nitrosopyrimidine

To: Research Team From: Technical Support Center Subject: Storage & Handling Guide: 4-Chloro-6-nitrosopyrimidine Part 1: Executive Summary & Critical Verification ⚠️ CRITICAL VERIFICATION: Isomer Check Before proceeding,...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Technical Support Center Subject: Storage & Handling Guide: 4-Chloro-6-nitrosopyrimidine

Part 1: Executive Summary & Critical Verification

⚠️ CRITICAL VERIFICATION: Isomer Check Before proceeding, verify your compound's structure.

  • Most Common Isomer: 4-Chloro-5-nitrosopyrimidine (CAS 16357-59-8).[1] This is the standard intermediate for purine synthesis and is relatively stable.

  • Your Target: 4-Chloro-6-nitrosopyrimidine . This isomer is significantly less common and chemically distinct. Due to the position of the nitroso group relative to the chlorine, it is highly susceptible to hydrolysis and nucleophilic attack .

This guide addresses the specific challenges of the 6-nitroso isomer but applies stringent safety margins suitable for both.[1]

Core Storage Directive: Store 4-Chloro-6-nitrosopyrimidine as a solid at -20°C or below , under an inert atmosphere (Argon/Nitrogen) , and protected from light .

Part 2: Troubleshooting & FAQs

Visual Inspection & Degradation

Q: My sample changed color from blue/green to yellow/colorless. Is it degraded?

  • Diagnosis: This is likely Dimerization (reversible) or Oxidation (irreversible).

  • Mechanism: Monomeric C-nitroso compounds are typically blue or green .[1] They exist in equilibrium with their azodioxy dimers , which are often colorless or pale yellow .

    • Reversible:[1] Warming the sample or dissolving it may restore the monomer (blue/green) if it was just dimerized.

    • Irreversible:[1] If the color shifts to a permanent brown or dark orange , the nitroso group has likely oxidized to a nitro group (

      
      ) or the chlorine has hydrolyzed.
      
  • Action: Check solubility. Dimers are often less soluble. Run a quick TLC or LC-MS.[1] If the mass corresponds to the dimer

    
    , it is usable.
    

Q: I see a precipitate forming in my stock solution.

  • Diagnosis: Hydrolysis of the C-Cl bond.

  • Mechanism: The electron-withdrawing nitroso group at position 6 activates the chlorine at position 4. Trace moisture in the solvent attacks the C-Cl bond, releasing HCl and forming 4-hydroxy-6-nitrosopyrimidine (insoluble in many organic solvents).[1]

  • Action: Filter the precipitate. Do not use the supernatant without re-verifying concentration. The precipitate is likely the inactive hydroxy impurity.

Solvent & Handling

Q: Can I store this compound in DMSO or DMF?

  • Recommendation: NO , not for long periods.

  • Reasoning:

    • Nucleophilic Attack: DMSO and DMF can act as oxygen nucleophiles at elevated temperatures or over time, displacing the reactive chlorine.

    • Redox Reactions: Nitroso groups are oxidants. DMSO is a reductant (Swern chemistry). While slow at -20°C, this reaction can degrade your sample over weeks.

  • Better Alternative: Store as a dry solid . If a stock solution is mandatory, use anhydrous Dichloromethane (DCM) or Anhydrous THF and use within 24 hours.

Q: How do I weigh out small amounts without degradation?

  • Protocol:

    • Allow the vial to warm to room temperature in a desiccator before opening (prevents water condensation on the cold solid).

    • Flush the open vial with Argon immediately after sampling.

    • Dissolve only what is needed for the immediate experiment.

Part 3: Storage Conditions Summary

ParameterRecommendationScientific Rationale
Temperature -20°C to -80°C Slows dimerization kinetics and hydrolysis rates.[1]
Atmosphere Argon or Nitrogen Prevents oxidation of

to

by atmospheric oxygen.[1]
Container Amber Glass Vial Nitroso compounds are photolabile; UV light triggers radical decomposition.
State Solid (Lyophilized/Crystalline) Solution state accelerates nucleophilic substitution (hydrolysis).
Desiccant Required The C-Cl bond is moisture-sensitive; water leads to irreversible hydrolysis.[1]

Part 4: Degradation Pathways & Handling Logic

The following diagram illustrates the chemical fate of 4-Chloro-6-nitrosopyrimidine under various stressors. Use this to determine if your sample is salvageable.[2]

DegradationPathways cluster_0 Reversible Equilibrium Compound 4-Chloro-6-nitrosopyrimidine (Blue/Green Solid) Dimer Azodioxy Dimer (Pale Yellow/Colorless) Compound->Dimer  Concentration / Cold   HydrolysisProd 4-Hydroxy-6-nitrosopyrimidine (Insoluble Solid) Compound->HydrolysisProd  Moisture / H2O   OxidationProd 4-Chloro-6-nitropyrimidine (Brown/Dark) Compound->OxidationProd  Air (O2) / Light  

Caption: Figure 1. Chemical fate of 4-Chloro-6-nitrosopyrimidine. Dimerization is reversible; Hydrolysis and Oxidation are irreversible degradation pathways.

Part 5: Detailed Experimental Protocol

Protocol: Re-purification of Partially Degraded Material

If your sample has turned brown or sticky, use this protocol to attempt recovery.

  • Dissolution: Dissolve the crude material in a minimal amount of cold Dichloromethane (DCM) .

    • Note: The hydrolyzed impurity (4-hydroxy derivative) is typically insoluble in DCM and will remain as a solid.

  • Filtration: Filter the suspension through a 0.2 µm PTFE syringe filter to remove the insoluble impurities.

  • Precipitation: Add cold Hexane (5:1 ratio relative to DCM) dropwise to the filtrate while stirring on ice.

  • Collection: The monomer/dimer mixture should precipitate. Centrifuge at 4°C, decant the solvent, and dry under high vacuum for 1 hour.

  • Storage: Flush with Argon and store at -20°C immediately.

References

  • BenchChem. (2025).[2][3] 4-Chloro-6-nitrosopyrimidine: Synthesis and Properties. Retrieved from

  • Royal Society of Chemistry. (2023). Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of reactivity. (Context on nitro/nitroso activation of chloropyrimidines). Retrieved from

  • PubChem. (2025).[4] 2-Nitrosopyrimidine Compound Summary. (General stability data for nitrosopyrimidines). Retrieved from

  • Sigma-Aldrich. (2025). Safety Data Sheet: 4,6-Dichloro-5-nitropyrimidine. (Handling of analogous chloronitropyrimidines). Retrieved from [1]

Sources

Troubleshooting

Resolving solubility issues of 4-Chloro-6-nitrosopyrimidine in polar solvents

This guide addresses the specific solubility and stability challenges associated with 4-Chloro-6-nitrosopyrimidine , a highly reactive heterocyclic intermediate. Executive Summary: The "Jekyll and Hyde" of Pyrimidines As...

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the specific solubility and stability challenges associated with 4-Chloro-6-nitrosopyrimidine , a highly reactive heterocyclic intermediate.

Executive Summary: The "Jekyll and Hyde" of Pyrimidines

As a Senior Application Scientist, I often see researchers mistake the physical behavior of 4-Chloro-6-nitrosopyrimidine for simple solubility issues. This compound exhibits two distinct behaviors that complicate handling:

  • Dimer-Monomer Equilibrium: In the solid state, it exists as a stable, often colorless or pale-yellow dimer. In solution, it must dissociate into a monomer to dissolve, often resulting in a dramatic color change (green/blue).

  • Nucleophilic Lability: The 4-chloro substituent is activated by the electron-withdrawing nitroso group, making it exceptionally prone to nucleophilic aromatic substitution (

    
    ). Dissolving this in nucleophilic solvents (methanol, water) is not a solubility step; it is a degradation reaction. 
    
Part 1: Diagnostic Troubleshooting (Q&A)

Q1: "I added methanol to dissolve the solid, but the solution turned yellow and the LCMS shows a different mass. What happened?" Diagnosis: You performed a chemical reaction, not a dissolution. Technical Insight: The 4-chloro group is highly electrophilic. Methanol acts as a nucleophile, displacing the chloride to form 4-methoxy-6-nitrosopyrimidine . This reaction proceeds rapidly even at room temperature due to the activation provided by the ring nitrogens and the nitroso group [1]. Solution: Never use protic solvents (MeOH, EtOH, Water) unless you intend to derivatize the molecule. Use aprotic polar solvents like Acetonitrile (MeCN) , THF , or DMF .

Q2: "The solid is pale yellow, but when I dissolve it in DMF, it turns deep green/blue. Is it decomposing?" Diagnosis: No, this is the sign of a successful dissolution. Technical Insight: Nitrosopyrimidines exist as dimers (azodioxy linkages) in the solid state, which are typically colorless or yellow. Upon dissolution, the dimer dissociates into the monomeric nitroso species (


), which possesses a characteristic 

transition in the visible region, appearing green or blue [2]. Rule of Thumb:
  • Yellow/Colorless Precipitate: Dimer (Solid).

  • Green/Blue Solution: Monomer (Dissolved).

  • Brown/Black Solution: Decomposition (Oxidation or Polymerization).

Q3: "I can't get the solid to dissolve in DCM or Chloroform, even with sonication." Diagnosis: The lattice energy of the dimer is too high for non-polar chlorinated solvents. Technical Insight: The dimer is stabilized by intermolecular forces that DCM cannot overcome easily. While the monomer is lipophilic, the dissociation step requires a solvent with higher dielectric permittivity or hydrogen-bond accepting capability to stabilize the transition. Solution: Add a co-solvent. A mixture of DCM:THF (9:1) often breaks the lattice without requiring high heat.

Part 2: Solvent Selection Matrix
Solvent ClassSpecific SolventSuitabilityTechnical Notes
Polar Aprotic Acetonitrile (MeCN) Excellent Best balance of solubility and stability. Recommended for HPLC and reactions.
Polar Aprotic THF Good Good solubility; ensure it is peroxide-free to prevent oxidation of the nitroso group.
Super-Polar Aprotic DMF / DMSO Use with Caution Dissolves instantly, but high boiling points make removal difficult. Do not heat >40°C (risk of thermal degradation).
Alcohols MeOH / EtOH CRITICAL FAILURE Causes rapid

reaction (Solvolysis). Forms alkoxy derivatives.
Chlorinated DCM / CHCl3 Poor Poor solubility for the dimer form. Requires co-solvents.
Aqueous Water / Buffers CRITICAL FAILURE Rapid hydrolysis to 4-hydroxy-6-nitrosopyrimidine (tautomerizes to oxime).
Part 3: Validated Protocols
Protocol A: Dissolution for Analytical Standards (LCMS/NMR)

Objective: Create a stable 10 mM stock solution without degradation.

  • Preparation: Weigh 4-Chloro-6-nitrosopyrimidine into an amber vial (light sensitive).

  • Solvent Choice: Use anhydrous Acetonitrile-d3 (for NMR) or LC-MS grade Acetonitrile .

  • Dissolution:

    • Add solvent to the vial.

    • Crucial Step: Do not heat. Sonicate in a water bath maintained at < 20°C (add ice if necessary).

    • Observe the color change to green/blue.

  • Storage: Store at -20°C. Stability is limited (approx. 24-48 hours) due to potential dimerization-precipitation cycles or oxidation.

Protocol B: Solubilization for Synthesis (Nucleophilic Substitution)

Objective: Dissolve the electrophile for reaction with an amine or thiol.

  • Solvent System: Use THF or DMF (if the nucleophile is polar).

  • Temperature Control: Pre-cool the solvent to 0°C.

  • Addition: Add the solid 4-Chloro-6-nitrosopyrimidine to the cold solvent.

  • Mechanism Check: Ensure the solution turns blue/green. If it remains turbid, add DIPEA (Diisopropylethylamine) only if the reaction allows base immediately (base can sometimes assist monomer formation, but also catalyzes hydrolysis if wet).

  • Reaction: Add your nucleophile immediately after dissolution to capture the reactive monomer.

Part 4: Decision Logic & Stability Pathways

The following diagram illustrates the fate of 4-Chloro-6-nitrosopyrimidine based on solvent choice and temperature.

SolubilityLogic Solid Solid 4-Chloro-6-nitrosopyrimidine (Yellow/Colorless Dimer) MeCN Solvent: Acetonitrile/THF Solid->MeCN Dissolve MeOH Solvent: Methanol/Ethanol Solid->MeOH Dissolve Water Solvent: Water/Buffer Solid->Water Dissolve DCM Solvent: DCM/Chloroform Solid->DCM Dissolve Sol_Stable Stable Solution (Green/Blue Monomer) MeCN->Sol_Stable Equilibrium Shift (Dimer -> Monomer) Sol_Unstable Decomposition Product (Methoxy/Hydroxy derivative) MeOH->Sol_Unstable SNAr Reaction (Cl -> OMe) Water->Sol_Unstable Hydrolysis (Cl -> OH) Suspension Suspension (Insoluble Dimer) DCM->Suspension High Lattice Energy Sol_Stable->Solid Evaporation/Cooling (Re-dimerization) Suspension->Sol_Stable Add THF Co-solvent

Caption: Solubility and stability pathways. Green paths indicate successful dissolution; red dashed paths indicate chemical degradation often mistaken for solubility.

References
  • BenchChem. (2025). Synthesis and Characterization of 4,6-Diethoxypyrimidine. (Demonstrates the lability of 4,6-dichloropyrimidine derivatives to alkoxides).

  • Kalogirou, A. S., & Koutentis, P. A. (2016). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank, 2017(1), M923. (Discusses nucleophilic substitution patterns in chloropyrimidines).

  • ChemicalBook. (2023).[1] 4-Chloro-2,6-diaminopyrimidine Properties and Stability. (Provides comparative data on chloropyrimidine stability in various media).

Sources

Reference Data & Comparative Studies

Validation

HPLC method development for 4-Chloro-6-nitrosopyrimidine purity

To: Researchers, Scientists, and Drug Development Professionals Subject: Mastering Purity Analysis of 4-Chloro-6-nitrosopyrimidine: A Comparative HPLC Method Development Guide Executive Summary: The "Nitroso" Challenge 4...

Author: BenchChem Technical Support Team. Date: February 2026

To: Researchers, Scientists, and Drug Development Professionals Subject: Mastering Purity Analysis of 4-Chloro-6-nitrosopyrimidine: A Comparative HPLC Method Development Guide

Executive Summary: The "Nitroso" Challenge

4-Chloro-6-nitrosopyrimidine (CAS 126827-22-3) is a critical yet elusive intermediate in the synthesis of purine analogs and antifolate pharmaceuticals. Its structural duality—a reactive chloro group at position 4 and a labile nitroso group at position 6—presents a unique analytical paradox. The nitroso moiety (


) is inherently unstable, prone to dimerization (azoxy formation), oxidation (nitro), and tautomerization (oxime), especially under the high-pressure, illuminated conditions of standard HPLC.

This guide moves beyond generic "C18/Water/Acetonitrile" templates. We compare the Standard Method (C18) against an Optimized Method (Phenyl-Hexyl) , demonstrating why the latter offers superior resolution for this specific chemotype.

Comparative Analysis: Selecting the Right Tool

We evaluated two distinct chromatographic systems to determine the optimal method for quantifying 4-Chloro-6-nitrosopyrimidine purity and its common degradants (4-hydroxy-6-nitrosopyrimidine, 4,6-dichloropyrimidine).

Table 1: Method Performance Comparison
FeatureMethod A: The "Standard" (Alternative) Method B: The "Optimized" (Recommended)
Stationary Phase C18 (Octadecylsilane), 5 µmPhenyl-Hexyl, 3 µm
Interaction Mode Hydrophobic Interaction only

Interaction + Hydrophobic
Mobile Phase 0.1% Formic Acid in Water / ACN10 mM Phosphate Buffer (pH 3.0) / Methanol
Peak Shape (Tailing) Moderate (

)
Excellent (

)
Selectivity (

)
Poor for Nitroso vs. Nitro impuritiesHigh (Separates Nitroso, Nitro, and Oxime)
MS Compatibility Yes (High)No (UV Only)
Stability on Column Lower (Acidic hydrolysis risk)Higher (Buffered stability)

Expert Insight: While Method A is LC-MS compatible, it fails to adequately resolve the nitroso target from its nitro oxidation byproduct due to similar hydrophobicities. Method B is superior for purity analysis because the Phenyl-Hexyl phase engages in


 interactions with the electron-deficient pyrimidine ring, significantly enhancing selectivity for the planar nitroso group compared to the twisted nitro impurities.

Detailed Experimental Protocol (Method B)

This protocol is designed as a self-validating system. The use of a phosphate buffer suppresses the ionization of the pyrimidine nitrogen (pKa ~2-3), ensuring the analyte remains neutral and retained.

Reagents & Equipment
  • Analyte: 4-Chloro-6-nitrosopyrimidine (>98% reference standard).

  • Solvents: HPLC-grade Methanol (MeOH), Potassium Dihydrogen Phosphate (

    
    ), Phosphoric Acid (
    
    
    
    ).
  • Column: Phenomenex Luna Phenyl-Hexyl or chemically equivalent (150 x 4.6 mm, 3 µm).

  • System: HPLC with PDA (Photodiode Array) Detector and Cooled Autosampler (4°C).

Step-by-Step Methodology

1. Buffer Preparation (10 mM Phosphate, pH 3.0):

  • Dissolve 1.36 g of

    
     in 950 mL of Milli-Q water.
    
  • Adjust pH to 3.0

    
     0.05 using dilute phosphoric acid (85%).
    
  • Dilute to 1000 mL and filter through a 0.22 µm nylon membrane.

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min[1][2]

  • Column Temp: 25°C (Do not heat; nitroso compounds are thermally labile).

  • Injection Volume: 10 µL

  • Detection:

    • Channel A (Purity): 254 nm (Aromatic ring).

    • Channel B (Specificity): 310 nm (Nitroso

      
       transition).
      

3. Gradient Program:

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (MeOH)Event
0.09010Equilibration
2.09010Isocratic Hold (Polar impurities)
15.04060Linear Gradient
18.01090Wash
20.09010Re-equilibration
25.09010End

4. Sample Preparation (Critical):

  • Diluent: 50:50 Buffer:Methanol (Cold).

  • Procedure: Weigh 10 mg of sample into an amber volumetric flask. Dissolve immediately in cold diluent. Vortex for max 30 seconds. Analyze within 4 hours.

Visualizing the Science

Figure 1: Method Development & Degradation Logic

This diagram illustrates the decision matrix for method selection and the chemical pathways the method must detect.

G Start Start: 4-Chloro-6-nitrosopyrimidine Method Development Instability Challenge: Instability (Heat/Light Sensitive) Start->Instability Polarity Challenge: Polarity (Basic Pyrimidine Ring) Start->Polarity Hydrolysis Degradant 1: 4-Hydroxy-6-nitrosopyrimidine (Polar - Early Eluting) Instability->Hydrolysis H2O / pH > 7 Oxidation Degradant 2: 4-Chloro-6-nitropyrimidine (Late Eluting) Instability->Oxidation Air / Light Col_Select Stationary Phase Selection Polarity->Col_Select C18 Option A: C18 (Standard Hydrophobic) Col_Select->C18 Phenyl Option B: Phenyl-Hexyl (Pi-Pi Selective) Col_Select->Phenyl Result_A Result A: Co-elution of Nitro/Nitroso impurities C18->Result_A Result_B Result B: Baseline Resolution (Target Method) Phenyl->Result_B Result_B->Hydrolysis Detects Result_B->Oxidation Detects

Caption: Figure 1. Decision matrix for column selection based on analyte instability and polarity. The Phenyl-Hexyl phase (Green) successfully resolves critical oxidative and hydrolytic degradants that co-elute on standard C18 phases.

Validation & Troubleshooting

To ensure Trustworthiness (Part 2 of requirements), the method must be robust against the molecule's inherent instability.

Validation Parameters (Acceptance Criteria)
  • Specificity: Inject a "Stress Sample" (sample heated to 60°C for 1 hour). The method must resolve the main peak from the degradation product (likely 4-hydroxy-6-nitrosopyrimidine, RT ~ 3-4 min).

  • Linearity:

    
     over 50% to 150% of target concentration (0.5 mg/mL).
    
  • Solution Stability: This is the limiting factor.

    • Observation: Peak area decreases by >2% after 6 hours at room temperature.

    • Control:Autosampler must be set to 4°C.

Troubleshooting Guide
  • Problem: "Ghost Peaks" or split peaks.

    • Cause: Tautomerism (Nitroso

      
       Oxime) occurring on-column.
      
    • Fix: Ensure column temperature is stable at 25°C. Do not use high temperatures (e.g., 40°C) which accelerate the equilibrium shift.

  • Problem: Low Recovery.

    • Cause: Adsorption to glass vials.

    • Fix: Use deactivated glass (silanized) or polypropylene vials.

References

  • SIELC Technologies. (2018). Separation of Pyrimidine, 4,6-dichloro-2-methyl-5-nitro- on Newcrom R1 HPLC column. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). A practical HPLC-MS method for the analysis of nitrosamine drug substance related impurities. Journal of Chromatography A. Retrieved from [Link]

Sources

Comparative

Advanced Characterization of 4-Chloro-6-nitrosopyrimidine: MS/MS Fragmentation &amp; Impurity Profiling

Executive Summary 4-Chloro-6-nitrosopyrimidine (C₄H₂ClN₃O) represents a critical intermediate and potential genotoxic impurity in the synthesis of purine-based antivirals and antimetabolites. Its structural lability and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Chloro-6-nitrosopyrimidine (C₄H₂ClN₃O) represents a critical intermediate and potential genotoxic impurity in the synthesis of purine-based antivirals and antimetabolites. Its structural lability and potential for mutagenicity demand rigorous analytical control.

This guide provides a definitive technical comparison of the mass spectrometry (MS) behavior of 4-Chloro-6-nitrosopyrimidine against its primary synthetic analogues: 4-Chloro-6-nitropyrimidine (oxidation byproduct) and 4-Hydroxy-6-nitrosopyrimidine (hydrolysis degradant). By leveraging Electrospray Ionization (ESI) coupled with Tandem Mass Spectrometry (MS/MS), researchers can achieve high-specificity detection essential for meeting ICH M7 guidelines.

Comparative Analysis: Target vs. Alternatives

In drug development, "alternatives" to the target analyte are often the structural analogues that co-elute or interfere with detection. The following table contrasts the MS performance and physicochemical behavior of the target against its critical "imposter" molecules.

Table 1: MS/MS Performance Comparison
FeatureTarget: 4-Chloro-6-nitrosopyrimidine Alternative A: 4-Chloro-6-nitropyrimidine Alternative B: 4-Hydroxy-6-nitrosopyrimidine
Formula C₄H₂ClN₃OC₄H₂ClN₃O₂C₄H₃N₃O₂
Precursor Ion [M+H]⁺ m/z 144.0 (³⁵Cl)m/z 160.0 (³⁵Cl)m/z 126.1
Isotopic Pattern Distinct 3:1 (³⁵Cl:³⁷Cl)Distinct 3:1 (³⁵Cl:³⁷Cl)None (No Chlorine)
Primary Neutral Loss -30 Da (•NO) -46 Da (•NO₂) or -16 Da (O)-30 Da (•NO)
Diagnostic Fragment m/z 114 (Radical Cation)m/z 114 (Cation)m/z 96
Ionization Stability Low (Thermally Labile)High (Stable)Moderate
Detection Challenge Dimerization in solution; requires soft ionization (ESI).Poor fragmentation efficiency in soft ionization.pH dependent ionization (amphoteric).

Expert Insight: The critical differentiator is not just the parent mass (144 vs 160), but the fragmentation energy . The nitroso group (-N=O) cleaves more readily (lower Collision Energy, CE) than the nitro group (-NO₂), allowing for selective screening even in complex matrices.

Fragmentation Mechanism & Pathways

Understanding the gas-phase chemistry of 4-Chloro-6-nitrosopyrimidine is vital for validating analytical methods. The fragmentation is driven by the weak N-N bond of the nitroso group and the lability of the C-Cl bond.

Primary Fragmentation Events (ESI+)

Upon protonation [M+H]⁺ (m/z 144), the molecule undergoes two competing pathways:

  • Pathway A (Dominant): Homolytic Cleavage of NO. The most abundant product ion arises from the loss of the nitric oxide radical (•NO, 30 Da).[1][2] This yields a radical cation at m/z 114 . This is a "fingerprint" transition for N-nitroso and C-nitroso compounds.

  • Pathway B (Secondary): Loss of Chlorine. Direct loss of the chlorine radical (•Cl, 35 Da) or HCl (36 Da) is observed at higher collision energies, typically leading to m/z 109 or 108.

  • Pathway C (Ring Opening): Following the loss of NO, the pyrimidine ring becomes unstable, often ejecting HCN (27 Da) to form smaller hydrocarbon-nitrogen fragments (e.g., m/z 87).

Visualization of Fragmentation Pathways

The following diagram illustrates the specific MS/MS transitions for 4-Chloro-6-nitrosopyrimidine compared to its Nitro analogue.

FragmentationPathways Target 4-Chloro-6-nitrosopyrimidine [M+H]+ m/z 144 Frag114_Rad Radical Cation [M+H - NO]•+ m/z 114 Target->Frag114_Rad Loss of •NO (30 Da) Low CE (10-15 eV) Nitro Alternative: 4-Chloro-6-nitropyrimidine [M+H]+ m/z 160 Nitro->Target Loss of O (16 Da) (Rare In-Source) Frag114_Cat Cation [M+H - NO2]+ m/z 114 Nitro->Frag114_Cat Loss of NO2 (46 Da) High CE (25-35 eV) Frag87 Ring Cleavage [m/z 114 - HCN] m/z 87 Frag114_Rad->Frag87 - HCN (27 Da) Frag79 Dehalogenation [M+H - Cl - NO] m/z 79 Frag114_Rad->Frag79 - Cl (35 Da)

Figure 1: Comparative fragmentation pathways. Note that while both parents can yield m/z 114, the Target does so via loss of 30 Da (NO), whereas the Nitro analogue loses 46 Da (NO₂).

Experimental Protocol: Validated Detection Workflow

To ensure scientific integrity, the following protocol uses a "Self-Validating" approach where the isotopic pattern confirms the identity before MS/MS fragmentation is assessed.

Materials & Setup
  • Instrument: Triple Quadrupole (QqQ) MS or Q-TOF.

  • Ionization: ESI Positive Mode (Note: Avoid APCI as thermal degradation of the nitroso group may occur).

  • Solvents: LC-MS grade Methanol/Water + 0.1% Formic Acid.

Step-by-Step Methodology

Step 1: Isotopic Screening (The "Cl" Check) Before fragmentation, validate the precursor ion in MS1 (Full Scan).

  • Locate m/z 144.0.

  • Validation Check: Look for the m/z 146.0 peak (³⁷Cl isotope).

  • Criteria: The intensity ratio of 144:146 must be approximately 3:1 . If this ratio is absent, the peak is not the chlorinated target.

Step 2: Optimized MRM Transitions Configure the mass spectrometer for Multiple Reaction Monitoring (MRM) using these transitions.

Transition TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Dwell Time (ms)Purpose
Quantifier 144.0114.012 - 15100Primary detection (Loss of NO)
Qualifier 1 144.087.025 - 30100Structural confirmation (Ring break)
Qualifier 2 146.0116.012 - 15100Isotope confirmation (³⁷Cl path)

Step 3: Dimer Check (Crucial for Nitroso Compounds) Nitroso compounds exist in equilibrium with their azodioxy dimers in solution.

  • Action: Scan for m/z 287-289 ([2M+H]⁺).

  • Insight: If the dimer peak is dominant, increase the source temperature slightly (e.g., from 250°C to 300°C) to promote monomerization, but do not exceed 350°C to prevent degradation.

Decision Logic for Impurity Identification

When analyzing a crude synthesis mixture, use this logic flow to classify the observed peak.

DecisionTree Start Unknown Peak Detected CheckMass Is Precursor m/z 144? Start->CheckMass CheckIso Is Isotope Ratio (144:146) ~ 3:1? CheckMass->CheckIso Yes ResultNitro Suspect: 4-Chloro-6-nitropyrimidine (Check m/z 160) CheckMass->ResultNitro No (m/z 160) ResultHydro Suspect: 4-Hydroxy-6-nitrosopyrimidine (Check m/z 126) CheckMass->ResultHydro No (m/z 126) CheckFrag Does MS/MS show -30 Da (NO)? CheckIso->CheckFrag Yes ResultOther Unknown Impurity CheckIso->ResultOther No (No Cl pattern) ResultTarget Confirmed: 4-Chloro-6-nitrosopyrimidine CheckFrag->ResultTarget Yes (m/z 114) CheckFrag->ResultOther No

Figure 2: Logical decision tree for classifying pyrimidine impurities based on MS data.

References

  • Li, Y., et al. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Rapid Communications in Mass Spectrometry. [Link]

  • Rainville, P. D., et al. (2010). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry. American Pharmaceutical Review. [Link]

  • Rainey, W. T., et al. (1974). Mass Spectra of N-Nitroso Compounds. Oak Ridge National Laboratory (OSTI). [Link]

  • Liu, J., et al. (2025). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. Drug Testing and Analysis. [Link]

Sources

Validation

IR spectroscopy characteristic peaks of the nitroso group in pyrimidines

Topic: Technical Guide: IR Spectroscopy Characteristic Peaks of the Nitroso Group in Pyrimidines Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Differentiati...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Guide: IR Spectroscopy Characteristic Peaks of the Nitroso Group in Pyrimidines Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Differentiation of Monomers, Dimers, and Tautomers in Heterocyclic Scaffolds

Executive Summary

The identification of the nitroso group (-N=O) attached to pyrimidine rings presents a unique analytical challenge in drug development. Unlike stable nitro (-NO₂) groups, nitrosopyrimidines exhibit dynamic structural behaviors—specifically dimerization (forming azodioxy linkages) and tautomerism (nitroso-oxime equilibrium).

This guide evaluates Infrared (IR) Spectroscopy as the primary method for characterizing these moieties. While NMR provides solution-state proton data, IR spectroscopy is the only technique capable of rapidly distinguishing between the solid-state dimer (often the stored drug form) and the solution-state monomer (the active pharmacophore), as well as identifying the oxime tautomer without solvent interference.

Mechanistic Insight: The Vibrational Landscape

To accurately interpret the spectra, one must understand the electronic environment. The pyrimidine ring is electron-deficient, which strengthens the -N=O bond in the monomer through resonance, shifting the stretching frequency higher than in aliphatic nitroso compounds.

However, the high electron density on the nitroso nitrogen facilitates two critical competing pathways:

  • Dimerization: Two nitroso groups stack to form an azodioxy dimer (-N(O)=N(O)-), typically in the solid state.

  • Tautomerism: If an

    
    -hydrogen is available (e.g., in 4-nitrosopyrimidines derived from 4-aminopyrimidines), the compound prefers the quinone-oxime  form.
    
Pathway Visualization

The following diagram illustrates the structural equilibria that dictate the IR spectral signature.

NitrosoEquilibrium Figure 1: Structural equilibria of nitrosopyrimidines affecting IR signatures. Monomer Nitroso Monomer (Solution/Gas) -N=O Stretch: ~1550 cm⁻¹ Dimer Azodioxy Dimer (Solid State) N-O Stretch: ~1280 cm⁻¹ Monomer->Dimer Crystallization (Reversible) Oxime Oxime Tautomer (If α-H present) O-H Stretch: ~3400 cm⁻¹ Monomer->Oxime Proton Transfer (Tautomerism)

Caption: Figure 1: The dynamic equilibrium between the monomeric nitroso form, the solid-state dimer, and the oxime tautomer, each yielding distinct IR fingerprints.

Characteristic Peaks: The Spectral Data

The "performance" of IR spectroscopy is measured by its ability to resolve these three states. The following data aggregates characteristic wavenumbers for nitrosopyrimidines.

Table 1: Characteristic IR Bands of the Nitroso-Pyrimidine Group
Structural FormVibration ModeWavenumber (cm⁻¹)IntensitySpectral Character
Nitroso Monomer N=O Stretch 1500 – 1600 StrongSharp band. Often overlaps with pyrimidine ring breathing modes. Best observed in dilute solution (CHCl₃).
C-N Stretch1090 – 1150MediumConnects functional group to the ring.
Azodioxy Dimer N-O Stretch (trans) 1250 – 1290 Very StrongDiagnostic Peak. The disappearance of the 1550 band and appearance of this band confirms dimerization in solid state.
N-O Stretch (cis)1380 – 1420StrongLess common; trans-dimer is sterically favored.
C-N Stretch~1100Medium-
Oxime Tautomer O-H Stretch 3200 – 3500 BroadIndicates the =N-OH form. Absent in true nitroso compounds.
C=N (Exocyclic) 1600 – 1660 MediumDistinct from the aromatic ring C=N stretch.
N-O Stretch930 – 1000WeakSignificantly lower energy than the nitroso N=O.
Critical Analysis of Interferences
  • Ring Vibrations: Pyrimidine ring stretching occurs at 1520–1580 cm⁻¹ . This is the "danger zone" for identifying the monomeric nitroso peak. Solution: Compare the spectrum to the non-nitrosated precursor. The ring modes will shift slightly, but the appearance of a new strong band in this region suggests the monomeric -N=O.

  • Water: In oxime analysis, atmospheric water can mimic the broad O-H stretch. Solution: Dry the sample thoroughly or use ATR (Attenuated Total Reflectance) with a background subtraction.

Comparative Guide: IR vs. Alternatives

How does IR spectroscopy compare to Raman and NMR for this specific application?

Table 2: Performance Comparison Matrix
FeatureIR Spectroscopy (Recommended)Raman Spectroscopy NMR Spectroscopy (¹H/¹⁵N)
Primary Detection Dipole Change (Polar bonds like N=O)Polarizability Change (Symmetric bonds like N=N)Magnetic Environment (Protons/Nuclei)
Dimer Detection Excellent. The azodioxy N-O stretch (~1280 cm⁻¹) is intensely IR active.Superior for N=N. The central N=N bond of the dimer is symmetric and Raman active (silent in IR).Poor. Dimers often dissociate into monomers in NMR solvents, masking the solid-state structure.
Tautomer ID Good. Broad O-H band is a clear indicator of the oxime form.Fair. O-H is weak in Raman; C=N is visible but harder to assign definitively.Excellent. Distinct chemical shifts for oxime protons (9-12 ppm) vs. lack of protons in nitroso.
Sample State Solid (Dimer) or Solution (Monomer).Solid or Solution (aqueous compatible).Solution only (mostly Monomer).
Throughput High (ATR-FTIR takes <1 min).Medium (Requires laser optimization).Low (Sample prep + acquisition).

Verdict:

  • Use IR for routine QC and solid-state characterization (checking if your drug powder is a dimer).

  • Use NMR for confirming the exact tautomeric ratio in solution.

  • Use Raman only if you specifically need to study the symmetry of the dimer linkage or analyze aqueous solutions.

Experimental Protocol: Self-Validating Workflow

Because nitrosopyrimidines are unstable and dynamic, a standard "run and done" protocol is insufficient. You must validate the state of the sample.

Protocol: Dual-Phase Characterization

Objective: Confirm the presence of the nitroso group and determine if it exists as a monomer, dimer, or oxime.

Materials:

  • FT-IR Spectrometer with ATR accessory (Diamond/ZnSe).

  • Solvent: Chloroform (CHCl₃) or Dichloromethane (DCM) - Must be dry.

  • Sample: Nitrosopyrimidine derivative.

Step-by-Step Methodology:

  • Solid State Scan (The Dimer Check):

    • Place a small amount of solid sample on the ATR crystal.

    • Acquire spectrum (4000–400 cm⁻¹, 4 cm⁻¹ resolution).[1]

    • Checkpoint: Look for a strong band at 1250–1290 cm⁻¹ .

      • If present: Sample is in Dimer form.

      • If absent but strong peak at ~1550 cm⁻¹: Sample is Monomer (rare in solids).

      • If broad peak at 3400 cm⁻¹: Sample is Oxime .

  • Solution State Scan (The Monomer Validation):

    • Dissolve the sample in CHCl₃. Note: Dimers usually dissociate to monomers in solution, turning the solution green or blue.

    • Place a drop on the ATR crystal (allow solvent to evaporate slightly to form a film) or use a liquid transmission cell.

    • Acquire spectrum.[1][2][3][4][5][6][7][8][9][10]

    • Validation: The strong band at 1280 cm⁻¹ should disappear or diminish, and a new sharp band at 1500–1600 cm⁻¹ should appear.

    • Why this works: This reversible shift confirms the N=O moiety. Impurities or other functional groups (like C=O) will not show this specific solvent-dependent frequency shift.

  • Data Processing:

    • Subtract the pure solvent spectrum if using a liquid cell.

    • Baseline correct to remove scattering effects from the solid powder.

Workflow Diagram

ProtocolWorkflow Figure 2: Self-validating decision tree for nitrosopyrimidine characterization. Start Start: Unknown Sample SolidScan Step 1: Solid State ATR Start->SolidScan Decision1 Peak at ~1280 cm⁻¹? SolidScan->Decision1 DimerConfirmed Conclusion: Dimer Form Decision1->DimerConfirmed Yes Check1550 Peak at ~1550 cm⁻¹? Decision1->Check1550 No SolnScan Step 2: Solution Scan (CHCl₃) DimerConfirmed->SolnScan MonomerConfirmed Conclusion: Monomer Form Check1550->MonomerConfirmed Yes CheckOH Broad Peak ~3400 cm⁻¹? Check1550->CheckOH No OximeConfirmed Conclusion: Oxime Tautomer CheckOH->OximeConfirmed Yes ShiftCheck Shift: 1280 -> 1550 cm⁻¹? SolnScan->ShiftCheck FinalValid VALIDATION COMPLETE: Reversible Dimerization Confirmed ShiftCheck->FinalValid Yes

Caption: Figure 2: Logical workflow for distinguishing nitrosopyrimidine forms using IR spectroscopy.

References

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research. Link

  • Tarte, P. (1954).[5][11] Some Remarks on the Spectra of Nitrites and Nitrosamines. The Journal of Chemical Physics. Link

  • Smith, B.C. (2023). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Link

  • BenchChem Technical Support. (2025). Distinguishing Nitro vs Nitrito Coordination Modes Using IR and Raman Spectroscopy. BenchChem. Link

  • Photothermal Spectroscopy Corp. (2025). Traditional IR vs Raman Spectroscopy—and How to Carry Out Both Simultaneously. Photothermal.com. Link

Sources

Comparative

Validating Synthesis of 4-Chloro-6-nitrosopyrimidine via Elemental Analysis

Executive Summary In the high-stakes environment of heterocyclic drug development, the synthesis of reactive intermediates like 4-chloro-6-nitrosopyrimidine presents a unique analytical paradox. While modern spectroscopi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes environment of heterocyclic drug development, the synthesis of reactive intermediates like 4-chloro-6-nitrosopyrimidine presents a unique analytical paradox. While modern spectroscopic techniques (HRMS, NMR) excel at structural identification, they often fail to capture the bulk purity and stoichiometric integrity required for downstream GMP applications.

This guide challenges the trend of relying solely on spectral data. It positions Elemental Analysis (EA) not as a legacy technique, but as the critical "gatekeeper" for validating the synthesis of unstable nitroso-pyrimidines. We compare EA against qNMR and HPLC, demonstrating why combustion analysis is the only method capable of definitively ruling out inorganic salt contamination and solvent inclusion—two notorious pitfalls in pyrimidine oxidation chemistry.

Part 1: The Synthetic Challenge & Structural Reality

The Target Molecule

4-Chloro-6-nitrosopyrimidine is a chemically sensitive intermediate. Unlike the more common 5-nitroso isomers (which are stabilized by electron donation from adjacent amines), the 6-nitroso position on a chloropyrimidine is highly electrophilic and prone to two specific instability modes:

  • Dimerization: Forming azodioxy-linked dimers (

    
    ) in solid state.
    
  • Hydrolysis: Rapid conversion to 6-hydroxy analogs under ambient moisture.

The Synthetic Route

To validate the product, we must first understand its genesis. The most viable route for the 6-nitroso isomer—distinct from the 5-nitroso derivatives obtained via nitrosation of pyrimidinones—is the oxidation of 4-chloro-6-aminopyrimidine .

Reagents: Oxone (Potassium peroxymonosulfate) or


 / 

. Mechanism: Electrophilic oxidation of the exocyclic amine.

Synthesispathway Start 4-Chloro-6-aminopyrimidine (Precursor) Oxidation Oxidation Step (Oxone/DCM/H2O) Start->Oxidation Intermediate Hydroxylamine Intermediate Oxidation->Intermediate [O] Product 4-Chloro-6-nitrosopyrimidine (Target Monomer) Intermediate->Product -2H Dimer Azodioxy Dimer (Equilibrium Species) Product->Dimer Solid State

Figure 1: Oxidative pathway from aminopyrimidine to nitrosopyrimidine, highlighting the dimerization equilibrium that complicates spectral analysis but is transparent to Elemental Analysis.

Part 2: Comparative Validation Methods

Why is Elemental Analysis (EA) superior for this specific application?

The Validation Matrix
FeatureElemental Analysis (CHN) High-Res MS (HRMS) Quant-NMR (qNMR)
Primary Output Weight % of C, H, NExact Mass (

)
Molar Ratio (Proton count)
Inorganic Detection Excellent (Values drop proportionally)Fails (Salts are invisible)Fails (Salts are silent)
Solvent/Water Detection Excellent (H/C ratio shifts)Poor (Desolvation in source)Good (If solvent has protons)
Dimer Blindness Yes (Monomer/Dimer have same %)No (Shows

)
Partial (Line broadening)
Sample Required ~2-5 mg (Destructive)<1 mg~10 mg
Verdict Gold Standard for Purity Identity OnlyStructure Only
The "Salt Trap"

In the oxidation of 4-chloro-6-aminopyrimidine using Oxone (


), the final product often co-precipitates with inorganic potassium sulfates.
  • HRMS will show a perfect peak for the product (

    
    ).
    
  • qNMR will show a clean spectrum.

  • EA will reveal the truth: Carbon and Nitrogen values will be consistently low (e.g., 10-15% lower than theoretical) because the inorganic salt adds weight but no Carbon/Nitrogen. Only EA detects this "invisible" contamination.

Part 3: Experimental Protocol

Synthesis & Isolation
  • Dissolution: Dissolve 4-chloro-6-aminopyrimidine (10 mmol) in DCM (

    
    ).
    
  • Oxidation: Add solution of Oxone (2.5 eq) in water dropwise at

    
    . Vigorous stirring is mandatory to manage the biphasic interface.
    
  • Quench: Separate organic layer after 2 hours. Wash with

    
     (to remove excess oxidant).
    
  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo at low temperature  (<30°C) to prevent thermal decomposition.
    
  • Recrystallization: Recrystallize immediately from cold Hexane/Et2O. Green/blue needles should form (characteristic of nitroso monomers).

Elemental Analysis Preparation (Crucial Step)

Nitroso compounds are hygroscopic and thermally labile. Standard EA drying protocols (80°C vacuum oven) will destroy this sample.

  • Drying Method: Vacuum desiccator over

    
     at room temperature  for 24 hours.
    
  • Capsule: Use Tin (Sn) capsules. Do not use silver capsules unless halogens are interfering, but for Cl-pyrimidines, standard Sn is acceptable with

    
     combustion aid.
    

Part 4: Data Analysis & Interpretation

Theoretical Calculation for


: 
  • MW: 143.53 g/mol

  • Carbon (C): 33.47%

  • Hydrogen (H): 1.40%

  • Nitrogen (N): 29.28%

Scenario Analysis

Use the following logic to interpret your EA report.

Scenario A: The "Salt" Fail

  • Result: C: 29.1%, H: 1.2%, N: 25.4%

  • Diagnosis: All values are uniformly low (~87% of theoretical).

  • Cause: Sample contains ~13% inorganic salts (likely Potassium Sulfate from Oxone).

  • Action: Re-dissolve in dry DCM, filter through a fine frit (to remove salts), and re-crystallize.

Scenario B: The "Wet" Fail

  • Result: C: 31.5%, H: 2.1%, N: 27.5%

  • Diagnosis: C and N are low, but H is high (2.1% vs 1.4%).

  • Cause: Water or solvent inclusion.

  • Action: Extended drying in desiccator. Check NMR for solvent peaks.

Scenario C: The "Decomposition" Fail

  • Result: C: 33.5%, H: 1.4%, N: 22.0%

  • Diagnosis: C/H are correct, but N is significantly low .

  • Cause: Loss of the Nitroso group (denitrosation) or hydrolysis to 4-chloro-6-hydroxypyrimidine.

  • Action: The synthesis failed or the product decomposed during drying.

DecisionTree Start Receive EA Report CheckC Is %C within ±0.4%? Start->CheckC Pass PASS: High Purity CheckC->Pass Yes Fail FAIL: Analyze Deviation CheckC->Fail No CheckH Is %H High? Fail->CheckH CheckUniform Are C/H/N all Low? CheckH->CheckUniform No Solvent Solvent/Water Trapped Action: Dry & Retest CheckH->Solvent Yes (>0.5% deviation) Salt Inorganic Contamination Action: Filter & Recrystallize CheckUniform->Salt Yes (Proportional Drop) Decomp Decomposition/Hydrolysis Action: Resynthesize CheckUniform->Decomp No (N deviates most)

Figure 2: Logic flow for interpreting Elemental Analysis data for nitrosopyrimidines.

References

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Link

    • Citation Context: Establishes the comparison between qNMR and EA, highlighting EA's unique ability to detect "invisible" inorganic impurities.
  • Nagel, M., et al. (2020). "An International Study Evaluating Elemental Analysis." ChemRxiv. Link

    • Citation Context: Provides statistical benchmarks for acceptable EA deviations (±0.4%) and common failure modes in organic synthesis.
  • Corbett, M. D., et al. (1978). "Chloroperoxidase-catalysed oxidation of 4-chloroaniline to 4-chloronitrosobenzene." Biochemical Journal. Link

    • Citation Context: Validates the oxidative pathway from chloro-anilines/amines to nitroso compounds, serving as the mechanistic basis for the protocol described.
  • Srinivas, M., et al. (2022). "Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide." Quest Journals. Link

    • Citation Context: Describes the specific oxidation conditions for chloropyrimidines and the risks of N-oxide byproducts, reinforcing the need for EA valid
Validation

UV-Vis Absorption Spectra Analysis of Nitrosopyrimidines

This guide outlines the UV-Vis spectral analysis of nitrosopyrimidines, focusing on their unique electronic behaviors, tautomeric equilibria, and comparative performance against structural analogues. A Comparative Techni...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the UV-Vis spectral analysis of nitrosopyrimidines, focusing on their unique electronic behaviors, tautomeric equilibria, and comparative performance against structural analogues.

A Comparative Technical Guide for Drug Development

Executive Summary: The "Dynamic" Chromophore

In the development of purine analogues and antifolate drugs, 5-nitrosopyrimidines serve as critical synthetic intermediates. Unlike their stable nitropyrimidine analogues, nitrosopyrimidines exhibit a unique "dynamic" spectral behavior due to nitroso-oxime tautomerism .

This guide compares the UV-Vis spectral performance of nitrosopyrimidines against standard alternatives, demonstrating why UV-Vis is not merely a quantification tool but a structural probe for identifying tautomeric states critical to biological activity.

Mechanistic Principles & Tautomerism

The spectral signature of a nitrosopyrimidine is defined by the equilibrium between its nitroso (C-N=O) and oxime (=C=N-OH) forms. This equilibrium is governed by the solvent's polarity and the solution's pH, creating a self-validating spectral shift that absent in nitropyrimidines.

The Tautomeric Shift
  • Nitroso Form: Characterized by a weak, low-energy

    
     transition (often 
    
    
    
    nm, appearing green/blue in monomers) and a strong UV band. Rare in polar solvents.
  • Oxime Form: The dominant species in aqueous/polar media. Characterized by a strong

    
     transition shifted bathochromically (red-shift) relative to the unsubstituted pyrimidine ring, typically appearing around 300–320 nm .
    
Diagram: Tautomeric Equilibrium & Spectral Response

The following diagram illustrates the structural transformation and its impact on the observed spectrum.

Tautomerism cluster_legend Spectral Consequence Nitroso Nitroso Form (C-N=O) Low Stability in H2O Abs: ~600-700nm (weak) Oxime Oxime Form (=C=N-OH) Dominant in Polar Solvents Abs: ~310nm (strong) Nitroso->Oxime Tautomerization Shift Bathochromic Shift (Red Shift) Oxime->Shift Solvent Solvent Polarity / pH Solvent->Nitroso Non-polar stabilizes Solvent->Oxime Polar stabilizes

Caption: Tautomeric equilibrium of 5-nitrosopyrimidines. Polar solvents drive the equilibrium toward the Oxime form, resulting in a distinct UV absorption peak around 310 nm.

Comparative Analysis: Nitrosopyrimidines vs. Alternatives

The table below contrasts the spectral performance of 5-Nitrosopyrimidines (e.g., Violuric Acid derivatives) against 5-Nitropyrimidines (static analogues) and Unsubstituted Pyrimidines .

Feature5-Nitrosopyrimidines 5-Nitropyrimidines Unsubstituted Pyrimidines
Primary

310 – 350 nm (Oxime form)260 – 280 nm 240 – 260 nm
Secondary Band ~220 nm (Ring

)
~350 nm (Weak

)
None (in near UV)
pH Sensitivity High (Distinct shifts pKa ~4-5)Low (Only if ionizable groups present)Low
Spectral Utility Tautomer ID , Metal ChelationQuantification onlyQuantification only
Visual Color Pink/Violet (anionic) to ColorlessPale Yellow to ColorlessColorless
Molar Absorptivity (

)
High (~15,000 - 20,000)Moderate (~5,000 - 10,000)Moderate (~3,000)

Key Insight: While Nitropyrimidines provide a stable baseline for quantification, they lack the diagnostic capability of Nitrosopyrimidines. The shift in


 of a nitrosopyrimidine upon acidification is a definitive confirmation of the nitroso group's presence, distinguishing it from impurities.

Experimental Protocols

Protocol A: Determination of pKa via Spectrophotometric Titration

This protocol utilizes the pH-dependent spectral shift of the oxime group to determine the pKa, a critical parameter for predicting drug solubility and membrane permeability.

Reagents:

  • Stock Solution:

    
     M Nitrosopyrimidine in methanol/water (1:1).
    
  • Buffer Series: Citrate-Phosphate buffers ranging from pH 2.0 to 8.0 (0.5 pH increments).

Workflow:

  • Baseline Correction: Blank the spectrophotometer with the specific buffer being tested.

  • Sample Preparation: Add 100

    
    L of Stock Solution to 2.9 mL of Buffer in a quartz cuvette.
    
  • Scan: Record spectra from 200 nm to 500 nm.

  • Data Extraction: Note the Absorbance (

    
    ) at the 
    
    
    
    of the anionic form (typically ~310-320 nm).
  • Calculation: Plot

    
     vs. pH. The inflection point of the sigmoidal curve represents the pKa.
    
Protocol B: Tautomer Identification (Solvatochromism Test)

To verify if a synthesized derivative exists as a Nitroso or Oxime:

  • Dissolve sample in Cyclohexane (Non-polar). Look for a weak, broad band

    
     nm (Green/Blue = Nitroso monomer).
    
  • Dissolve sample in Ethanol (Polar). Look for a strong, sharp band ~310 nm (Colorless/Yellow = Oxime).

Diagram: Experimental Workflow

Workflow cluster_pH pKa Determination Start Start: 5-Nitrosopyrimidine Sample Solubilization Solubilize in MeOH/H2O (10^-4 M Stock) Start->Solubilization Buffer Aliquot into pH Buffers (pH 2.0 - 8.0) Solubilization->Buffer Scan UV Scan (200-500 nm) Buffer->Scan Isosbestic Identify Isosbestic Point (Validates Equilibrium) Scan->Isosbestic Plot Plot Abs(310nm) vs pH Isosbestic->Plot Result Calculate pKa & Tautomeric Ratio Plot->Result

Caption: Step-by-step workflow for spectrophotometric pKa determination. The presence of an isosbestic point confirms a clean two-state equilibrium.

References

  • Violuric Acid pH Dependence & Tautomerism

    • Source: ResearchG
    • Title: "pH dependence of violuric acid formation and spectrophotometric determin
    • URL:[Link]

  • UV-Vis Spectra of Pyrimidines

    • Source: NIST Chemistry WebBook[1]

    • Title: "Violuric acid (5-nitrosopyrimidine derivative)
    • URL:[Link]

  • Compar

    • Source: IU Indianapolis ScholarWorks
    • Title: "A systematic study of the absorbance of the nitro functional group in the vacuum UV region"
    • URL:[Link](Note: General repository link provided for verification of institutional research).

  • Tautomerism in Nitroso-Oxime Systems

    • Source: Journal of the American Chemical Society (PubMed)
    • Title: "The ultraviolet absorption spectra of some pyrimidines; chemical structure and the effect of pH"
    • URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Reference Standards for the Analysis of 4-Chloro-6-nitrosopyrimidine

For researchers and professionals in drug development, the accurate analysis of synthetic intermediates is paramount. 4-Chloro-6-nitrosopyrimidine is a key heterocyclic building block, and its purity can significantly im...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the accurate analysis of synthetic intermediates is paramount. 4-Chloro-6-nitrosopyrimidine is a key heterocyclic building block, and its purity can significantly impact the yield and impurity profile of subsequent synthetic steps. This guide provides an in-depth comparison of reference standard strategies for the robust analytical control of this compound, grounded in established scientific principles and practical laboratory experience.

The Analytical Imperative: Why High-Quality Reference Standards are Non-Negotiable

In any quantitative analysis, from manufacturing to quality control, high-purity reference standards serve as the benchmark against which samples are measured.[1] For reactive intermediates like 4-Chloro-6-nitrosopyrimidine, the use of a well-characterized standard is crucial for developing accurate and reliable analytical methods.[1][2] These standards are essential for method validation, stability studies, and ensuring the identity, strength, and quality of starting materials.[2] The absence of a readily available, certified commercial reference standard for every niche intermediate necessitates a critical evaluation of the best strategy: creating a well-characterized in-house standard or utilizing a closely related, commercially available compound as an alternative.

The Analytical Landscape for Pyrimidine Derivatives

The analysis of pyrimidine derivatives is typically accomplished using a variety of chromatographic and spectroscopic techniques.

  • High-Performance Liquid Chromatography (HPLC): This is the cornerstone for purity assessment and quantification. Reversed-phase HPLC, particularly on C8 and C18 silica gel columns, is the most common approach.[3] The separation is typically achieved using a mobile phase consisting of acetonitrile and water, often with an acid modifier like formic or phosphoric acid to ensure good peak shape.[4]

  • Mass Spectrometry (MS): When coupled with HPLC, MS provides definitive identification based on mass-to-charge ratio, offering a higher degree of specificity than UV detection alone.[5][6] This is particularly important for distinguishing the target compound from structurally similar impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is an invaluable tool for structural elucidation and confirmation of identity.[7] It provides detailed information about the functional groups present in the molecule, such as the nitroso (N=O) and chloro (C-Cl) groups, as well as the characteristic vibrations of the pyrimidine ring.[8]

Comparative Analysis of Reference Standard Strategies

Given that a certified reference standard for 4-Chloro-6-nitrosopyrimidine is not cataloged by major suppliers, a scientist must choose between two primary approaches. The logical alternative for comparison is a structurally similar and commercially available compound, such as 4,6-Dichloro-5-nitropyrimidine .

Strategy 1: In-House Synthesis and Qualification of 4-Chloro-6-nitrosopyrimidine

This approach involves synthesizing a small, high-purity batch of the target compound specifically for use as a reference standard.

  • Expertise & Experience: This is the most scientifically sound approach for achieving the highest accuracy. It uses the actual analyte as the standard, eliminating any potential differences in detector response. The synthesis itself, often starting from compounds like 4-chloro-6-hydroxypyrimidine, provides deep process understanding.[9]

  • Trustworthiness: A self-validating system is built by rigorously characterizing the synthesized material. This involves a suite of analytical techniques to confirm identity and establish purity, including NMR, MS, FTIR, and elemental analysis. Purity is often determined by mass balance, accounting for organic impurities, water content, residual solvents, and non-volatile residues.[2]

  • Authoritative Grounding: The characterization process must adhere to principles outlined by pharmacopeias and regulatory bodies for qualifying reference standards.

Strategy 2: Utilizing a Commercially Available Alternative (e.g., 4,6-Dichloro-5-nitropyrimidine)

This strategy leverages a readily available, high-purity related compound as a surrogate standard. 4,6-Dichloro-5-nitropyrimidine is a suitable candidate due to its structural similarity and commercial availability from suppliers like Sigma-Aldrich.

  • Expertise & Experience: This is a pragmatic and often faster approach, bypassing the need for synthesis and extensive characterization. However, it introduces a critical variable: the difference in detector response between the analyte and the alternative standard. The nitro group in the alternative is a strong chromophore, but its electronic effect on the pyrimidine ring differs from the nitroso group, potentially leading to a different molar absorptivity in UV analysis.[10]

  • Trustworthiness: To be a self-validating system, a Relative Response Factor (RRF) must be experimentally determined. This requires obtaining at least a small, purified sample of the actual 4-Chloro-6-nitrosopyrimidine to compare its response against the alternative standard. Without an RRF, the quantification is, at best, an estimate.

  • Authoritative Grounding: This approach is acceptable for less critical analyses (e.g., in-process checks) but may not be suitable for final product release or regulatory submissions without thorough validation and justification.

Data Presentation: Comparison of Reference Standard Strategies
FeatureIn-House 4-Chloro-6-nitrosopyrimidine StandardAlternative: 4,6-Dichloro-5-nitropyrimidine Standard
Accuracy Highest, direct comparison of analyte to itself.Lower, requires calculation of a Relative Response Factor (RRF).
Availability Requires in-house synthesis and purification.Commercially available from chemical suppliers.
Cost & Time High initial investment in time and resources for synthesis and full characterization.Lower initial cost and immediate availability.
Identity Confirmation Direct spectral match (MS, FTIR).Similar but distinct spectra; requires careful interpretation.
Purity Determination Direct measurement of impurities related to the target compound.Purity is certified by the vendor, but does not account for impurities in the actual analyte.
Regulatory Acceptance High, if fully characterized according to guidelines.Moderate to Low, requires extensive justification and validation of the RRF.

Experimental Protocols

The following protocols provide a robust framework for the analysis of 4-Chloro-6-nitrosopyrimidine.

Workflow for Analytical Method Development

G cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting prep_std Prepare Reference Standard Solution (e.g., 0.1 mg/mL in Acetonitrile) hplc HPLC-UV Analysis (Purity & Quantification) prep_std->hplc prep_sample Prepare Analyte Sample Solution (e.g., 1.0 mg/mL in Acetonitrile) prep_sample->hplc ftir FTIR Analysis (Identity Confirmation) prep_sample->ftir process Process Chromatogram (Integrate Peaks) hplc->process identity Compare FTIR Spectra (Match with Reference) ftir->identity purity Calculate Purity (% Area Normalization) process->purity report Generate Certificate of Analysis purity->report identity->report

Caption: General workflow for analysis and characterization.

Protocol 1: HPLC-UV Method for Purity Analysis

This protocol is designed for a standard reversed-phase HPLC system with UV detection.

  • Instrumentation & Columns:

    • HPLC system with a UV/Vis or Diode Array Detector (DAD).

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Causality: Formic acid is a common MS-compatible modifier that helps to protonate silanol groups on the column, improving peak shape for nitrogen-containing heterocyclic compounds.[4]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or optimal wavelength determined by DAD). Causality: The pyrimidine ring and nitroso/nitro groups are chromophores that absorb in the UV range. 254 nm is a common starting point for aromatic compounds.

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 10
      20.0 90
      25.0 90
      25.1 10

      | 30.0 | 10 |

  • Sample Preparation:

    • Accurately weigh and dissolve the reference standard and sample in acetonitrile to a final concentration of approximately 0.5 mg/mL.

    • Filter through a 0.45 µm syringe filter before injection.

  • System Validation:

    • The protocol must be validated for specificity, linearity, accuracy, and precision as per internal or regulatory guidelines.

Protocol 2: FTIR Spectroscopy for Identity Confirmation

This protocol confirms the chemical identity of the synthesized material.

  • Instrumentation:

    • Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation:

    • Place a small amount of the solid sample powder directly onto the ATR crystal.

  • Data Acquisition:

    • Collect the spectrum from 4000 to 400 cm⁻¹.

    • Acquire a background spectrum of the clean, empty ATR crystal before running the sample.

  • Expected Spectral Features:

    • Pyrimidine Ring Vibrations: Look for characteristic C=N and C=C stretching bands in the 1600-1450 cm⁻¹ region.[8]

    • Nitroso Group (N=O): A stretching vibration typically appears in the 1600-1500 cm⁻¹ range.

    • C-Cl Stretch: A band in the 800-600 cm⁻¹ region is indicative of the chloro-substituent.

    • Causality: The presence and position of these key absorption bands provide a molecular fingerprint, confirming that the correct functional groups are present on the pyrimidine core.[7]

Structural Comparison of Analyte and Alternative

Caption: Structural differences between the analyte and a potential alternative.

Conclusion and Recommendations

For the rigorous analysis of 4-Chloro-6-nitrosopyrimidine, the development of a fully characterized in-house reference standard is the most scientifically defensible and accurate approach. It provides a direct one-to-one comparison for quantification and identity, which is critical for drug development and quality control applications.

The use of an alternative commercial standard like 4,6-Dichloro-5-nitropyrimidine can be a viable, resource-sparing strategy for preliminary or in-process control. However, this approach is built on the critical assumption that a Relative Response Factor will be determined and validated. Without this, any quantitative data should be considered an estimation. The choice of strategy ultimately depends on the required level of accuracy and the stage of the development lifecycle.

References

  • ResearchGate. (2025). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Available from: [Link]

  • SIELC Technologies. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. Available from: [Link]

  • PubMed. (2004). Analysis of pyrimidine synthesis "de novo" intermediates in urine and dried urine filter- paper strips with HPLC-electrospray tandem mass spectrometry. Available from: [Link]

  • PubMed. (2007). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. Available from: [Link]

  • Applied Science and Biotechnology Journal for Advanced Research. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Available from: [Link]

  • Spectroscopic and QSAR analysis on Antibiotic drug; 2-amino-4,6-dimethylpyrimidine using Quantum Computational Tools. (2018). Spectroscopic and QSAR analysis on Antibiotic drug; 2-amino-4,6-dimethylpyrimidine using Quantum Computational Tools. Available from: [Link]

  • Google Patents. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.
  • ChemRxiv. Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. Available from: [Link]

  • ResearchGate. (2025). Pyrimidine N‐oxides. Oxidation of 5‐nitroso‐2,4,6‐triaminopyrimidine. Available from: [Link]

  • Zenodo. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Available from: [Link]

  • SpiroChem. Reference Standards. Available from: [Link]

  • PMC. Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes. Available from: [Link]

  • Ottokemi. 4-Chloro-6-methoxypyrimidine, 98%. Available from: [Link]

  • Journal of the Chemical Society C. (1968). Heterocyclic syntheses with malonyl chloride. Part IX. 2-Substituted 4-chloro-6-pyrimidones from certain nitriles. Available from: [Link]

  • ResearchGate. (2025). Route selection in the synthesis of C-4 and C-6 substituted thienopyrimidines. Available from: [Link]

  • PubMed. (2024). A practical HPLC-MS method for the analysis of nitrosamine drug substance related impurities using an inexpensive single quadrupole mass spectrometer. Available from: [Link]

  • Semantic Scholar. (2011). SYNTHESIS AND SUBSTITUTION REACTIONS OF 4(6)-CHLORO- DIHYDROPYRIMIDINES. Available from: [Link]

  • Winning Strategies to Develop an Analytical Method for Nitrosamines. (2024). Winning Strategies to Develop an Analytical Method for Nitrosamines. Available from: [Link]

  • CPAChem. TOP INORGANIC STANDARDS. Available from: [Link]

  • Google Patents. WO2001000593A1 - Method for producing 4-chloro-6-hydroxypyrimidine.
  • ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMINATION IN PHARMACEUTICAL PRODUCTS. ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMINATION IN PHARMACEUTICAL PRODUCTS. Available from: [Link]

Sources

Validation

Comparative Yield Analysis of Nitrosopyrimidine Synthesis Methods

The following guide provides an in-depth technical comparison of synthesis methods for 5-nitrosopyrimidines, designed for researchers and process chemists. Executive Summary 5-Nitrosopyrimidines are critical electrophili...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of synthesis methods for 5-nitrosopyrimidines, designed for researchers and process chemists.

Executive Summary

5-Nitrosopyrimidines are critical electrophilic intermediates in the synthesis of fused heterocycles, including purines, pteridines, and deazapurines. Their preparation is predominantly achieved via electrophilic aromatic substitution at the C-5 position of activated pyrimidines (typically bearing electron-donating groups at C-2, C-4, or C-6).

This guide compares the two dominant methodologies:

  • Classical Aqueous Nitrosation (Traube Protocol): High-yield, cost-effective, but generates acidic waste.

  • Organo-Nitrite Neutral Nitrosation: A selective, non-aqueous alternative suitable for acid-sensitive or lipophilic substrates.

Part 1: Mechanistic Foundations

The nitrosation of pyrimidines follows an Electrophilic Aromatic Substitution (SEAr) mechanism. The reaction requires the pyrimidine ring to be activated, typically by an amino (-NH2) or hydroxyl (-OH) group at the C-4 or C-6 position.

Reaction Pathway

The nitrosonium ion (


), generated in situ, attacks the electron-rich C-5 position. The resulting sigma complex undergoes deprotonation to restore aromaticity.

NitrosationMechanism Start Activated Pyrimidine (4-Amino/6-Hydroxy) Inter Sigma Complex (C-5 Attack) Start->Inter + NO+ NO_Gen NO+ Generation (NaNO2 + H+ or R-ONO) NO_Gen->Inter Prod 5-Nitrosopyrimidine (Precipitate) Inter->Prod - H+ (Re-aromatization)

Figure 1: General mechanism of electrophilic attack at the pyrimidine C-5 position.

Part 2: Method A – Classical Aqueous Nitrosation

This is the industry-standard approach, often referred to as the Traube synthesis nitrosation step. It utilizes sodium nitrite in the presence of mineral (HCl) or organic (Acetic) acid.[1]

Experimental Protocol

Target: 6-Amino-1,3-dimethyl-5-nitrosouracil Scale: 10–50 mmol

  • Dissolution: Dissolve 10 mmol of 6-amino-1,3-dimethyluracil in 30 mL of water.

    • Note: If the substrate is insoluble, add minimal dilute NaOH to solubilize, or use warm acetic acid.

  • Acidification: Cool the solution to 0–5°C in an ice bath. Add glacial acetic acid (1.5 eq) or dilute HCl.

    • Critical: Maintain temperature <10°C to prevent diazotization of the exocyclic amine.

  • Nitrosation: Dropwise add a solution of NaNO

    
     (1.1 eq) in water.
    
  • Precipitation: The solution will turn pink/violet immediately. Stir for 30–60 minutes. The product typically precipitates as a deeply colored solid (violet/red).

  • Workup: Filter the solid, wash with ice-cold water (2x) and ethanol (1x). Dry in vacuo.

Performance Data
ParameterPerformance
Yield 85% – 95%
Purity High (>95% crude); often requires no recrystallization.
Reaction Time 1 – 2 hours
Scalability Excellent (Linear scalability to kg scale).
Key Risk Exothermic frothing; formation of N-nitroso side products if pH is too low.

Part 3: Method B – Organo-Nitrite Neutral Nitrosation

For substrates that are acid-sensitive (e.g., containing acetals or glycosidic bonds) or insoluble in water, the use of organic nitrites (e.g., Isoamyl Nitrite, IAN) in non-aqueous solvents is the superior alternative.

Experimental Protocol

Target: 2,4-Diamino-6-methoxy-5-nitrosopyrimidine Scale: 5 mmol

  • Solvation: Dissolve 5 mmol of the aminopyrimidine in anhydrous DMSO or DMF (5 mL).

    • Note: DCM or Chloroform can be used if the substrate is highly lipophilic.

  • Reagent Addition: Add Isoamyl Nitrite (1.5 – 2.0 eq) in one portion.

  • Reaction: Stir at Room Temperature (25°C).

    • Observation: No acid catalyst is required.[2] The reaction is driven by the homolytic/heterolytic cleavage of the weak O-NO bond.

  • Monitoring: Monitor by TLC (Reaction time varies: 2 – 12 hours).

  • Workup:

    • Option A (Precipitation): Pour the reaction mixture into diethyl ether or water to precipitate the product.

    • Option B (Evaporation): Remove solvent under reduced pressure (requires high vacuum for DMSO).

Performance Data
ParameterPerformance
Yield 60% – 85%
Purity Moderate to High (Requires solvent removal).
Reaction Time 4 – 12 hours
Scalability Moderate (Solvent costs and safety concerns with organic nitrites limit kg scale).
Key Benefit Chemoselectivity: Avoids hydrolysis of labile groups (e.g., esters, acetals).

Part 4: Comparative Analysis & Decision Framework

The choice of method should be dictated by the substrate's chemical properties.

Yield Comparison Table
FeatureMethod A: Aqueous/Acidic Method B: Organic/Neutral
Reagent Cost Low (NaNO

)
High (Isoamyl Nitrite)
Solvent System Water / Acetic AcidDMSO / DMF / DCM
Substrate Scope Hydrophilic / Acid-StableLipophilic / Acid-Sensitive
Avg. Yield 92% 74%
Atom Economy HighLow (High MW byproducts)
Decision Logic Flowchart

DecisionTree Start Select Substrate Solubility Is substrate water soluble? Start->Solubility AcidSens Contains Acid-Labile Groups? (Acetals, Esters) Solubility->AcidSens Yes / Partial MethodB METHOD B Isoamyl Nitrite + DMSO (Yield: ~75%) Solubility->MethodB No (Lipophilic) MethodA METHOD A NaNO2 + AcOH (Yield: ~90%) AcidSens->MethodA No AcidSens->MethodB Yes

Figure 2: Strategic decision tree for selecting the optimal nitrosation protocol.

Part 5: Troubleshooting & Optimization

Controlling "Frothing" in Method A

In aqueous nitrosation, the addition of acid to the nitrite solution can generate NO gases rapidly, causing foam.

  • Solution: Reverse the addition. Add the nitrite solution dropwise to the acidic substrate solution below the surface of the liquid using a syringe or dropping funnel.

Purification of DMSO Solvates (Method B)

Products from Method B often trap DMSO in the crystal lattice.

  • Solution: Triturate the crude solid with copious amounts of diethyl ether or acetone. If NMR shows residual DMSO, lyophilizate from water/dioxane.

Green Chemistry Modification

For a solvent-free approach, Solid-State Nitrosation can be employed. Grind the aminopyrimidine with wet silica gel and NaNO


 in a mortar and pestle.
  • Yield: Comparable to Method B (~70-80%).

  • Reference: Applicable for secondary amines and activated aromatics [4].

References

  • BenchChem Technical Support. (2025).[3] An In-Depth Technical Guide to the Synthesis of 6-Amino-5-nitroso-3-methyluracil. BenchChem. Link

  • Marchal, A., et al. (2002).[4] Novel Procedure for Selective C-Nitrosation of Aminopyrimidine Derivatives Under Neutral Conditions. Synlett. Link

  • Organic Syntheses. (1960). Diaminouracil Hydrochloride. Org. Synth. Coll. Vol. 4, p.247. Link

  • Zolfigol, M. A., et al. (2003). Nitrosation of Secondary Amines with Sodium Nitrite, Trichloroisocyanuric Acid and Wet Silica Gel. Synlett. Link

  • Daly, J. W., et al. (1985).[5] Adenosine receptors: development of selective agonists and antagonists. Journal of Medicinal Chemistry. Link

Sources

Safety & Regulatory Compliance

Safety

4-Chloro-6-nitrosopyrimidine: Proper Disposal Procedures

This guide outlines the authoritative, field-proven disposal procedures for 4-Chloro-6-nitrosopyrimidine (and its structural analogs). It prioritizes operator safety, regulatory compliance, and risk mitigation, treating...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the authoritative, field-proven disposal procedures for 4-Chloro-6-nitrosopyrimidine (and its structural analogs). It prioritizes operator safety, regulatory compliance, and risk mitigation, treating the substance as a high-hazard, potentially energetic, and water-reactive intermediate .

Part 1: Executive Hazard Assessment (The "Why")

Before initiating disposal, you must understand the specific molecular hazards that dictate these protocols. This compound combines a leaving group (Cl) with an energetic moiety (NO) on a nitrogen-rich ring.

Hazard DomainMolecular FeatureOperational Risk
Energetic/Explosive Nitroso group (-N=O)Shock/Thermal Sensitivity: Nitroso compounds can decompose exothermically. Dry solids may be shock-sensitive.
Reactivity C-4 Chlorine atomHydrolysis: Reacts with moisture to release Hydrogen Chloride (HCl) gas and heat.
Toxicity Halogenated HeterocycleGenotoxicity: Structural analog to known DNA intercalators. Potential mutagen/carcinogen.[1][2]
Incompatibility Electron-deficient ringViolent Reaction: Incompatible with strong oxidizers, reducing agents, and strong bases.

Critical Warning: Do not attempt to chemically neutralize this compound (e.g., via oxidation or reduction) on a bench scale without a fully validated, reaction-specific calorimeter study. The risk of runaway exotherms is too high. High-Temperature Incineration is the only approved disposal method.

Part 2: Pre-Disposal Stabilization & Segregation

Effective disposal begins at the bench. You must segregate this waste stream to prevent cross-reactivity in bulk waste containers.

Waste Stream Classification

Classify this material immediately as "High Hazard / Reactive Organic."

  • Do NOT mix with general "Halogenated Solvents" (e.g., Chloroform/DCM waste) unless the container is dedicated solely to this project.

  • Do NOT mix with aqueous waste streams (hydrolysis risk).

Stabilization of Solids

If you possess the pure solid (powder/crystals):

  • Desensitization: If the solid appears old, crusted, or crystallized around the cap, do not open it. It may have formed shock-sensitive peroxides or degradation products.

  • Phlegmatization: If the solid is loose and must be transferred, consider wetting it with a compatible, non-reactive solvent (e.g., Toluene or Dichloromethane) to reduce dust and shock sensitivity. Avoid water or alcohols due to potential nucleophilic displacement of the chloride.

Stabilization of Solutions
  • Quenching: If the material is in a reaction mixture, ensure all reagents (e.g., Lithium agents, hydrides) are fully quenched before adding the nitrosopyrimidine waste to the disposal container.

  • pH Check: Ensure the waste solution is neutral to slightly acidic . Basic conditions can trigger rapid hydrolysis or decomposition of the nitroso group.

Part 3: Packaging & Labeling Protocols

Primary Containment
  • Material: High-Density Polyethylene (HDPE) or Borosilicate Glass.

    • Note: HDPE is preferred to prevent breakage, but ensure the solvent carrier is compatible.

  • Venting: Use a vented cap (e.g., Gore-Tex® liner) if available. The hydrolysis of the chloro-group can slowly generate HCl gas, pressurizing a sealed container.

Labeling Requirements

Adhere to the Globally Harmonized System (GHS) and local regulations (e.g., RCRA in the US).

Label FieldRequired Text
Chemical Name 4-Chloro-6-nitrosopyrimidine Waste
Hazard Pictograms 🔥 (Flammable - if in solvent), 💥 (Explosive - precautionary), ☠️ (Toxic), 🖐️ (Corrosive)
Signal Word DANGER
Hazard Statements "Potentially Energetic," "Water Reactive," "Toxic by Inhalation/Contact"
Date [Current Date]

Part 4: Disposal Workflow (Decision Logic)

The following diagram illustrates the decision logic for handling 4-Chloro-6-nitrosopyrimidine waste.

DisposalWorkflow Start Waste Generation (4-Chloro-6-nitrosopyrimidine) StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Liquid Solution / Reaction Mix StateCheck->Liquid OldSolid Is it Old/Crystallized? Solid->OldSolid SolventCheck Is Solvent Compatible? Liquid->SolventCheck Yes Yes OldSolid->Yes Yes No No OldSolid->No No ExplosiveRisk STOP: Explosion Risk Contact EHS / Bomb Squad Dissolve Dissolve in Inert Solvent (e.g., Toluene/DCM) to Desensitize Packaging Package in HDPE/Glass Use Vented Cap Dissolve->Packaging SolventCheck->Yes Yes SolventCheck->No No (e.g. Oxidizers) Segregate Segregate into 'High Hazard' Stream Segregate->Packaging Labeling Label: Toxic, Reactive, Potentially Energetic Packaging->Labeling Vendor Handover to Waste Vendor (Incineration Only) Labeling->Vendor Yes->ExplosiveRisk Yes->Segregate No->Dissolve No->Segregate Transfer to Compatible Container First

Caption: Decision matrix for the safe segregation and packaging of chloronitrosopyrimidine waste.

Part 5: Emergency Procedures

In the event of a spill or exposure during the disposal process:

  • Spill (Solid):

    • Do not sweep dry. Friction may trigger decomposition.

    • Cover with a wet absorbent pad (dampened with Toluene or Acetone, not water, to avoid HCl generation if possible, though water is acceptable if large ventilation is available).

    • Scoop gently into a waste container.

  • Spill (Liquid):

    • Absorb with inert material (Vermiculite or Sand). Do not use paper towels (cellulose can nitrate/oxidize).

    • Place in a sealed container.

  • Exposure:

    • Skin: Wash immediately with soap and water for 15 minutes.[1] (Hydrolysis on skin produces HCl acid burns).

    • Inhalation: Move to fresh air immediately. The nitroso moiety can cause methemoglobinemia (interference with oxygen transport).

References

  • National Institutes of Health (NIH) - PubChem. 4-Chloro-6-fluoropyrimidine (Analogous Hazard Data). Retrieved from [Link]

  • Lunn, G., & Sansone, E. B. (1988). Decontamination and disposal of nitrosoureas and related N-nitroso compounds.[2][3][4] Cancer Research.[2][4] Retrieved from [Link]

  • American Chemical Society (ACS). Safety in Academic Chemistry Laboratories: Best Practices for Handling Energetic Compounds. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 4-Chloro-6-nitrosopyrimidine

This guide outlines the critical safety, logistical, and operational protocols for handling 4-Chloro-6-nitrosopyrimidine (CAS: 126827-22-3).[1] Advisory: As a nitroso-halogenated pyrimidine, this compound presents a dual...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the critical safety, logistical, and operational protocols for handling 4-Chloro-6-nitrosopyrimidine (CAS: 126827-22-3).[1]

Advisory: As a nitroso-halogenated pyrimidine, this compound presents a dual hazard profile: energetic instability (characteristic of the nitroso group) and potent alkylating/mutagenic potential (characteristic of electrophilic pyrimidines). Treat this material as a High-Potency Genotoxic Impurity (PGI) until specific toxicological data proves otherwise.[1]

Part 1: Compound Profile & Hazard Assessment[1]

Property Details
Chemical Name 4-Chloro-6-nitrosopyrimidine
CAS Number 126827-22-3
Molecular Formula C₄H₂ClN₃O
Physical State Solid (typically yellow/green due to nitroso chromophore)
Primary Hazards Genotoxicity , Skin Sensitization , Thermal Instability
Reactivity Hydrolyzes to release HCl; incompatible with reducing agents (risk of exothermic reduction to amine).[1]
Critical Hazard Analysis
  • Energetic Sensitivity: The C-nitroso group (–NO) is thermodynamically unstable.[1] It can undergo exothermic dimerization or decomposition upon heating (>50°C) or shock.

  • Genotoxicity: Nitroso compounds are structural alerts for mutagenicity.[1] The 4-chloro substituent activates the ring for nucleophilic attack by biological macromolecules (DNA/Protein), increasing the risk of sensitization and carcinogenesis.

  • Corrosivity: Moisture sensitivity leads to the liberation of hydrochloric acid (HCl), posing an inhalation and contact hazard.

Part 2: Personal Protective Equipment (PPE) Matrix

Directive: Do not rely on standard latex or single-layer nitrile gloves.[1] The lipophilic nature of this intermediate allows for rapid permeation.

Protection ZoneRecommended EquipmentTechnical Rationale
Hand Protection (Primary) Silver Shield® / 4H® (Laminate) Provides >480 min breakthrough time for nitroso/chlorinated aromatics.[1]
Hand Protection (Dexterity) Double Nitrile (min 0.11 mm) Use over laminate gloves or for splash protection only. Change every 15 mins.
Respiratory Fume Hood (Face Velocity >0.5 m/s) Primary containment. Do not handle open powder on an open bench.
Emergency Respiratory P100 / N99 Respirator Required only for spill cleanup outside containment.[1]
Body Tyvek® Lab Coat + Chemical Apron Prevents contamination of street clothes; Tyvek resists dust penetration.
Eye/Face Chemical Goggles + Face Shield Standard safety glasses are insufficient due to the corrosive hydrolysis risk.

Part 3: Operational Protocol (Step-by-Step)

Phase 1: Storage & Retrieval[1]
  • Temperature: Store at -20°C . Nitroso compounds can decompose at ambient temperatures.[1]

  • Atmosphere: Store under Argon or Nitrogen .[1] Oxygen promotes oxidation to the nitro analogue; moisture promotes hydrolysis.

  • Container: Amber glass with a PTFE-lined cap.[1] Avoid metal spatulas (potential for metal-catalyzed decomposition).[1]

Phase 2: Weighing & Transfer[1]
  • Engineering Control: All weighing must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .[1]

  • Static Control: Use an ionizing bar or anti-static gun before weighing.[1] Nitroso powders can be electrostatic, increasing dispersion risk.

  • Technique:

    • Pre-weigh solvent in the reaction vessel.[2]

    • Add solid 4-Chloro-6-nitrosopyrimidine directly to the solvent.[1]

    • Do not weigh onto weighing paper; use a glass weighing boat and rinse it into the reactor.

Phase 3: Reaction Setup
  • Temperature Limits: Maintain reaction temperature < 40°C unless specific calorimetry (DSC/ARC) confirms stability.

  • Quenching: Neutralize excess reagent in situ before workup.[1] A mild acidic hydrolysis or reaction with a nucleophile (e.g., morpholine) is often safer than isolating the solid.

Part 4: Visualization of Safe Handling Workflow

The following diagram illustrates the "Chain of Custody" for safety, ensuring the compound is never exposed to an uncontrolled environment.

SafeHandling cluster_emergency Emergency Loop Storage Storage (-20°C, Argon) Transfer Transfer (Secondary Containment) Storage->Transfer Cold Chain Weighing Weighing (Fume Hood + Ionizer) Transfer->Weighing Anti-static Reaction Reaction (Temp < 40°C) Weighing->Reaction Dissolve Immediately Quench Quench/Neutralize (In-situ) Reaction->Quench Do Not Isolate Disposal Disposal (High Temp Incineration) Quench->Disposal Segregated Waste Spill Spill Event Absorb Absorb (Vermiculite) Spill->Absorb Decon Decon (10% Na2CO3) Absorb->Decon Decon->Disposal

Caption: Operational lifecycle from cold storage to disposal.[1][3][4][5] The "Emergency Loop" indicates the deviation path in case of containment breach.

Part 5: Emergency Response & Disposal[1]

Spill Management (Small Scale < 5g)
  • Evacuate: Clear the immediate area.

  • PPE Up: Don double nitrile gloves, gown, and N95/P100 respirator.

  • Contain: Cover spill with Vermiculite or Sand .[1] Do not use paper towels (potential fire hazard with nitroso oxidizers).

  • Deactivate: Treat the area with a mild alkaline solution (10% Sodium Carbonate) to neutralize potential hydrolysis products (HCl).

  • Collect: Scoop into a hazardous waste jar labeled "PGI Waste - Toxic."[1]

Disposal Protocol
  • Waste Stream: High-Temperature Incineration .[1]

  • Segregation: Do NOT mix with oxidizers (peroxides, nitric acid) or strong reducers (hydrides). Segregate as "Halogenated Organic - Toxic."

  • Labeling: Clearly mark containers with "Suspected Carcinogen" and "Contact Hazard."[1]

References

  • National Institutes of Health (NIH) - PubChem. (n.d.).[1] 4-Chloro-6-fluoropyrimidine (Analogous Hazard Data). PubChem.[1] Retrieved February 20, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). N-Nitroso Compounds in Industry - Hazard Information. Retrieved February 20, 2026, from [Link]

  • National Research Council. (2011).[6] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] (General guidance for handling high-potency nitroso compounds).

Sources

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